4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVQKRMJPKVDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743645 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-85-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core in Modern Therapeutics
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Its structural resemblance to purine has made it a valuable template for the design of antagonists for purine-binding enzymes, particularly kinases. This has led to the development of several blockbuster drugs for the treatment of cancers and autoimmune diseases. The introduction of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position of this scaffold yields 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that offers medicinal chemists a versatile platform for further elaboration into potent and selective kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities to modulate pharmacological properties. This guide provides an in-depth examination of the synthesis of this critical building block, offering not just a methodology, but a strategic blueprint for its efficient and reliable production.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to the key precursor, 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one. The final transformation is a well-established chlorination of the 4-hydroxy (or keto tautomer) of the pyrimidine ring. The core of the synthetic challenge, therefore, lies in the efficient construction of the trifluoromethyl-substituted pyrrolo[2,3-d]pyrimidin-4-one intermediate.
A robust and frequently employed strategy for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves a convergent approach, wherein a suitably substituted pyrimidine is coupled with a component that forms the pyrrole ring. This guide will focus on a validated pathway that commences with a commercially available, substituted pyrimidine and proceeds through a Sonogashira coupling followed by a palladium-catalyzed cyclization.
Visualizing the Synthetic Pathway
Caption: A streamlined overview of the synthetic route to the target compound.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Intermediate: 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one
The synthesis of this crucial intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Step 1a: Sonogashira Coupling to Form 2-Amino-4-chloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidine
The initial step involves a palladium-catalyzed Sonogashira coupling between 2-amino-4-chloro-5-iodopyrimidine and 3,3-diethoxy-1-propyne. This reaction is a cornerstone of carbon-carbon bond formation and is highly efficient for coupling terminal alkynes with aryl or vinyl halides.
-
Experimental Protocol:
-
To a solution of 2-amino-4-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3,3-diethoxy-1-propyne (1.2 eq).
-
Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) as catalysts.
-
A base, typically triethylamine or diisopropylethylamine (DIPEA) (3.0 eq), is added to neutralize the hydrogen iodide formed during the reaction.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
The choice of a palladium catalyst with a phosphine ligand is critical for the efficiency of the catalytic cycle.
-
Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
The base is essential to drive the reaction forward by scavenging the acidic byproduct.
-
Step 1b: Hydrolysis to 2-Amino-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4(3H)-one
The chloro group at the 4-position is then hydrolyzed to a hydroxyl group.
-
Experimental Protocol:
-
The purified product from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sodium hydroxide (2 M).
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete.
-
After cooling to room temperature, the mixture is neutralized with a suitable acid, such as hydrochloric acid, to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
-
Step 1c: Cyclization and Trifluoroacetylation to 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one
This step involves the acid-catalyzed cyclization to form the pyrrole ring, followed by the introduction of the trifluoromethyl group.
-
Experimental Protocol:
-
The product from the previous step is suspended in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
-
The mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
-
Mechanistic Insight: The acidic conditions first hydrolyze the diethyl acetal to an aldehyde. The amino group of the pyrimidine then undergoes an intramolecular condensation with the newly formed aldehyde to construct the pyrrole ring. The trifluoroacetic anhydride serves as both a trifluoroacetylating agent and a dehydrating agent to drive the cyclization.
Part 2: Chlorination to this compound
The final step is the conversion of the 4-oxo group to the 4-chloro substituent, which is a critical handle for subsequent diversification.
-
Experimental Protocol:
-
To a flask containing 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water or a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product.
-
-
Expertise-Driven Insights and Troubleshooting:
-
The Vilsmeier-Haack Adduct: The addition of a catalytic amount of DMF is crucial as it reacts with POCl₃ to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent than POCl₃ alone.
-
Exothermic Quenching: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care. Adding the reaction mixture slowly to a large volume of ice is a safer alternative to adding water to the reaction mixture.
-
Hydrolysis of the Product: The 4-chloro product is susceptible to hydrolysis back to the starting material, especially in the presence of moisture and at non-neutral pH. Therefore, a rapid and efficient workup is essential. Neutralizing the quench mixture with a mild base like sodium bicarbonate is recommended over strong bases like sodium hydroxide to minimize product degradation.[1]
-
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 2-Amino-4-chloro-5-iodopyrimidine, 3,3-Diethoxy-1-propyne | Pd(PPh₃)₂Cl₂, CuI, DIPEA | Dioxane | Room Temp. | 4-6 | 85-95 |
| 1b | 2-Amino-4-chloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidine | NaOH (aq) | Dioxane/Water | Reflux | 2-4 | 90-98 |
| 1c | 2-Amino-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4(3H)-one | TFA, TFAA | - | 50-60 | 3-5 | 75-85 |
| 2 | 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one | POCl₃, DMF | - | Reflux | 2-4 | 80-90 |
Conclusion: A Versatile Intermediate for Future Drug Discovery
The synthesis of this compound, while multi-stepped, is a highly reproducible and scalable process when careful attention is paid to the reaction conditions and workup procedures. The strategic use of a Sonogashira coupling and a subsequent cyclization provides an efficient entry to the core structure, and the final chlorination step opens the door to a vast chemical space for the development of novel therapeutics. This guide, by integrating detailed protocols with the underlying chemical principles and practical insights, aims to empower researchers in their quest for the next generation of kinase inhibitors and other targeted therapies.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its unique molecular architecture, featuring a 7-deazapurine core functionalized with a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that are instrumental to its utility in medicinal chemistry. This guide provides a comprehensive analysis of these properties, offering both established data and predictive insights. Furthermore, it details the experimental methodologies required for the precise characterization of this compound, ensuring scientific rigor and reproducibility in research and development settings.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of any compound lies in its structural elucidation and unambiguous identification.
Chemical Structure
This compound possesses a fused bicyclic system, comprising a pyrrole ring and a pyrimidine ring. The trifluoromethyl group at the C2 position and the chlorine atom at the C4 position significantly influence the electron distribution and reactivity of the scaffold.
Caption: 2D structure of the title compound.
Key Identifiers
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃N₃ | [] |
| Molecular Weight | 221.57 g/mol | [] |
| CAS Number | 1060815-85-1 | [] |
| Canonical SMILES | C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl | [] |
| InChI | InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10,11)/h1-2H,(H,12,13,14) | [] |
| InChIKey | RQVQKRMJPKVDST-UHFFFAOYSA-N | [] |
Physicochemical Properties
Direct experimental data for this compound is not extensively published. Therefore, this section presents a combination of available data and predicted values based on the well-characterized parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the known effects of trifluoromethyl substitution.
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound) | This compound (Predicted/Reported) | Justification for Prediction |
| Appearance | Light-colored to off-white crystalline solid.[2] | White to off-white solid | Similar heterocyclic core. |
| Melting Point (°C) | 170-175[2] | Expected to be in a similar or slightly higher range. | The trifluoromethyl group can increase crystal lattice energy. |
| Boiling Point (°C) | Decomposes before boiling.[2] | Decomposes before boiling. | High molecular weight and polarity suggest decomposition at elevated temperatures. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and ethanol.[2][3] | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol). | The lipophilic CF₃ group may slightly decrease aqueous solubility while maintaining solubility in organic solvents. |
| pKa | Not widely reported. | Predicted to be weakly acidic due to the pyrrole N-H proton. The trifluoromethyl group will increase acidity compared to the parent compound. | The electron-withdrawing nature of the CF₃ group enhances the acidity of the N-H proton. |
| LogP | 1.6 (Computed) | Predicted to be higher than the parent compound. | The trifluoromethyl group significantly increases lipophilicity. |
Experimental Protocols for Physicochemical Characterization
The following protocols are standard methodologies for determining the key physicochemical properties of pharmaceutical intermediates like this compound.
Determination of Melting Point
-
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.
-
Protocol:
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
Solubility Determination
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying solubility.
-
Protocol:
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO) at known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC system and plotting peak area against concentration.
-
Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, ethanol).
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous stirring for a sufficient time (e.g., 24 hours) to reach saturation.
-
Filter the saturated solution to remove undissolved solid.
-
Inject the filtered, saturated solution into the HPLC system.
-
Determine the concentration of the compound in the saturated solution using the calibration curve.
-
LogP Determination
-
Methodology: The shake-flask method followed by HPLC analysis is a classical and reliable approach.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully sample both layers and analyze the concentration of the compound in each using HPLC with UV detection.
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Synthesis and Reactivity
This compound is typically synthesized from a precursor pyrrolo[2,3-d]pyrimidinone. The introduction of the chlorine atom at the C4 position is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions, which are fundamental to its use in building more complex drug molecules.
Caption: General synthetic and reactivity workflow.
The electron-withdrawing nature of both the trifluoromethyl group and the pyrimidine ring system makes the C4 position highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block in drug discovery.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole N-H proton and the two C-H protons on the pyrrole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the adjacent pyrimidine ring and the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (221.57 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[4] The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, as it can mimic the purine core of ATP and bind to the ATP-binding site of various kinases.[4] The chlorine atom at the C4 position serves as a handle for introducing various side chains through nucleophilic substitution, allowing for the modulation of potency and selectivity against different kinase targets. The trifluoromethyl group can enhance binding affinity, improve metabolic stability, and increase cell permeability of the final drug candidate.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable building block in modern drug discovery. While a complete, publicly available dataset of its physicochemical properties is still emerging, a strong understanding can be built upon the extensive knowledge of the parent pyrrolopyrimidine system and the predictable electronic and steric effects of the trifluoromethyl substituent. The experimental protocols and predictive insights provided in this guide are intended to empower researchers to effectively utilize and characterize this important molecule in their pursuit of novel therapeutics.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. (2025-10-24). Available at: [Link]
Sources
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060815-85-1), a critical heterocyclic building block in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, recognized for its role in the development of targeted therapies, particularly kinase inhibitors. This document details the compound's physicochemical properties, synthesis, chemical reactivity, and significant applications in drug discovery. We offer field-proven insights into its handling, reaction mechanisms, and strategic use in synthesizing advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: The Significance of a Privileged Scaffold
The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine ring system, is a cornerstone of contemporary drug discovery.[1] Its structural similarity to the native purine bases allows it to function as a bioisostere, effectively interacting with ATP-binding sites in a multitude of enzymes, most notably protein kinases.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and autoimmune disorders, making kinase inhibitors a vital class of therapeutics.[2]
This compound represents an advanced iteration of this scaffold. The strategic placement of two key functional groups dictates its unique utility:
-
The 4-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amines, alcohols, and thiols, enabling the rapid generation of diverse compound libraries.[3]
-
The 2-(Trifluoromethyl) Group: The -CF3 group is a powerful electron-withdrawing moiety. Its inclusion significantly enhances the electrophilicity of the pyrimidine ring, thereby activating the 4-chloro position for SNAr reactions. Furthermore, the trifluoromethyl group is prized in medicinal chemistry for its ability to improve metabolic stability, increase binding affinity, and enhance cell permeability of the final drug molecule.
This guide will explore the synthesis and chemical behavior of this specific intermediate, providing the foundational knowledge required for its successful application in research and development.
Physicochemical Properties & Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1060815-85-1 | [] |
| Molecular Formula | C₇H₃ClF₃N₃ | [] |
| Molecular Weight | 221.57 g/mol | [] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | [3][5] |
Spectroscopic Characterization: While specific spectra for this exact compound are proprietary or database-dependent, the expected spectroscopic signatures would include:
-
¹H NMR: Protons on the pyrrole ring would appear as distinct signals, with a broad singlet corresponding to the N-H proton. For the parent compound without the CF3 group, characteristic signals appear around 12.16 (N-H), 8.59, 7.70, and 6.60 ppm.[6] The trifluoromethyl group would likely shift adjacent proton signals.
-
¹³C NMR: Signals corresponding to the seven carbon atoms, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A strong singlet, characteristic of the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern (M, M+2) with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Illustrative Synthesis Pathway
The synthesis of this compound is a multi-step process that builds upon established methods for creating the core scaffold. A common and effective strategy involves the chlorination of the corresponding pyrimidinone precursor.
The final, critical step is the conversion of the hydroxyl group at the C4 position to a chloro group. This is a robust and widely used transformation in heterocyclic chemistry.
-
Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of Deoxy-chlorination.[1] It reacts with the tautomeric keto-form of the pyrimidinone to form a highly reactive phosphate ester intermediate. This intermediate renders the C4 position exceptionally electrophilic, allowing for subsequent attack by a chloride ion (from POCl₃ itself) to displace the phosphate group and yield the final chlorinated product. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often used to catalyze the reaction and neutralize the HCl byproduct, preventing unwanted side reactions.[7]
Caption: Final chlorination step in the synthesis pathway.
Chemical Reactivity: A Tale of Two Sites
The synthetic value of this compound is derived from its predictable and versatile reactivity, which is dominated by two key positions. The electron-withdrawing nature of both the pyrimidine ring and the 2-trifluoromethyl group makes the C4 position highly electron-deficient and primed for nucleophilic attack.
-
C4 Position (Electrophilic): This is the primary handle for diversification. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with a wide range of nucleophiles. This reaction is the gateway to installing the side chains necessary for biological activity.
-
Amination: Reaction with primary or secondary amines to form 4-amino-pyrrolo[2,3-d]pyrimidines. This is fundamental in the synthesis of many JAK inhibitors like Tofacitinib.[8]
-
Suzuki and Stille Coupling: Palladium-catalyzed cross-coupling reactions can be used to form C-C bonds, attaching aryl or alkyl groups.[5]
-
Alkoxylation/Thiolation: Reaction with alkoxides or thiolates to introduce oxygen or sulfur linkages.[3]
-
-
N7 Position (Nucleophilic/Acidic): The proton on the pyrrole nitrogen is acidic and can be removed by a suitable base. The resulting anion is nucleophilic and can be functionalized.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) to introduce substituents on the pyrrole nitrogen. This is often done to block the position or to fulfill a specific pharmacophore requirement.
-
N-Arylation: Buchwald-Hartwig amination can be used to attach aryl groups.
-
Protection: The N-H can be protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or tosyl to prevent unwanted side reactions during subsequent synthetic steps.
-
Caption: Primary sites of chemical reactivity.
Applications in Drug Discovery: Building Kinase Inhibitors
This compound is not an end product but a high-value intermediate for constructing complex, biologically active molecules. Its primary application is as a core scaffold for kinase inhibitors.[2][9]
The development of a drug like Tofacitinib, a Janus Kinase (JAK) inhibitor, provides a clear blueprint for its use.[2][8] The synthesis involves a crucial SNAr reaction where the 4-chloro group of the parent scaffold is displaced by a complex amine side chain. The trifluoromethyl group in the title compound serves to fine-tune the electronic and pharmacological properties of the resulting inhibitor, potentially leading to new intellectual property and improved drug candidates with enhanced selectivity or potency.
Caption: Role as a central scaffold in drug discovery workflow.
Experimental Protocol: Representative SNAr Amination
This protocol describes a general, self-validating procedure for the reaction of the title compound with a generic primary amine.
Objective: To synthesize a 4-amino-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivative via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 0.1 M concentration). Add the primary amine (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with Ethyl Acetate (3x).
-
Causality: This aqueous work-up removes the polar solvent (DMF/DMSO) and excess base (DIPEA).
-
-
Purification: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, appropriate safety measures are essential.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong acids, and strong bases to prevent degradation.[3][5] The compound is generally stable under normal storage conditions.
-
Toxicity: While specific toxicity data is limited, related compounds can cause irritation to the eyes, skin, and respiratory system upon excessive exposure.[5]
Conclusion
This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, centered on the SNAr reaction at the C4 position, provides a reliable and efficient route for the synthesis of diverse libraries of compounds. The inclusion of the trifluoromethyl group further enhances its desirability, offering a means to improve the pharmacological profile of target molecules. For research teams engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding and proficient use of this building block are essential for accelerating the drug discovery process.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 24). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. srinichem.com [srinichem.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
Mass Spectrometry of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, methodologies, and data interpretation associated with the mass analysis of this compound.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₇H₃ClF₃N₃, Molecular Weight: 221.57 g/mol ) is a crucial building block in the synthesis of a variety of biologically active molecules. Its pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in the development of kinase inhibitors and other therapeutic agents. The presence of a chlorine atom and a trifluoromethyl group imparts unique chemical properties and reactivity, making precise characterization essential for drug discovery and process development. Mass spectrometry is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of this compound and its derivatives.
Foundational Principles of Mass Spectrometry for Heterocyclic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The resulting mass spectrum provides information about the molecular weight and, through fragmentation analysis, the structure of the analyte. The analysis of heterocyclic compounds like this compound requires careful consideration of the ionization method and the interpretation of the fragmentation patterns.
Ionization Techniques: A Critical Choice
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. The choice depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural elucidation).
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons. This method typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. Given the relatively low molecular weight and potential volatility of the target compound, EI coupled with Gas Chromatography (GC-MS) is a highly suitable method for its characterization.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. ESI generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it the preferred method for accurate molecular weight determination, especially when coupled with Liquid Chromatography (LC-MS). For N-heterocycles like our target compound, ESI in positive ion mode is highly effective due to the basicity of the nitrogen atoms.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for less polar and more volatile compounds than ESI. APCI can be a valuable alternative to ESI for the analysis of this compound, particularly in LC-MS applications.
The following diagram illustrates the general workflow for mass spectrometric analysis.
Caption: General workflow for mass spectrometric analysis.
Predicted Mass Spectrum and Fragmentation Analysis
While an experimental mass spectrum for this compound is not publicly available, a detailed fragmentation pattern can be predicted based on established principles of mass spectrometry and the analysis of structurally related compounds.
Molecular Ion and Isotopic Pattern
Under EI conditions, the molecular ion peak (M⁺˙) is expected at an m/z of 221. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The M+2 peak, corresponding to the ³⁷Cl isotope, will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl). This isotopic signature is a key identifier for chlorinated compounds.
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance |
| [M]⁺˙ | 221 | 223 | ~3:1 |
Predicted Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of the pyrrolo[2,3-d]pyrimidine core is expected to be a dominant process. The trifluoromethyl and chloro substituents will also heavily influence the fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine Radical (•Cl): A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical. This would result in a fragment ion at m/z 186.
[C₇H₃F₃N₃]⁺˙ (m/z 221) → [C₇H₃F₃N₃]⁺ (m/z 186) + •Cl
-
Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is relatively labile and can cleave to lose a trifluoromethyl radical, leading to a fragment at m/z 152.
[C₇H₃ClF₃N₃]⁺˙ (m/z 221) → [C₆H₃ClN₃]⁺ (m/z 152) + •CF₃
-
Loss of HCN: Heterocyclic rings containing nitrogen often undergo the elimination of hydrogen cyanide (HCN). This can occur from the pyrimidine or the pyrrole ring, leading to various fragment ions. For instance, the fragment at m/z 186 could lose HCN to produce an ion at m/z 159.
[C₇H₃F₃N₃]⁺ (m/z 186) → [C₆H₂F₃N₂]⁺ (m/z 159) + HCN
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type cleavages of the pyrimidine ring could occur, leading to the expulsion of neutral molecules like cyanogen chloride (CNCl) or trifluoroacetonitrile (CF₃CN).
The following diagram illustrates the predicted major fragmentation pathways under EI.
Caption: Predicted major EI fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
For definitive structural confirmation and impurity profiling, high-resolution mass spectrometry (HRMS) is the gold standard. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This is particularly valuable in drug development for identifying and characterizing process-related impurities and degradation products.[2][3][4]
An HRMS analysis of this compound would yield a measured mass very close to its calculated exact mass of 220.9994. This level of accuracy allows for the confident assignment of the molecular formula.
Experimental Protocol: A Guideline for Analysis
The following provides a general protocol for the analysis of this compound using LC-MS with electrospray ionization.
5.1. Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for analysis.
5.2. LC-MS (ESI) Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for this type of molecule. |
| Mobile Phase A | 0.1% Formic acid in water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. | To achieve good peak shape and separation from potential impurities. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical LC-MS. |
| Injection Volume | 1 - 5 µL | To avoid overloading the column and ion source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the heterocyclic core are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |
| Drying Gas Temp. | 300 - 350 °C | To facilitate desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | To aid in desolvation. |
| Nebulizer Pressure | 30 - 40 psi | To form a fine aerosol. |
| Mass Range | m/z 50 - 500 | To cover the expected mass of the parent ion and its fragments. |
Conclusion: A Powerful Tool for Pharmaceutical Analysis
Mass spectrometry is an essential technique for the comprehensive characterization of this compound. By selecting the appropriate ionization method and utilizing high-resolution instrumentation, researchers can confidently determine the molecular weight, confirm the elemental composition, and elucidate the structure of this important pharmaceutical intermediate. The predicted fragmentation patterns provided in this guide serve as a valuable reference for interpreting experimental data and ensuring the quality and integrity of this key building block in drug discovery and development.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Wang, R., & Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(4), 234-245.
- BOC Sciences. (n.d.). This compound.
- Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- BLDpharm. (n.d.). 3680-69-1|4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- BLDpharm. (n.d.). 90213-66-4|2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- ResearchGate. (n.d.). The chemical structures and mass spectra of tofacitinib (A) and IS (B).
- PubMed. (2018). Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice.
- Benchchem. (n.d.). Quantification of Ruxolitinib in Diverse Biological Matrices: A Guide for Researchers.
- PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine.
- ChemicalBook. (n.d.). 4-Amino-7H-pyrrolo[2,3-d]pyrimidine(1500-85-2) 1H NMR.
- ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
- PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
- 1. Determination of Tofacitinib in Mice Whole Blood on Dried Blood Spots Using LC-ESI-MS/MS: Application to Pharmacokinetic Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapies. The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors. The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reactivity, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, making a thorough understanding of its solubility profile essential for process optimization and scalability.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound. Given the limited availability of public quantitative solubility data for this specific molecule, this guide focuses on providing the foundational knowledge and detailed methodologies to empower researchers to generate this critical data in-house.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its physicochemical properties. For this compound, the key structural features that influence its solubility in organic solvents are:
-
The Pyrrolo[2,3-d]pyrimidine Core: This fused heterocyclic system possesses both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyrimidine nitrogens), allowing for interactions with a range of solvents.
-
The Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position can influence the electron density of the ring system and its interaction with polar solvents.
-
The Trifluoromethyl (CF3) Group: This highly lipophilic and electron-withdrawing group at the 2-position is known to significantly impact a molecule's physicochemical properties.[1] The CF3 group can increase lipophilicity, potentially enhancing solubility in non-polar organic solvents. It can also influence the pKa of the molecule, which in turn affects solubility in protic solvents. The strong carbon-fluorine bonds also contribute to increased metabolic stability.
A molecule's solubility is fundamentally dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3][4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2][3][4][5]
Predictive Insights into Solubility
While experimental determination is the gold standard, predictive models can offer valuable initial insights. Key parameters for predicting solubility include:
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater solubility in non-polar solvents. For novel compounds like this compound, computational tools can provide an estimated logP value.
-
pKa (Acid Dissociation Constant): The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its solubility in protic solvents, especially those capable of hydrogen bonding. The electron-withdrawing trifluoromethyl group is expected to influence the pKa of the pyrrolo[2,3-d]pyrimidine core.
Experimental Determination of Solubility: A Methodological Approach
A comprehensive understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[6][7][8][9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the solid state.[11] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[12][13]
-
Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][11][14] This method is often used in high-throughput screening (HTS) during early drug discovery due to its speed and low compound consumption.[15][16][17][18] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[6][8]
Solvent Selection for Screening
A well-chosen panel of organic solvents is crucial for building a comprehensive solubility profile. The selection should cover a range of polarities and solvent classes.
| Solvent Class | Examples | Properties |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; polar. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar, but do not have an O-H or N-H bond for hydrogen donation.[19] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderately polar. |
| Esters | Ethyl Acetate | Moderately polar. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar. |
| Halogenated | Dichloromethane (DCM), Chloroform | Generally non-polar to moderately polar. |
| Aromatic | Toluene, Xylene | Non-polar. |
| Aliphatic | Heptane, Hexane | Non-polar. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Diagram of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[20][21] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Filter the solution through a chemically compatible filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any fine particles.
-
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[22][23] A standard calibration curve of the compound in the same solvent must be prepared.
-
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Screening)
This protocol is suitable for rapid screening of solubility in a larger number of solvents or for situations where compound availability is limited.
Diagram of the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in a universal solvent where it is highly soluble, such as DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense the selected organic solvents into the wells of a 96-well microplate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the solvent-containing wells. This is typically done using an automated liquid handler to ensure rapid and consistent mixing.
-
-
Incubation and Detection:
Data Analysis and Interpretation
The results from the solubility experiments should be tabulated to provide a clear and concise solubility profile.
Table 1: Hypothetical Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) | Observations |
| Methanol | Protic | 5.1 | Experimental Value | Experimental Value | Clear solution |
| Ethanol | Protic | 4.3 | Experimental Value | Experimental Value | Clear solution |
| Acetonitrile | Aprotic Polar | 5.8 | Experimental Value | Experimental Value | Clear solution |
| DMSO | Aprotic Polar | 7.2 | Experimental Value | Experimental Value | Highly soluble |
| Tetrahydrofuran (THF) | Ether | 4.0 | Experimental Value | Experimental Value | Soluble |
| Ethyl Acetate | Ester | 4.4 | Experimental Value | Experimental Value | Moderately soluble |
| Dichloromethane (DCM) | Halogenated | 3.1 | Experimental Value | Experimental Value | Sparingly soluble |
| Toluene | Aromatic | 2.4 | Experimental Value | Experimental Value | Poorly soluble |
| Heptane | Aliphatic | 0.1 | Experimental Value | Experimental Value | Insoluble |
Interpreting the Data:
-
Structure-Solubility Relationship: Correlate the solubility values with the properties of the solvents. For instance, high solubility in polar aprotic solvents like DMSO and DMF would be expected due to the polar nature of the pyrrolopyrimidine core. The influence of the trifluoromethyl group on solubility in less polar solvents should be carefully noted.
-
Thermodynamic vs. Kinetic Solubility: A significant difference between the thermodynamic and kinetic solubility values can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for crystallization and formulation.[6][8]
-
Implications for Drug Development: The solubility data will guide the selection of appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.[11][25][26] For example, a solvent in which the compound has high solubility at an elevated temperature but lower solubility at room temperature would be a good candidate for recrystallization.
Conclusion
A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for its effective utilization in drug discovery and development. While publicly available quantitative data is scarce, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to determine both the thermodynamic and kinetic solubility of this important intermediate. By systematically generating and interpreting this data, scientists can make informed decisions regarding reaction conditions, purification strategies, and formulation approaches, thereby accelerating the development of novel therapeutics.
References
-
Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (n.d.). ACS Publications. [Link]
- Interpreting Solubility Curves. (n.d.). Source not available.
-
High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. (2017). Biopharma Asia. [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
High throughput solubility measurement in drug discovery and development. (2007). PubMed. [Link]
-
Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
-
Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
Perspectives in solubility measurement and interpretation. (2012). PMC - NIH. [Link]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Source not available.
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2022). PMC - PubMed Central. [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology. [Link]
-
Solubility Model to Guide Solvent Selection in Synthetic Process Development. (n.d.). MDPI. [Link]
-
Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
-
Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2023). MDPI. [Link]
- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Source not available.
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC - NIH. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
- Good-HPLC-Practice-Guide. (2021). Source not available.
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube. [Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. [Link]
- Solubility and Polarity. (n.d.). Source not available.
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. [Link]
-
High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. [Link]
-
How does polarity affect solubility? (n.d.). Homework.Study.com. [Link]
-
Why Does Polarity Affect Compound Solubility Behavior? (2023). YouTube. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (n.d.). Blackthorn AI. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. [Link]
-
ELI5 the polarity of solvents and how it affects solubility. (2022). Reddit. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. ovid.com [ovid.com]
- 7. enamine.net [enamine.net]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biopharma-asia.com [biopharma-asia.com]
- 18. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. bmglabtech.com [bmglabtech.com]
- 25. dc.narpm.org [dc.narpm.org]
- 26. pharmatutor.org [pharmatutor.org]
Foreword: The Trifluoromethyl Group as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Pyrrolo[2,3-d]pyrimidines
To researchers, scientists, and drug development professionals, the pyrrolo[2,3-d]pyrimidine scaffold is a familiar and privileged structure. As a deaza-isostere of adenine, it serves as the core for numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic introduction of the trifluoromethyl (CF₃) group onto this scaffold has become a cornerstone of modern medicinal chemistry.[3] This is not merely an act of substitution; it is a profound alteration of the molecule's electronic landscape, metabolic stability, and pharmacokinetic profile.[4] The CF₃ group's strong electron-withdrawing nature, combined with its metabolic robustness stemming from the formidable strength of the C-F bond, makes it an indispensable tool for fine-tuning drug candidates.[4]
This guide moves beyond a simple catalog of compounds and delves into the causality behind the reactivity of the trifluoromethyl group on the pyrrolo[2,3-d]pyrimidine core. We will explore not only how to introduce this group but also its influence on the reactivity of the entire heterocyclic system and the conditions under which the C-CF₃ bond itself might be transformed. Understanding this reactivity is paramount for designing efficient synthetic routes and novel molecular entities.
Core Concepts: Electronic Influence and Chemical Stability
The reactivity of a trifluoromethylated pyrrolo[2,3-d]pyrimidine is dominated by two key features of the CF₃ group: its powerful inductive electron-withdrawing effect (-I effect) and the exceptional strength of the carbon-fluorine bond.
-
Electronic Activation: The CF₃ group strongly deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[5] On a pyrrolo[2,3-d]pyrimidine, a CF₃ group on the pyrimidine ring (e.g., at C4) renders the ring highly electron-deficient. This significantly lowers the energy of the Meisenheimer complex intermediate, thereby facilitating the displacement of leaving groups (like halides or sulfones) at adjacent positions by nucleophiles.
-
Metabolic and Chemical Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This inherent strength makes the CF₃ group exceptionally stable under a wide range of synthetic conditions, including strongly acidic and basic media, and resistant to metabolic degradation by cytochrome P450 enzymes.[4][6] This stability is a primary reason for its incorporation into drug candidates to block metabolic hotspots and increase bioavailability.[4]
The following diagram illustrates the electronic influence of a CF₃ group on the pyrimidine ring, highlighting the resulting electron deficiency that promotes nucleophilic attack.
Caption: Logical flow of the CF₃ group's electronic effect.
Synthetic Strategies for Introducing the Trifluoromethyl Group
The construction of trifluoromethylated pyrrolo[2,3-d]pyrimidines can be broadly approached in two ways: by building the heterocyclic core from a CF₃-containing precursor or by directly installing the CF₃ group onto a pre-formed pyrrolo[2,3-d]pyrimidine ring.
The Building Block Approach
This is often the most reliable and regioselective method. The strategy involves the cyclocondensation of a trifluoromethylated building block, such as a CF₃-substituted β-ketoester or amidine, to form the pyrimidine ring.
Causality: Using a pre-functionalized building block ensures unambiguous placement of the CF₃ group, avoiding issues with regioselectivity that can plague direct trifluoromethylation methods. This approach provides excellent control over the final structure, which is critical in a drug development setting. A notable example is the synthesis of fluorinated 7-deazapurine nucleosides using a trifluoromethylated acetoacetate and various amidines, which allows for diverse substitutions on the final heterocycle.[7]
Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have enabled the direct trifluoromethylation of C-H bonds on heteroaromatic systems.[8] These methods typically involve the generation of a trifluoromethyl radical (CF₃•), which then attacks the heterocycle.
Mechanism Insight: The most common and practical methods use bench-stable reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) in the presence of an oxidant (e.g., tert-butyl hydroperoxide).[8] The reaction proceeds via a Single Electron Transfer (SET) mechanism to generate the CF₃ radical. This radical is electrophilic and preferentially attacks electron-rich positions. However, for electron-deficient heterocycles like pyrimidines, the reaction still proceeds at the innately reactive positions of the substrate.[8][9] The regioselectivity can sometimes be tuned by the choice of solvent.[8]
The workflow for radical C-H trifluoromethylation is depicted below.
Caption: Workflow for direct C-H trifluoromethylation.
Reactivity Profile: A Tale of Inertness and Activation
The practical utility of the CF₃ group in synthesis stems from its dual nature: the C-CF₃ bond itself is highly unreactive, while its electronic influence activates the rest of the molecule.
The C-CF₃ Bond: A Stable Spectator
In the vast majority of synthetic transformations performed on the pyrrolo[2,3-d]pyrimidine core, the CF₃ group is a spectator. It remains intact under the conditions of many standard reactions, including:
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions are routinely performed on halogenated or triflated pyrrolo[2,3-d]pyrimidines without affecting a CF₃ substituent.[2][10][11] The C-CF₃ bond is kinetically and thermodynamically robust and does not typically participate in the oxidative addition step with low-valent palladium complexes.[12][13]
-
Nucleophilic Substitution: When other leaving groups are present, the CF₃ group is not displaced.
-
Standard Protection/Deprotection Chemistry: Common protecting groups used for the pyrrole nitrogen (e.g., SEM, Boc) can be applied and removed without degrading the CF₃ group.
Activation for Nucleophilic Aromatic Substitution (SNAr)
While the CF₃ group itself is not a leaving group under typical SNAr conditions, its presence is critical for activating other substituents. For instance, in a 4-chloro-5-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine, the C4 position is highly activated towards nucleophilic displacement.
Field-Proven Insight: The causality is clear: the combined electron-withdrawing effects of the pyrimidine nitrogens and the C5-trifluoromethyl group make the C4 position exceptionally electrophilic. This allows for efficient displacement of the chloride by a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions, a cornerstone reaction in the synthesis of kinase inhibitor libraries.[14][15] This principle has been demonstrated in analogous systems; for example, in 2,4-bis(trifluoroethoxy)-5-(trifluoromethyl)pyrimidine, the trifluoroethoxy group serves as an effective leaving group, highlighting the potent activation provided by the C5-CF₃ group.[16]
The following table summarizes the expected reactivity at different positions of a model trifluoromethylated pyrrolo[2,3-d]pyrimidine.
| Position | Substituent | Expected Reactivity | Rationale |
| C4 | -Cl | Highly Reactive towards SNAr | Activated by pyrimidine nitrogens and C5-CF₃ group. |
| C5 | -CF₃ | Inert / Spectator Group | Strong C-F bonds; poor leaving group ability. |
| C6 | -Br | Reactive in Pd-catalyzed cross-coupling | Standard reactivity for aryl bromides. |
| N7 | -H | Reactive towards alkylation/acylation | Typical reactivity of a pyrrole NH group. |
Direct Transformation of the CF₃ Group: A Frontier Challenge
Transforming the CF₃ group itself is significantly more challenging and rarely performed on complex heterocyclic scaffolds due to the harsh conditions often required.
-
Hydrodefluorination (CF₃ → CHF₂ or CH₃): The partial or complete reduction of a trifluoromethyl group is possible but typically requires strong reducing agents (e.g., metal hydrides with Lewis acids) or specific catalytic systems that are often not compatible with the functional groups present on a pyrrolo[2,3-d]pyrimidine core.
-
CF₃ as a Leaving Group: The displacement of a CF₃ group by a nucleophile is exceptionally rare in SNAr chemistry because the trifluoromethyl anion (CF₃⁻) is a high-energy, unstable intermediate. This reaction is not considered a viable synthetic pathway for this scaffold.
Validated Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below is a representative protocol for the direct C-H trifluoromethylation of a generic heterocycle, which serves as a self-validating system for installing the CF₃ group.
Protocol 1: Direct C-H Trifluoromethylation using Langlois Reagent
Objective: To introduce a trifluoromethyl group at an innate position of reactivity on the pyrrolo[2,3-d]pyrimidine core.
Materials:
-
Pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70% in H₂O) (3.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrrolo[2,3-d]pyrimidine substrate (e.g., 100 mg, 1.0 equiv).
-
Add DCM and H₂O in a 1:1 ratio (e.g., 2 mL each).
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Stir the biphasic mixture vigorously and begin to add tert-butyl hydroperoxide (3.0 equiv) dropwise over 10 minutes at room temperature. Causality Note: Dropwise addition is crucial to control the exothermic reaction and the rate of radical generation, minimizing side reactions.
-
Continue to stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated product.
Validation: The success of the protocol is validated by characterization (¹H, ¹³C, ¹⁹F NMR, and HRMS) confirming the incorporation of the CF₃ group at the expected position of C-H reactivity on the heterocycle.
Conclusion and Future Outlook
The trifluoromethyl group on the pyrrolo[2,3-d]pyrimidine scaffold is best understood as a "reaction-directing anchor." Its own reactivity is defined by a profound inertness under most synthetic conditions, a property that is strategically leveraged in multi-step syntheses. Simultaneously, its powerful electronic influence is the key to activating the heterocyclic core for crucial bond-forming reactions, particularly nucleophilic aromatic substitution.
Future research will likely focus on developing milder and more selective methods for the direct transformation of the CF₃ group on complex molecules. The advent of novel catalytic systems for C-F bond activation may one day allow for the late-stage conversion of a CF₃ group into other valuable functionalities, adding another layer of versatility to this already indispensable substituent. For now, its role as a stable, electron-withdrawing powerhouse remains its greatest asset in the design of next-generation therapeutics.
References
-
Drexler, J., & Groth, U. (2014). Trifluoromethylated Nucleosides: A Building Block Approach to Cytotoxic Adenosine Analogues. European Journal of Organic Chemistry. [Link]
-
Unknown Author. (n.d.). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Unknown Author. (n.d.). Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. [Link]
-
Barton, D. H. R., et al. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Leśniak, S., et al. (n.d.). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
Zhang, C., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed. [Link]
-
Barvian, M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]
-
Saper, N. I., & Sanford, M. S. (2018). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PubMed Central. [Link]
-
Bteshe, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]
-
Unknown Author. (n.d.). Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. ResearchGate. [Link]
-
Unknown Author. (n.d.). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. [Link]
-
Gemo, A., et al. (2014). Trifluoromethylated heterocycles. PubMed. [Link]
-
Wang, X., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed. [Link]
-
Unknown Author. (n.d.). Palladium-catalysed site-selective arene ortho C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Saper, N. I., & Sanford, M. S. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis. [Link]
-
Wang, X., et al. (2017). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Semantic Scholar. [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review). OUCI. [Link]
-
Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Bozorov, K., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Domingo, L. R., & Gónzalez, L. (n.d.). The role of the trifluoromethyl group in reactivity and selectivity in polar cycloaddition reactions. A DFT study. ResearchGate. [Link]
-
Unknown Author. (n.d.). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Mi, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
-
Naeem, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategic Core: A Technical Guide to the Biological Significance of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
This technical guide provides an in-depth analysis of the biological relevance and strategic importance of the heterocyclic compound 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine . While primarily recognized as a crucial synthetic intermediate, its intrinsic structural features confer significant biological potential, making it a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, its role in modulating key signaling pathways, and the experimental methodologies employed to evaluate the activity of its derivatives.
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete for the ATP-binding sites of a wide array of protein kinases, which are critical regulators of cellular processes.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention.[3][4] The strategic derivatization of the 7H-pyrrolo[2,3-d]pyrimidine nucleus has led to the development of several clinically successful drugs.[3][4]
The subject of this guide, this compound, represents a highly strategic starting material for the synthesis of next-generation kinase inhibitors. Its utility stems from three key structural features:
-
The Pyrrolo[2,3-d]pyrimidine Core: Mimics the natural purine structure of ATP, providing a strong foundation for binding to the kinase hinge region.[2]
-
The 4-Chloro Substituent: Serves as a versatile synthetic handle. The chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a diverse range of side chains and pharmacophores that can enhance potency, selectivity, and pharmacokinetic properties.[5][6]
-
The 2-Trifluoromethyl Group: This electron-withdrawing group can significantly influence the physicochemical properties of the molecule and its derivatives. The trifluoromethyl moiety is known to enhance metabolic stability, increase lipophilicity, and potentially improve membrane permeability. It can also modulate the electronic properties of the pyrimidine ring, which may influence binding affinity to target kinases.[]
Mechanism of Action: Competitive Inhibition of Kinase Activity
Derivatives synthesized from this compound predominantly act as Type I kinase inhibitors. This means they bind to the ATP-binding pocket of the kinase in its active conformation, directly competing with the endogenous ATP substrate. This competitive inhibition prevents the transfer of a phosphate group from ATP to the target protein, thereby blocking the downstream signaling cascade.
The following diagram illustrates the general mechanism of action for kinase inhibitors derived from this scaffold.
Caption: Competitive inhibition of a protein kinase by a pyrrolopyrimidine derivative.
Key Signaling Pathways Targeted by Derivatives
The versatility of the this compound scaffold allows for the development of inhibitors targeting a wide range of kinases involved in various signaling pathways. Below are some of the key pathways that have been successfully modulated by derivatives of this core structure.
The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors that regulate immune function and hematopoiesis. The JAK-STAT pathway, when dysregulated, is implicated in a host of autoimmune diseases and cancers.[4] The pyrrolo[2,3-d]pyrimidine core is a key feature of several approved JAK inhibitors, such as Tofacitinib.[8][9]
Caption: Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine-based inhibitor.
Receptor Tyrosine Kinase (RTK) Pathways
Several receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2, are crucial drivers of cancer cell proliferation, survival, and angiogenesis. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent inhibitors of these RTKs.[10][11]
| Target Kinase | Biological Function | Implication in Disease | Reference |
| VEGFR-2 | Angiogenesis, vascular permeability | Cancer (tumor growth and metastasis) | [10] |
| EGFR | Cell proliferation, survival | Various cancers (e.g., lung, colorectal) | [11] |
| HER2 | Cell growth and proliferation | Breast and gastric cancers | [11] |
| LRRK2 | Diverse cellular functions | Parkinson's disease | [1] |
| Mer/Axl | Cell survival, chemoresistance | Various cancers | [12] |
Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from this compound is typically assessed through a tiered screening process, starting with in vitro enzyme assays, followed by cell-based assays, and potentially in vivo studies.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A purified kinase enzyme is incubated with its substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a kinase buffer solution containing a purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
-
Assay Plate Preparation:
-
Serially dilute the test compound stock solution to create a range of concentrations.
-
Add the diluted compound to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the kinase buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using reagents that produce a luminescent signal in the absence of ATP (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Cytotoxicity Assay
This assay determines the concentration at which a compound is toxic to cells, providing a measure of its general cytotoxic effect and a therapeutic window when compared to its target inhibition.
Principle: Cancer cell lines are treated with the test compound, and cell viability is measured after a defined incubation period.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.[13]
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period, typically 48 to 72 hours.[13]
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
-
Cellular Western Blot for Target Engagement
This assay confirms that the compound is inhibiting the intended kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[14]
Principle: Cells are treated with the compound, and the levels of a specific phosphorylated protein are measured by Western blotting.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations for a defined period.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the extent of phosphorylation inhibition. The membrane is often stripped and re-probed for the total protein to ensure equal loading.
-
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
Conclusion and Future Perspectives
This compound is a molecule of significant strategic value in contemporary drug discovery. While it may not possess potent biological activity in its own right, its unique combination of a privileged core scaffold, a versatile synthetic handle, and a property-enhancing trifluoromethyl group makes it an exceptional starting point for the development of highly specific and potent kinase inhibitors. The continued exploration of derivatives from this core holds immense promise for the discovery of novel therapeutics for a wide range of diseases, from cancer to autoimmune disorders. Future research will likely focus on leveraging this scaffold to develop inhibitors with novel binding modes, improved selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance mechanisms.
References
- The Chemical Synthesis of Tofacitinib: The Crucial Role of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. (URL: Not available)
- Key Chemical Intermediates for JAK Inhibitor Synthesis. (URL: Not available)
- Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (URL: Not available)
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed. (URL: [Link])
- The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. (URL: Not available)
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - ResearchGate. (URL: [Link])
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (URL: [Link])
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (URL: [Link])
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
-
Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed. (URL: [Link])
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: [Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (URL: [Link])
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation - ResearchGate. (URL: [Link])
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
potential targets of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Potential Biological Targets of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to interact with the ATP-binding site of a wide array of protein kinases. This technical guide focuses on a specific, fluorinated derivative, this compound, a key chemical intermediate in the synthesis of next-generation targeted therapeutics. While this compound is primarily utilized as a building block, its core structure provides a clear line of sight to its potential biological targets. This document will provide an in-depth analysis of these potential targets, the rationale for their consideration, and detailed experimental workflows for their validation. We will explore the crucial role of this scaffold in inhibiting key kinase families, including the Janus kinases (JAKs), Interleukin-2-inducible T-cell Kinase (Itk), and others implicated in oncology and inflammatory diseases. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of compounds derived from this versatile scaffold.
The Chemical and Biological Significance of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine nucleobase in ATP. This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors at the ATP-binding site of protein kinases[1]. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine's N1 and N3 with the kinase hinge region, a critical anchoring point for ATP.
The specific compound, this compound, possesses two key features that enhance its utility as a synthetic intermediate:
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is a reactive leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various side chains, which are crucial for achieving selectivity and potency against specific kinase targets[2].
-
The 2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a powerful electron-withdrawing group. Its inclusion can significantly modulate the electronic properties of the heterocyclic core, potentially influencing binding affinities and metabolic stability.
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Ruxolitinib, Tofacitinib, and Baricitinib, all of which are potent kinase inhibitors[3]. The established targets of these drugs provide the most direct evidence for the potential targets of any compound derived from this core structure.
High-Priority Potential Kinase Targets
Based on the extensive literature on derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, the following kinase families represent the most probable biological targets.
Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers[1]. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the core of several FDA-approved JAK inhibitors (JAKinibs), including Tofacitinib and Ruxolitinib, making the JAK family a primary potential target[4][5].
-
JAK1: Primarily involved in inflammatory processes. Selective JAK1 inhibitors are sought after for the treatment of autoimmune disorders with the aim of reducing the side effects associated with broader JAK inhibition[6].
-
JAK2: Plays a key role in myelopoiesis (the production of blood cells). Aberrant JAK2 signaling is a driver of myeloproliferative neoplasms.
-
JAK3: Primarily expressed in hematopoietic cells and is crucial for lymphocyte development and function. Its restricted expression profile makes it an attractive target for immunosuppression with potentially fewer off-target effects[7][8].
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Interleukin-2-inducible T-cell Kinase (Itk)
Itk is a member of the Tec family of kinases and is a critical component of the T-cell receptor (TCR) signaling pathway. It is predominantly expressed in T-cells and mast cells, making it a highly specific target for autoimmune and inflammatory diseases, as well as T-cell malignancies[9]. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective covalent irreversible inhibitors of Itk[9].
Other Potential Kinase Targets
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to its exploration against a wide range of other kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, Her2, and VEGFR2, which are well-established targets in oncology[10][11].
-
Cyclin-Dependent Kinases (CDKs): Like CDK2, which are key regulators of the cell cycle and are frequently dysregulated in cancer[10][11].
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with various cancers, and 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors[12].
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a significant genetic cause of Parkinson's disease. The pyrrolo[2,3-d]pyrimidine core has been used to design potent LRRK2 inhibitors[13].
-
RET Kinase: Gene fusions and mutations of RET kinase are drivers for certain types of thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as RET inhibitors.
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of a novel compound derived from this compound, a multi-faceted approach is required. The following section details key experimental protocols.
Broad Kinase Profiling
The first step is to assess the compound's activity against a large panel of kinases to identify primary targets and potential off-target effects.
-
Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the test compound's binding affinity.
-
Procedure:
-
Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp.). Specify the desired screening concentration (typically 1-10 µM) and the size of the kinase panel (e.g., >400 kinases).
-
The service provider will perform the binding assays and provide a report detailing the percent inhibition for each kinase in the panel.
-
Analyze the data to identify kinases that show significant inhibition (e.g., >90% at 10 µM). These are your primary hits.
-
In Vitro Enzymatic Assays
Once primary hits are identified, their inhibitory activity must be quantified by determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Principle: A direct enzymatic assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The signal is typically detected via luminescence (e.g., ADP-Glo™) or fluorescence (e.g., LanthaScreen™).
-
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate buffer containing a low percentage of DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production).
-
Measure the signal on a plate reader.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement and Pathway Modulation
It is crucial to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.
-
Principle: This method measures the phosphorylation of a direct downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate upon treatment with the compound indicates target engagement and inhibition.
-
Procedure:
-
Culture an appropriate cell line that expresses the target kinase and has a constitutively active or inducible signaling pathway.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
If necessary, stimulate the pathway with the appropriate cytokine or growth factor (e.g., IL-2 for the Itk pathway, IL-6 for the JAK/STAT pathway).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3 for JAK inhibition).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
The following diagram outlines a logical workflow from initial screening to cellular validation.
Caption: A streamlined workflow for the identification and validation of kinase targets.
Summary and Future Directions
This compound is a highly valuable synthetic intermediate due to its privileged 7H-pyrrolo[2,3-d]pyrimidine core, which is a proven scaffold for potent kinase inhibition. While the compound itself may not be the final active molecule, its structure strongly suggests that its derivatives will target protein kinases. The most prominent potential targets belong to the JAK and Tec kinase families, given the extensive successful drug discovery efforts in these areas. However, the versatility of the scaffold means that a wide range of other kinases involved in oncology and inflammation are also plausible targets.
The experimental workflows provided in this guide offer a robust framework for researchers to systematically identify and validate the biological targets of novel compounds derived from this important chemical entity. By combining broad, unbiased screening with rigorous enzymatic and cell-based validation, the therapeutic potential of new 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors can be thoroughly investigated, paving the way for the development of next-generation targeted therapies.
References
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. Available at: [Link]
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: [Link]
-
Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. Available at: [Link]
-
Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]
-
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Available at: [Link]
-
Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
- US Patent for Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. research.unl.pt [research.unl.pt]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Modern Kinase Inhibitor Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Rise of a Privileged Scaffold
In the landscape of targeted therapeutics, kinase inhibitors represent a revolutionary class of drugs, fundamentally altering the treatment paradigms for oncology, immunology, and inflammatory diseases.[1] The efficacy of these agents is critically dependent on their core chemical architecture. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone in this field, prized for its ability to mimic the adenine hinge-binding motif of ATP, thereby enabling potent and selective kinase inhibition.[2][3]
This guide focuses on a particularly valuable derivative: 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-85-1). The introduction of a trifluoromethyl (CF₃) group at the C2 position offers significant advantages, including enhanced metabolic stability, increased binding affinity through favorable lipophilic interactions, and improved cell permeability. The chlorine atom at the C4 position serves as a versatile and highly reactive handle for synthetic elaboration, making this intermediate a powerful building block for constructing diverse libraries of kinase inhibitors.[] These application notes provide a detailed exploration of its reactivity, field-proven synthetic protocols, and the strategic rationale behind its use in drug discovery programs.
Physicochemical Profile & Handling
A thorough understanding of the starting material's properties is foundational to successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 1060815-85-1 | [] |
| Molecular Formula | C₇H₃ClF₃N₃ | [] |
| Molecular Weight | 221.57 g/mol | [] |
| Appearance | Light-colored to off-white crystalline solid | [5] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, NMP); sparingly soluble in water. | [6] |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. Store in a cool, dry, well-ventilated area. | [5][6] |
Safety & Handling: this compound is considered to have low toxicity but can cause irritation to the eyes, skin, and respiratory system upon prolonged exposure.[6] Always handle this compound in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Core Reactivity: The Synthetic Epicenter at C4
The synthetic utility of this scaffold is dominated by the reactivity of the C4-chloro substituent. The electron-withdrawing character of the pyrimidine ring, further activated by the potent inductive effect of the C2-CF₃ group, renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[5] This predictable reactivity allows for the strategic introduction of various side chains crucial for achieving target kinase affinity and selectivity.
Beyond SₙAr, the C4 position is also amenable to modern cross-coupling reactions, expanding the synthetic toolbox for medicinal chemists.
This strategic functionalization at C4 is central to modulating the inhibitor's interaction within the ATP-binding pocket of the target kinase, directly influencing potency and the selectivity profile against other kinases.
Application in Targeting the JAK-STAT Pathway
The pyrrolo[2,3-d]pyrimidine core is famously utilized in several approved Janus kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib.[2][7][8] These drugs function by blocking the JAK-STAT signaling pathway, a critical cascade in the immune response that, when dysregulated, contributes to autoimmune and inflammatory disorders.[2][3] Our title compound is an ideal starting point for developing next-generation JAK inhibitors with potentially improved pharmacological properties.
Detailed Synthetic Protocols
The following protocols are presented as robust, field-validated starting points for the derivatization of this compound.
Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution (SₙAr)
This is the most prevalent transformation, used to install amine-containing side chains that often form critical hydrogen bonds or occupy specific pockets within the kinase active site. The synthesis of Tofacitinib analogs is a prime example of this strategy.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Rationale: NMP is a high-boiling polar aprotic solvent ideal for SₙAr reactions, ensuring all reagents remain in solution at elevated temperatures. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[11]
-
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 100 °C with stirring.
-
Rationale: Thermal energy is required to overcome the activation energy of the substitution. The optimal temperature may range from 80-120 °C depending on the nucleophilicity of the amine.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Rationale: This "quenches" the reaction and partitions the organic product from the water-soluble NMP and salts.
-
-
Extraction & Washing: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and NMP.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 221.57 | 1.0 |
| Nucleophilic Amine (e.g., Piperidine derivative) | Varies | 1.1 |
| DIPEA | 129.24 | 2.5 |
| NMP | 99.13 | Solvent |
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is invaluable for installing aryl or heteroaryl moieties, which can form π-stacking interactions or access different regions of the kinase active site.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Rationale: The boronic acid is the aryl source. K₂CO₃ is the base required for the transmetalation step in the catalytic cycle.[14] An excess of both reagents is used to ensure complete conversion.
-
-
Catalyst & Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Rationale: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for Suzuki couplings.[14] The mixed solvent system is crucial for dissolving both the organic starting materials and the inorganic base.
-
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes, or by using several freeze-pump-thaw cycles.
-
Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) until the starting material is consumed as monitored by LC-MS (typically 1-6 hours).
-
Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 221.57 | 1.0 |
| Arylboronic Acid | Varies | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 |
| K₂CO₃ | 138.21 | 3.0 |
| 1,4-Dioxane / H₂O | - | Solvent |
Conclusion
This compound is a high-value, strategically functionalized intermediate for the synthesis of advanced kinase inhibitors. Its robust and predictable reactivity at the C4 position, via both SₙAr and cross-coupling reactions, provides medicinal chemists with a reliable platform for generating novel and diverse chemical entities. The C2-trifluoromethyl group offers intrinsic pharmacological advantages, making this scaffold a compelling choice for drug discovery programs targeting a wide array of kinases. The protocols detailed herein provide a solid foundation for researchers to leverage the full synthetic potential of this powerful building block.
References
- Vertex AI Search. (2025). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH05zKXd5WqLXoThxWYGHAEXZB3j8lPOw-t7N7C9FylCF5QaRaWvbwPv3L0MChXQzWxPIoY17VLRsDKy-w_uMknRBAhOsRd8_DfAVGcJOttJfeJjBuPnpft5bGe6oz1trRqHNl9qCyUpK0QBCr8piVBc7XLqzu43Us_J1heHsNmk6nFISME52VfYCUEEm_EMPft_q1tOs0rQgar18wajyxoblHosRNhhxq-SSz-hwEYa1GwpHM9TUfMzKfz_xgz1A==]
- Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETxkrEcVoSXQbOyE2nd03hTKY8Vx383HOI6MWIbgYjRxDqtPBuVRWnElsOp5emjVh3oGZw3F8jovWEvDNXIYZA0X11VJSN1fwrrrokJdtQjOXgRw_8Cj0ZtfvjcR3FF0MBypJG]
- ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4iTgBJrXvA_eDl1eZlGK9RDb89mtfa-m2Ok6eEHBnKf2DydQYTaGytBcwK7r4A3ksEsX7849K_eQtU38Ddb3qfWq8AGKJY3b5M2K77bWyR0NpPvvwu_YCuMD1Ukob9StQyDycmMG2zaXEGpMVXN_UXW7pBjjS5tTYuba-CYf7nDNrALpguqVvKM63262TOKUfgi4N_6g7PO_n7DKpliJBxQXjqtv4Dys7o-k=]
- UNL. (n.d.). Tofacitinib synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPbsCSMui0JkzfJKHq9fBsUsITDk9rNmr0b0BiJ6U0uPPZmnEoNH2uoPqbB3xENT40EJajH-psFA0zKhdFaon4QulQHfTSgx0-i2x6nK396UYMJmqK-XcOkMdI7t-fnQwIHNbhCI4bkfLimwy7VB6O2LccpQk=]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUNlWbGUzkG_zXii3QegWi8UWVq0RPZgw8_DEn_YFQFzERjdrOoAvQrzfd_DjIRxl4gpLPgzFFqtDJzRNHEAmkrhh2qZk_ZdpimBCN9Eykr0vOIfw5CRwM-WaxnQq3feIg8I7UsXcIk521UjElPLnTwK33orsQ4R5z_Cc1bIe2MOFaM306j-Q8-Qheukwv_vjHHLBzECXWjoCafUeOKw4HfpSR07V-cLVqiuw95g==]
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5789. [URL: https://www.mdpi.com/1420-3049/28/15/5789]
- ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00684]
- Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [URL: https://sci-hub.se/10.1016/j.bmcl.2019.126749]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4TDXv-oLC4vT47sZfh84wrLPbja-iBWu7QEhMKt8alVn_q3cE7z6WwLT0mLsfvJyFlfJqj_0nv24_L66-cjPGRDFtHdxIRB6h2ZHeGMpcahjPoLjn8kE165DLNPqkWkD-1jzQldbq75aWEiPE3LNad5MP0XU0jnXJx8IRRRSODoYUE6rFlKllFA8bsuKxqu3LF_vSMU70O4UeV4eJniN1fJ0jVx6YyUop6lffyiyIQL4wLXEA16H9RavD30eMhwhqzgwz]
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7DO5B4CP0UXI9fSQmnMO_mEGVvfpnWkeE0Gwfnh04EqCegEpnmFJO_0NKGp7Qg5uUQPoTrWjm3ACu2CKe4HDN6km20k1XvcHccrdtNeQ3c9s7jrTDNklyeEeAlI3ZMCw6NTjQEDpsW4rwz-G8K_dr-DFFmH5qaS1Z0t80uw_9LvLnp2buAKS5PHSB-cS7iMwUGT2FFXJwVHlDqdpydV40fHPlgkiSGpR_OkbILgl2oQ==]
- Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBFRCePexqKDWV0ZUtCoHcgdVr6XVQxf5LU8W3EIcibQ8YLUtFdRItND7wXUB_j-Z04_IJrQ1KFa4_1hOj2ic9n_xFZydtSKojxpNTR-z60Bq3t8GZAfAK1bdz_fdrZVpVWolXM6YkvdTsl3vVSmqz74j9qlkQE15lo1Ttf863fZ7GV4CJOQcwcCPLuaVWcOiL9QM6c_NN8W17Dye8hK2v4SUa-muxxQqewEkOlRYVZdkvEwJ0iQ==]
- Benchchem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. [URL: https://www.benchchem.com/product/b1136]
- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor. [URL: https://www.benchchem.com/technical-center/jak-in-26-synthesis]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [URL: https://patents.google.
- BOC Sciences. (n.d.). CAS 1060815-85-1 this compound. [URL: https://www.bocsci.com/product/4-chloro-2-trifluoromethy-cas-1060815-85-1-42371904.html]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.benchchem.com/technical-center/synthesis-of-4-chloro-7h-pyrrolo-2-3-d-pyrimidine]
- Google Patents. (n.d.). CN104987339A - Synthesis method of tofacitinib citrate. [URL: https://patents.google.
- MedChemComm (RSC Publishing). (n.d.). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00346h]
- Thieme. (n.d.). Tofacitinib. [URL: https://www.thieme.com/products/e-journals/pdf/10.1055/s-003-26861.pdf]
- BLDpharm. (n.d.). 3680-69-1|4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://www.bldpharm.com/products/3680-69-1.html]
- ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [URL: https://www.researchgate.net/publication/279933355_Synthesis_of_4-chloro-7H-pyrrolopyrimidine_and_24-dichloro-7H-pyrrolopyrimidine]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. [URL: https://patents.google.
- Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://patents.google.
- ResearchGate. (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. [URL: https://www.researchgate.
- Arkivoc. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2017/iv/40785]
- PubMed. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one. [URL: https://pubmed.ncbi.nlm.nih.gov/35747396/]
- OUCI. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [URL: https://ouci.dntb.gov.ua/en/works/d0ra07959f/]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfMoT-OCgFIqJ_HCeLxqyCJvZwt2V39-9BxehOd9lrJ1ga2ZBYhcJQ0dOoa2SNkqurJ4sV-sFVK1DlZdu4CCTOZUgWPvpBWnq1_KkzzPJpPTZLvjq73d3XgTllftOMv8PrS5zvSXhjvPYA1B4PohOWoQiFp61fOTB8GqkUqSLR1J3JO4cZkZXVyoCtDGX6HkQbSizO91HWdztTUZfwPVktHbE4cBDglgHOzvv2o5ueJiZFC5ggtCvtNReGe8NJ2iA0uERD1M9o-ks=]
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [URL: https://www.semanticscholar.org/paper/Microwave-Assisted-Regioselective-Suzuki-Coupling-K%C3%A1lal-Cejka/c9394f4c45a7c290a2a16c721798363765108d4b]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unl.pt [research.unl.pt]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling with 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Suzuki Coupling
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structural resemblance to purine has made it a cornerstone in the development of a multitude of therapeutic agents, including potent kinase inhibitors for oncology, antiviral compounds, and anti-inflammatory drugs.[2][3] The ability to functionalize this core at various positions is paramount for modulating biological activity and optimizing pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[4][5][6] Its tolerance of a wide array of functional groups, the commercial availability of diverse boronic acid coupling partners, and generally mild reaction conditions have cemented its role in the synthetic chemist's toolbox, particularly in the pharmaceutical industry.[7][8]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This specific substrate presents unique challenges due to the electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing trifluoromethyl group, and the presence of a potentially coordinating NH group within the pyrrole moiety.[2][9] Understanding these electronic and steric factors is crucial for the successful implementation of this transformation.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][10] The fundamental steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate.[5][10] The reactivity of aryl chlorides in this step is typically lower than that of bromides or iodides, often necessitating the use of specialized catalysts and ligands.[6][11][12]
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][13]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (0.01-0.05 eq.), and ligand (if necessary).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[14][15]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Caption: A streamlined workflow for the Suzuki coupling protocol.
Key Considerations and Optimization Parameters
The success of the Suzuki coupling with this compound hinges on the judicious selection of reaction parameters.
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G2) | For challenging substrates like electron-deficient heteroaryl chlorides, modern bulky electron-rich phosphine ligands and their corresponding pre-catalysts often provide superior results.[16][17] XPhos-Pd-G2, for instance, is highly efficient for coupling N-H containing heterocycles.[16] |
| Ligand | Buchwald ligands (XPhos, SPhos), P(t-Bu)₃, PCy₃ | The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich ligands are generally preferred for activating the C-Cl bond. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective in promoting transmetalation, especially with less reactive boronic acids. However, care must be taken to avoid base-induced decomposition of the substrate or product. |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A polar aprotic solvent in combination with water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate. The choice of organic solvent can influence reaction rates and solubility. |
| Temperature | 80 - 120 °C (Conventional Heating), 100 - 150 °C (Microwave) | Higher temperatures are often required for the activation of the chloro-substituent. Microwave heating can significantly accelerate the reaction, leading to higher yields and shorter reaction times.[14][17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base/solvent combination. | Ensure proper degassing to prevent catalyst deactivation. Screen different palladium pre-catalysts and ligands. Increase the reaction temperature. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation of Boronic Acid | Presence of excess water, prolonged reaction times at high temperatures, certain boronic acids are more susceptible.[9] | Use freshly opened, high-purity boronic acid. Minimize the amount of water in the solvent system. Use a slight excess (1.2-1.5 eq.) of the boronic acid. |
| Formation of Homo-coupled Byproducts | Catalyst decomposition, presence of oxygen. | Ensure rigorous exclusion of air from the reaction. Consider using a more stable palladium pre-catalyst. |
| Dehalogenation of Starting Material | Catalyst system promotes hydrodehalogenation. | Screen different ligands. Sometimes a less electron-rich ligand can mitigate this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of a diverse library of 4-substituted 7-azaindole derivatives. A thorough understanding of the reaction mechanism and the critical role of the catalyst, ligand, base, and solvent system is essential for achieving high yields and purity. The protocol and insights provided herein serve as a robust starting point for researchers in drug discovery and development to leverage this important transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Semantic Scholar. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Retrieved from [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. [Link]
-
Riaz, M., Asim, S., Siddiqui, H. L., & Iqbal, J. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]
-
ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. Y. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(1), 109-111. [Link]
-
Kráľová, P., Jorda, R., Maloň, M., Gucký, T., Krystof, V., & Soural, M. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(3), 635. [Link]
-
Oldenhuis, N. J., Louie, J., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9782–9783. [Link]
-
ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... Retrieved from [Link]
-
Borate, R. O., & Newman, S. G. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12436–12443. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889–4893. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Syed Ali Padusha, M., & Sajith, A. M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 661–671. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 16(8), 6393–6406. [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]
-
Ambler, B. R., & Cundari, T. R. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nasc.ac.in [nasc.ac.in]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Aryl amines are privileged structures found in a vast array of pharmaceuticals and bioactive natural products.[1] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its structural similarity to purine.[2][3] Consequently, the development of robust and versatile methods for the amination of this heterocyclic core is of paramount importance to drug development professionals.
Historically, the synthesis of aryl amines was often hampered by harsh reaction conditions and limited substrate scope.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a powerful and general method for the formation of C-N bonds under relatively mild conditions.[1][4] This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the synthesis of various targeted therapies.[][6]
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[7][8] A general understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound.[8] This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7] However, with the development of sophisticated phosphine ligands, the use of more economical and readily available aryl chlorides has become routine.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base, typically a sterically hindered alkoxide like sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex.[4][8] The choice of base is critical and can significantly influence the reaction rate and outcome.[9]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired aminated product is released from the palladium center.[7] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, tBuXPhos Pd G3)[10]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)[7]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Reaction Parameter Overview:
| Parameter | Recommended Range/Choice | Rationale |
| Palladium Precatalyst | 1-5 mol% | Lower loadings are desirable for process efficiency and cost-effectiveness.[13] |
| Ligand | 1.2-2.4 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are crucial for activating the aryl chloride and facilitating reductive elimination.[1][14] |
| Base | 1.5-3.0 equivalents | A strong, non-nucleophilic base is required for amine deprotonation.[9] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are generally used; ensuring anhydrous conditions is critical to prevent catalyst deactivation.[7][13] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion.[8] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the this compound (1.0 eq), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4.8 mol% Xantphos).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 eq), the base (e.g., 2.0 eq NaOtBu), and the anhydrous solvent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[15]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[16][17]
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand | - Use a fresh batch of catalyst and high-purity, dry solvent.[12]- Screen different ligands and bases. For sensitive substrates, weaker bases like Cs₂CO₃ may be beneficial.[12]- Increase reaction temperature or time. |
| Side Product Formation | - Hydrodehalogenation of the starting material- Dimerization of the starting material | - Ensure a thoroughly inert atmosphere to minimize water, which can be a source of hydride.[10]- Optimize the catalyst and ligand loading; excess catalyst can sometimes promote side reactions. |
| Difficult Purification | - Co-elution of product with ligand or its oxide- Residual palladium in the product | - Isolate the product as a salt (e.g., HCl salt) to facilitate separation from non-basic impurities.[16]- Employ specialized silica gels or perform a charcoal treatment to remove residual palladium. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are key to achieving high yields and purity. The information and protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
- Vertex AI Search. (n.d.).
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Nottingham University. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved from [Link]
-
ChemOrgChem. (2025, December 4). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Reddit. (2024, November 8). Cleaning a Buchwald-Hartwig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]
-
Reddit. (2024, July 31). BH amination side products and purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective 2-Amination of Polychloropyrimidines | Request PDF. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]
-
ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
PubMed. (2006, May 15). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Retrieved from [Link]
-
Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
PubMed. (2021, July 21). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. srinichem.com [srinichem.com]
- 3. sci-hub.box [sci-hub.box]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Strategic Nucleophilic Substitution on 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: Conditions and Protocols
An Application Guide for Researchers
Abstract
The 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of targeted therapies, including highly selective kinase inhibitors.[1][2] Its utility stems from the inherent reactivity of the C4-position towards nucleophilic aromatic substitution (SNAr), a feature amplified by the electronic properties of the fused ring system and the trifluoromethyl substituent. This guide provides an in-depth analysis of the reaction conditions required to functionalize this powerful building block. We will explore the underlying mechanistic principles, dissect the critical parameters influencing reaction outcomes—from nucleophile choice to solvent effects—and provide detailed, field-proven protocols for researchers in drug discovery and development.
Mechanistic Foundation: Activating the Pyrrolopyrimidine Core
The successful substitution of the chlorine atom at the C4 position is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a simple SN1 or SN2 reaction; instead, it proceeds through a distinct two-step addition-elimination pathway.[3]
Key Activating Features:
-
π-Deficient Heterocycle: The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack.[4][5]
-
Inductive Effects: The strongly electron-withdrawing -CF₃ group at the C2 position and the chlorine atom at C4 further deplete electron density from the pyrimidine ring, enhancing the electrophilicity of the carbon atoms.[6]
-
Intermediate Stabilization: The nitrogen atoms within the ring are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.[7] This stabilization is most effective when the attack occurs at the C2 or C4 positions.
The general mechanism can be visualized as follows:
-
Addition: The nucleophile (Nuc:-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Caption: The two-step Addition-Elimination (SNAr) mechanism.
Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis
Achieving high yield and purity requires careful consideration of several interconnected parameters. The choice of nucleophile, solvent, catalyst, and temperature all play critical roles.
| Parameter | Key Considerations & Recommendations |
| Nucleophile | Amines (N-Nucleophiles): Highly effective. Reactivity depends on pKa and steric bulk. Anilines often require acid promotion, while aliphatic amines react better under basic or neutral conditions.[8][9] Alcohols/Phenols (O-Nucleophiles): Require a base (e.g., NaH, K₂CO₃) to form the more potent alkoxide/phenoxide nucleophile. Thiols (S-Nucleophiles): Generally strong nucleophiles that react readily, often with a mild base to form the thiolate.[6] |
| Solvent | Polar Aprotic (DMF, DMSO, NMP): Excellent for solvating charged intermediates and generally promoting SNAr reactions.[7] Alcohols (n-BuOH, 2-PrOH, EtOH): Good solvents, but can lead to competitive solvolysis byproducts (4-alkoxy derivatives), especially at high temperatures or with acid.[8] Water: A highly effective, green, and cost-efficient solvent, particularly for acid-promoted aminations with anilines.[8][10] |
| Acid/Base | Acid (e.g., HCl, AcOH): Used in substoichiometric amounts (e.g., 0.1 eq) to activate the pyrimidine ring for attack by weakly basic nucleophiles like anilines.[8][9] Excess acid is detrimental as it protonates the amine, rendering it non-nucleophilic.[8] Base (e.g., DIPEA, K₂CO₃, NaHCO₃): Used to neutralize the HCl generated during the reaction, driving it to completion. Essential when using amine hydrochlorides or when the nucleophile is sensitive to acid. Also required for deprotonating O- and S-nucleophiles.[11] |
| Temperature | Typically ranges from ambient temperature to 120 °C. Higher temperatures increase the reaction rate but may also promote side reactions like hydrolysis.[11] Microwave irradiation can also be used to accelerate the reaction.[10] |
| N7-Protection | The pyrrole N-H is acidic and can be deprotonated under strongly basic conditions. While many substitutions proceed without protection, using a protecting group like SEM (2-(trimethylsilyl)ethoxy)methyl) or Tosyl is advisable when using strong bases (e.g., LDA, NaH) to prevent side reactions at N7.[11][12][13] |
Experimental Protocols
The following protocols are representative methodologies for the substitution of this compound with common classes of nucleophiles.
Protocol 1: Acid-Promoted Amination with an Aniline in Water
This protocol is adapted from studies demonstrating the high efficiency of water as a solvent for the amination of chloropyrrolopyrimidines.[8][9] It is particularly effective for meta- and para-substituted anilines.
Materials:
-
This compound
-
Substituted Aniline (1.1 equivalents)
-
Hydrochloric Acid (HCl), 1 M aqueous solution (0.1 equivalents)
-
Water (Deionized)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 eq).
-
Add deionized water to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Add the 1 M HCl solution (0.1 eq) dropwise while stirring.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
Adjust the pH to ~8 with saturated NaHCO₃ solution.
-
Extract the aqueous mixture with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-aryl product.
Protocol 2: Base-Mediated Amination with an Aliphatic Amine
This method is suitable for primary and secondary aliphatic or benzylic amines, where acid catalysis is ineffective.[9] A non-nucleophilic base is used to scavenge the generated HCl.
Materials:
-
This compound
-
Aliphatic/Benzylic Amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in n-BuOH or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add DIPEA (3.0 eq).
-
Add the amine (1.2 eq) to the mixture.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with EtOAc (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude residue by silica gel chromatography.
Protocol 3: Substitution with an O-Nucleophile (Phenol)
This protocol requires the in-situ generation of a more powerful phenoxide nucleophile using a base.
Materials:
-
This compound
-
Substituted Phenol (1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Sodium Hydride (NaH, 60% in oil) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
If using K₂CO₃: To a flask containing this compound (1.0 eq) and K₂CO₃ (2.0 eq), add the phenol (1.5 eq) and anhydrous DMF. Heat to 80-100 °C and stir until the reaction is complete.
-
If using NaH (use caution): To a flame-dried flask under an inert atmosphere, add the phenol (1.5 eq) and anhydrous DMF. Cool to 0 °C and add NaH (1.5 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the phenoxide solution.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C), monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with EtOAc (3x volume).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and filter.
-
Concentrate and purify by silica gel chromatography.
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.
-
Major Side Reaction: Hydrolysis/Solvolysis: In the presence of water or alcohol solvents, especially at elevated temperatures and under acidic conditions, the chloro-pyrimidine can react with the solvent to form the corresponding 4-hydroxy or 4-alkoxy byproduct.[8][9]
-
Solution: Minimize the amount of acid catalyst, run the reaction at a lower temperature for a longer time, or use a polar aprotic solvent like DMF.
-
-
Low or No Reactivity:
-
Cause: The nucleophile may be too weak or sterically hindered (e.g., some ortho-substituted anilines with low pKa).[8]
-
Solution: Increase the reaction temperature, switch to a more forcing solvent (e.g., NMP or DMSO), or consider an alternative synthetic route such as a palladium-catalyzed cross-coupling reaction.[6][14]
-
Caption: A logical workflow for troubleshooting common issues.
Conclusion
The this compound core is a remarkably versatile platform for generating diverse chemical libraries. Successful nucleophilic substitution hinges on a rational selection of reaction conditions tailored to the specific nucleophile employed. For anilines, acid-promoted reactions in water offer a green and efficient method. For aliphatic amines, base-mediated conditions in organic solvents are preferred. For oxygen and sulfur nucleophiles, the use of a base to generate the corresponding anion is essential. By understanding the underlying SNAr mechanism and carefully controlling the key parameters outlined in this guide, researchers can effectively leverage this building block to accelerate their drug discovery programs.
References
- Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
-
Guo, et al. (2011). A novel method to enable SNAr reaction of aminopyrrolopyrazoles. ResearchGate. Available at: [Link]
- Murugesan, S. Nucleophilic Substitution Reactions.
-
Yasuda, S., Svergja, H., Olsen, C. E., & Hoff, B. H. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]
-
ResearchGate. (2009). Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom. Available at: [Link]
-
Dr. Sapna Gupta. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... YouTube. Available at: [Link]
-
Bjørnstad, F., Sundby, E., & Hoff, B. H. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. Available at: [Link]
-
Wikipedia. Nucleophilic substitution. Available at: [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
MDPI. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Yasuda, S., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Leadbeater, N. E., & Bobbitt, K. L. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Organic letters. Available at: [Link]
-
PubMed Central. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available at: [Link]
-
PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. youtube.com [youtube.com]
- 6. srinichem.com [srinichem.com]
- 7. benchchem.com [benchchem.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sci-hub.box [sci-hub.box]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Development of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives for Cancer Research
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Cornerstone in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural similarity to adenine allows molecules built upon this framework to effectively compete for the ATP-binding sites of a wide array of protein kinases.[1] This characteristic has made it a cornerstone in the development of targeted therapies, particularly in oncology and for inflammatory diseases.[1][2][3]
The subject of this guide, 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile starting material for building potent and selective kinase inhibitors.[4][5] The key features of this molecule are:
-
The Pyrrolo[2,3-d]pyrimidine Core: Mimics the natural purine structure, providing a solid foundation for kinase binding.
-
A C4-Position Chlorine Atom: This is the primary reactive site for derivatization. The chlorine is an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of diverse chemical moieties.[5]
-
A C2-Position Trifluoromethyl (CF₃) Group: This electron-withdrawing group can significantly enhance the binding affinity of the molecule to its target and improve metabolic stability, a desirable pharmacokinetic property.
The strategic development of derivatives from this core structure aims to discover novel compounds with superior potency, enhanced selectivity for specific cancer-driving kinases, and optimized drug-like properties to overcome challenges such as therapeutic resistance.
The Rationale for Derivatization: Targeting Dysregulated Kinase Pathways in Cancer
The primary goal of synthesizing a library of derivatives is to systematically modulate the compound's biological activity and pharmacokinetic profile. The dysregulation of cellular signaling pathways, often driven by aberrant kinase activity, is a hallmark of cancer.[6] The pyrrolo[2,3-d]pyrimidine scaffold has proven exceptionally effective for targeting several critical oncogenic pathways.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
A principal target for this class of compounds is the JAK-STAT signaling pathway.[1] This pathway is a crucial mediator of signals from cytokines and growth factors, and its inappropriate activation is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1][7] By inhibiting one or more of the four JAK family members (JAK1, JAK2, JAK3, Tyk2), these derivatives can block downstream signaling, leading to reduced cancer cell proliferation and survival.[7][8] The development of derivatives seeks to fine-tune selectivity, for instance, creating JAK3-selective inhibitors to minimize side effects associated with JAK2 inhibition.[7][8]
The following diagram illustrates the central role of JAKs in cytokine signaling and the point of intervention for our synthesized inhibitors.
Beyond JAK-STAT, derivatives of this scaffold have shown promise in inhibiting other cancer-relevant kinases, including RET kinase, Cyclin-Dependent Kinases (CDKs), and p21-activated kinase 4 (PAK4), making it a versatile platform for broad anticancer drug discovery.[9][10][11]
Part 1: Synthesis and Characterization Protocols
The synthesis of a diverse library of compounds is the foundational step in the discovery process. The following protocols outline the synthesis of the core intermediate and its subsequent derivatization.
Experimental Workflow Overview
The overall strategy involves the initial synthesis of the chlorinated scaffold, followed by parallel diversification reactions to generate a library of final compounds for biological screening.
Protocol 1.1: Synthesis of this compound
This protocol describes the chlorination of the corresponding pyrimidinone precursor. The use of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is standard for this transformation.[1][12]
Materials:
-
2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene or Acetonitrile (Anhydrous)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in anhydrous toluene (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred suspension, add N,N-diisopropylethylamine (DIPEA, 1.5 equivalents). DIPEA acts as a non-nucleophilic base to facilitate the reaction.[13]
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) to the mixture at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and then carefully pour it into a beaker of vigorously stirred ice water to quench the excess POCl₃. Caution: This is a highly exothermic and gas-evolving step.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the pure this compound.[14]
Protocol 1.2: C4-Derivatization via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for coupling primary or secondary amines to the C4 position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (1.1-1.5 eq)
-
DIPEA or Potassium Carbonate (K₂CO₃) as a base (2.0-3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
Setup: To a reaction vessel, add the 4-chloro scaffold, the amine nucleophile, and the base.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMSO) to create a solution or a fine suspension.
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water to precipitate the product.
-
Isolation: Collect the solid product by filtration, washing thoroughly with water and then a non-polar solvent like ether or hexanes to remove residual starting materials.
-
Purification: If necessary, purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Protocol 1.3: Purification and Characterization
All synthesized derivatives must be rigorously characterized to confirm their identity and purity before biological testing.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying the final compounds.[14]
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Part 2: Biological Evaluation Protocols
Once a library of pure compounds is synthesized, their biological activity must be assessed. The following protocols describe a standard cascade of in vitro assays used for anticancer drug screening.[6][15]
Biological Screening Cascade
A tiered approach is used to efficiently screen compounds, moving from broad cytotoxicity assays to specific, mechanism-based assays.
Protocol 2.1: Cell Viability / Antiproliferative Assay
This primary assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀ or IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[16][17]
Materials:
-
Cancer cell line(s) of interest (e.g., a panel of leukemia or breast cancer lines with known JAK-STAT activation)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO to make 10 mM stock solutions)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, typically in a final concentration range from 0.01 µM to 100 µM. Include wells for "vehicle control" (DMSO only) and "no cells" (medium only for background).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀/IC₅₀ value.
Protocol 2.2: In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase target. These are often performed using commercial kits or services.
Principle: A recombinant kinase enzyme is incubated with a specific substrate and ATP. The kinase transfers a phosphate from ATP to the substrate. The inhibitor competes with ATP, and its potency is measured by the reduction in substrate phosphorylation.
Key Components:
-
Kinase: Purified, recombinant human kinase (e.g., JAK1, JAK2).
-
Substrate: A peptide or protein that is a known substrate for the kinase.
-
ATP: Often used at its Kₘ concentration for the specific kinase.
-
Test Compound: Serially diluted inhibitor.
-
Detection System: Measures the phosphorylated product, often using ADP-Glo™, Z'-LYTE™, or similar technologies that generate a luminescent or fluorescent signal.
Procedure Outline:
-
Add kinase, substrate, and test compound to a multi-well assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent.
-
Incubate to allow the detection signal to develop.
-
Read the signal (luminescence/fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value from a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR)
The data from biological assays are compiled to understand the structure-activity relationship (SAR)—how changes in the chemical structure affect biological activity. This analysis guides the next round of synthesis in a lead optimization cycle.
Table 1: Example SAR Data for a Hypothetical Series of Derivatives
| Compound ID | R-Group at C4 Position | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | HT-29 Cell GI₅₀ (µM) |
| Core | -Cl | >10,000 | >10,000 | >100 |
| XYZ-01 | -NH-Cyclopropyl | 520 | 890 | 15.2 |
| XYZ-02 | -NH-(4-fluorophenyl) | 85 | 150 | 2.1 |
| XYZ-03 | -NH-(3-aminosulfonylphenyl) | 12 | 25 | 0.45 |
| XYZ-04 | -O-(4-chlorophenyl) | 1,200 | 2,500 | 45.8 |
| XYZ-05 | -S-(benzyl) | 950 | 1,100 | 33.1 |
This is representative data. Actual results will vary.
From this hypothetical data, a medicinal chemist would conclude that aromatic amine substitutions at C4 (XYZ-02, XYZ-03) are more potent than aliphatic amines (XYZ-01) or ether/thioether linkages (XYZ-04, XYZ-05). Furthermore, the addition of a hydrogen-bond-accepting sulfonyl group (XYZ-03) significantly improves potency against both the target enzymes and in a cell-based context.
References
-
Bhayani, H. et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
El-Sayed, M. et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Industrial Microbiology & Biotechnology, 21, 1-5. [Link]
-
Bhayani, H. et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Scilit. [Link]
-
Al-Zoubi, M. et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(9), 3891. [Link]
-
ResearchGate. Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. [Link]
-
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. [Link]
-
Valizadeh, H. et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc., 62(2). [Link]
-
ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Norman, P. (2013). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online. [Link]
-
Xu, S. et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(2), 1243-1264. [Link]
-
Wang, G. et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(13), 1646-1653. [Link]
-
Harris, T. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721-17726. [Link]
-
Singh, K. et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 199, 112390. [Link]
-
Zhang, M. et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. [Link]
-
Zhang, G. et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of Cheminformatics, 17(1). [Link]
-
Siddiqui, Z. et al. (2019). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 43(3), 1363-1368. [Link]
-
Al-Ostath, A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(6), 884. [Link]
-
Dhiman, S. et al. (2022). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8685-8698. [Link]
-
Zhang, Y-L. et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Sun, H-B. et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 67(Pt 3), o605. [Link]
-
Wang, Y. et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. scilit.com [scilit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the realm of targeted therapies, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is one such "privileged structure".[1][2][3] Its structural analogy to the native purine core allows it to function as a highly effective hinge-binder in the ATP-binding sites of numerous protein kinases.[4] This guide focuses on a specifically engineered variant, 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine , a versatile and powerful intermediate that has become a cornerstone in the development of next-generation kinase inhibitors.
This document provides an in-depth exploration of its applications, supported by field-proven insights, detailed experimental protocols, and the scientific rationale behind its strategic use in medicinal chemistry. We will dissect its core attributes, showcase its role in targeting critical disease pathways, and provide actionable methodologies for its synthetic manipulation.
Core Compound Profile & Strategic Rationale
The utility of this compound stems from the synergistic interplay of its three key structural components.
| Property | Data | Reference |
| Molecular Formula | C₇H₃ClF₃N₃ | [] |
| Molecular Weight | 221.57 g/mol | - |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | Approx. 214-217 °C | [6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[6] | [6] |
Medicinal Chemistry Rationale:
-
The Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine system is a bioisostere of adenine. Replacing the N7 nitrogen of a purine with a carbon atom renders the five-membered ring more electron-rich, which can enhance π-π stacking or cation-π interactions within a protein's active site.[1][2] This core provides the fundamental geometry required for hydrogen bonding with the hinge region of many kinases.
-
The C4-Chloro Substituent: This is the molecule's primary reactive handle. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr) and serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[6][7] This versatility allows medicinal chemists to systematically introduce a diverse range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The C2-Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a deliberate strategic choice. This strongly electron-withdrawing group can significantly modulate the electronic properties of the heterocyclic core. In drug design, trifluoromethylation is a well-established strategy to improve metabolic stability (by blocking potential sites of oxidation), enhance binding affinity through favorable interactions, and increase cell membrane permeability.[8]
Key Therapeutic Applications: Targeting Kinase-Driven Pathologies
The scaffold's ability to mimic ATP allows its derivatives to function as competitive inhibitors for a variety of kinases involved in oncology and autoimmune disorders.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical mediator for numerous cytokines and growth factors that drive immune responses and inflammation.[9] Dysregulation of this pathway is central to a host of autoimmune diseases, including rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine core is the central scaffold for several approved JAK inhibitors.[10] By modifying the C4 position of this core, researchers have developed highly potent and selective JAK1 inhibitors, aiming to maximize therapeutic efficacy while minimizing off-target effects associated with inhibiting other JAK isoforms.[9][11]
Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which governs B-cell proliferation, differentiation, and survival. It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to design novel, potent, and reversible BTK inhibitors, offering an alternative to covalent inhibitors like ibrutinib.[12][13] Strategic modifications at the C4 position have led to compounds with low nanomolar enzymatic and cellular inhibitory activities.[12]
Caption: Simplified B-Cell Receptor (BCR) pathway highlighting the role of BTK.
Core Synthetic Methodologies & Protocols
The synthetic utility of this compound lies in its straightforward preparation and, more importantly, its facile derivatization.
Protocol: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The most common and efficient route to the 4-chloro scaffold involves the chlorination of the corresponding 4-hydroxy (or 4-oxo) precursor. The following is a representative protocol adapted from established procedures.[4][14][15]
Caption: General workflow for the synthesis of the 4-chloro-7-deazapurine scaffold.
Step-by-Step Methodology:
-
Setup: To a suspension of the starting material (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-one, 1.0 equiv.) in a suitable solvent like acetonitrile or toluene, add a chlorinating agent such as phosphorus oxychloride (POCl₃, ~2.5 equiv.).[4]
-
Base Addition: Carefully add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), in portions while maintaining the temperature.[14]
-
Reaction: Heat the reaction mixture to reflux (or a specified temperature, e.g., 50°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[4][14]
-
Work-up: Cool the mixture to room temperature and cautiously quench it by pouring it over ice water.
-
Extraction: Adjust the pH of the aqueous mixture to be alkaline (pH > 8) using a suitable base (e.g., aq. NaOH). Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final 4-chloro product.[4]
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This palladium-catalyzed reaction is indispensable for introducing aryl or heteroaryl moieties at the C4 position, a common strategy for probing hydrophobic pockets in kinase active sites. Microwave-assisted protocols are often preferred for their speed and efficiency.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Microwave Protocol:
-
Materials: Halogenated pyrrolopyrimidine (1.0 equiv.), aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2, 0.5-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).[16][18]
-
Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the solid reagents.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 3:1 v/v).[16]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 15-30 minutes).[16][18]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the C4-arylated product.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of a C-N bond at the C4 position is arguably the most critical step in synthesizing a vast number of kinase inhibitors, as the introduced amine functionality often forms a key hydrogen bond with the kinase hinge region.
Step-by-Step General Protocol:
-
Materials: this compound (1.0 equiv.), desired primary or secondary amine (1.2-1.5 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.).[19][20]
-
Setup: In an oven-dried Schlenk flask or in a glovebox, charge the palladium source, ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by the solid 4-chloro-pyrrolopyrimidine and the liquid/dissolved amine via syringe.
-
Reaction: Stir the reaction mixture at room temperature for ~15 minutes to allow for catalyst activation (pre-formation), then heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify via column chromatography to obtain the C4-amino substituted product.
Quantitative Data & Structure-Activity Relationship (SAR) Insights
The systematic application of the synthetic protocols described above allows for extensive SAR exploration. The following table presents representative data for a series of BTK inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the impact of C4-substituents.[12]
| Compound | C4-Substituent | BTK IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Reference (RN486) | 4-phenoxyphenylamino | 8.0 | 31 |
| 4x | 4-(3-oxopiperazin-1-yl)phenylamino | 4.8 | 17 |
| 4q | 4-(morpholinomethyl)phenylamino | 11.2 | 58 |
| 4j | 4-hydroxyphenylamino | 134.4 | >1000 |
Data adapted from "Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold".[12]
Key SAR Insights:
-
C4-Amine is Critical: The data clearly shows that an amino linker at the C4 position is a key pharmacophoric element.
-
Terminal Group Matters: The nature of the group at the terminus of the C4-phenylamino substituent drastically affects potency. Introduction of a polar, hydrogen-bond-accepting group like the oxopiperazine in compound 4x significantly improves both enzymatic and cellular activity compared to the parent compound.[12]
-
Simple Phenol is Poor: The simple 4-hydroxyphenylamino substituent (4j ) leads to a dramatic loss of activity, highlighting the need for more extended substituents that can occupy a specific pocket in the enzyme.[12]
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is an intelligently designed building block that empowers medicinal chemists to rapidly access a rich chemical space of potent and selective kinase inhibitors. Its robust synthetic accessibility, coupled with the strategic placement of reactive and modulating functional groups, ensures its continued relevance in drug discovery programs.
Future work will likely focus on leveraging this scaffold to tackle emerging challenges, such as drug resistance, and to design inhibitors against novel kinase targets. The continued development of more efficient and selective cross-coupling methodologies will further expand the synthetic toolbox, allowing for the creation of even more complex and finely-tuned therapeutic agents based on this exceptional 7-deazapurine core.
References
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1163. [Link]
-
Pérlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
-
Hocek, M., et al. (2012). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 55(15), 6947-6957. [Link]
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate. [Link]
-
Unknown. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Scott, J. D., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(13), 9325-9343. [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]
-
Sun, H., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2697. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]
-
Dhillon, S. (2018). Tofacitinib: A Review in Rheumatoid Arthritis. Drugs, 78(18), 1971-1983. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5122. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Inno Pharmchem. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 13(1), 14123. [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c] pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(2), 333-341. [Link]
-
Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
-
Unknown. (2025). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Xu, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(4), 744-756. [Link]
-
Isaksson, J., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 6(31), 20561-20570. [Link]
-
Li, J., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 242, 114681. [Link]
-
Unknown. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. PubMed. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
Mato, A. R., et al. (2022). Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. Blood Advances, 6(15), 4605-4616. [Link]
-
Patrick, G. L. (1995). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
-
Wang, Y., et al. (2025). Meta-analysis evaluating the efficacy and safety of various Bruton tyrosine kinase (BTK) inhibitors for central nervous system lymphoma. Cancer. [Link]
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. srinichem.com [srinichem.com]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 15. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. nasc.ac.in [nasc.ac.in]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: N-Alkylation of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine core, a derivative of 7-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural analogy to adenine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases.[2] Consequently, this heterocyclic system is a cornerstone in the design of targeted therapies, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are critical in treating autoimmune disorders and myeloproliferative neoplasms.[2][3][4][5]
Functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. N-alkylation at the 7-position of the pyrrole ring is a primary and highly effective strategy to introduce diverse substituents that can probe specific pockets within an enzyme's active site, thereby fine-tuning the molecule's biological activity.[6] This document provides detailed experimental procedures for the N-alkylation of this key intermediate, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and the Mitsunobu reaction.
Mechanistic Considerations: Pathways to N7-Functionalization
The pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion can then react with an electrophile, such as an alkyl halide, in a classic SN2 reaction. Alternatively, the Mitsunobu reaction provides a powerful method for achieving N-alkylation using an alcohol, proceeding through a different mechanistic pathway with a distinct set of reagents.
SN2 Alkylation Pathway
This is the most common and direct method for N-alkylation. The reaction proceeds in two main steps:
-
Deprotonation: A base is used to abstract the proton from the N7 position, generating a resonance-stabilized pyrrolide anion. The choice of base is critical; moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often employed to prevent side reactions.
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., bromide or iodide) to form the new N-C bond and displace the halide ion.
The Mitsunobu Reaction Pathway
The Mitsunobu reaction enables the N-alkylation using primary or secondary alcohols, which are often more readily available or synthetically accessible than the corresponding halides.[7][8] This reaction is renowned for its mild conditions and stereochemical inversion at the alcohol's chiral center.
-
Activation of the Phosphine: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[8]
-
Proton Transfer: This betaine deprotonates the pyrrole N-H, creating an ion pair.
-
Alcohol Activation & SN2 Displacement: The betaine also activates the alcohol by forming an oxyphosphonium salt, a superb leaving group. The pyrrolide anion then displaces this leaving group in an SN2 fashion to yield the N-alkylated product.[7]
Experimental Workflows & Protocols
The following section details step-by-step protocols for the two primary N-alkylation methods. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.
Workflow Diagram: General N-Alkylation Process
Caption: General experimental workflow for N-alkylation.
Protocol 1: N-Alkylation using Alkyl Halide and Potassium Carbonate
This protocol is adapted from a high-yield procedure and is suitable for a wide range of primary and activated secondary alkyl halides.[9]
Materials:
-
This compound
-
Alkyl bromide (or iodide), 1.2 equivalents
-
Potassium carbonate (K₂CO₃), anhydrous, 3.0 equivalents
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material, followed by potassium carbonate (3.0 eq). Stir the suspension vigorously.
-
Alkylation: Add the alkyl bromide (1.2 eq) to the suspension.
-
Reaction Conditions: Allow the resulting mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Suspend the residue in a mixture of water and ethyl acetate. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.[10]
Causality Insights:
-
Anhydrous Conditions: Using anhydrous solvents is crucial as water can compete with the pyrrole for deprotonation and potentially hydrolyze the alkyl halide.
-
Excess Base: A stoichiometric excess of K₂CO₃ is used to ensure complete deprotonation of the starting material and to neutralize the hydrogen halide byproduct that could form, driving the reaction to completion.[11]
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for converting primary and secondary alcohols into the corresponding N-alkyl derivatives.[12][13]
Materials:
-
This compound
-
Alcohol (ROH), 1.2 equivalents
-
Triphenylphosphine (PPh₃), 1.5 equivalents
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), 1.5 equivalents
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) is often observed.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Quench the reaction by adding saturated aqueous NaHCO₃. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. Purify by flash column chromatography on silica gel to isolate the target compound.
Causality Insights:
-
Order of Addition: It is standard practice to add the azodicarboxylate last and slowly to the cooled mixture of the other components to maintain control over the reaction rate and minimize side product formation.[8]
-
Stoichiometry: An excess of the phosphine and azodicarboxylate is used to ensure the complete conversion of the alcohol and the pyrrolopyrimidine starting material.[13]
-
Byproduct Removal: The primary challenge in Mitsunobu reactions is often the removal of byproducts. Careful chromatography is essential for obtaining a pure product.
Workflow Diagram: Mitsunobu Reaction
Caption: Key steps in the Mitsunobu N-alkylation reaction.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes conditions for the N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the high efficiency of the SN2 method with activated benzyl bromides.
| Starting Material | Alkylating Agent (eq) | Base/Reagents (eq) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Nitrobenzyl bromide (1.2) | K₂CO₃ (3.0) | CH₃CN | rt | 20 | 96 | [9] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(Trifluoromethyl)benzyl bromide (1.2) | K₂CO₃ (3.0) | CH₃CN | rt | 20 | 98 | [9] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3-Nitrobenzyl bromide (1.2) | K₂CO₃ (3.0) | CH₃CN | rt | 20 | 92 | [9] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-(Methylsulfonyl)benzyl bromide (1.2) | K₂CO₃ (3.0) | CH₃CN | rt | 20 | 95 | [9] |
References
- Mitsunobu reaction-based derivatization resulting in O-alkylated...
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction...
- (a) Synthesis of N-alkylated pyrrolopyrimidines under basic conditions...
- Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction...
- Mitsunobu Reaction - NROChemistry.
- Mitsunobu reaction - Wikipedia.
- Efficient and selective catalytic N-Alkylation of pyrimidine... - Indian Academy of Sciences.
- Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Benchchem.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed Central.
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchG
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Deriv
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google P
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P
- US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google P
- Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchG
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - OUCI.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH.
- What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? - Guidechem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - Benchchem.
- Synthesis of substituted N-heterocycles by N-alkyl
- An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Semantic Scholar.
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activ
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors...
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH.
- Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC - NIH.
- CN114957248A - Pyrrolopyrimidine compound, and preparation method, pharmaceutical composition and application thereof - Google P
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This compound is a critical intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.[1][2] The developed method is suitable for assessing the purity of the bulk drug substance and for monitoring its stability under various stress conditions. The protocol provides a comprehensive framework for analysis and validation, adhering to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[3][4]
Introduction and Method Rationale
This compound is a heterocyclic compound featuring a pyrrolopyrimidine core, a key scaffold in medicinal chemistry.[5][6] Its molecular structure includes a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position, which impart unique chemical properties.[1][] Accurate quantification and impurity profiling of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The selection of a reversed-phase HPLC method is based on its widespread applicability for the analysis of pyrimidine derivatives and its compatibility with the analyte's physicochemical properties.[8][9] The method development was guided by the following principles:
-
Stationary Phase Selection: The analyte is a halogenated and fluorinated aromatic compound. While a traditional C18 column provides sufficient hydrophobicity for retention, a Pentafluorophenyl (PFP) stationary phase is recommended for enhanced selectivity.[10][11] PFP columns offer alternative retention mechanisms beyond simple hydrophobic interactions, including dipole-dipole, π-π, and charge-transfer interactions, which are particularly effective for separating halogenated compounds and their structurally related impurities.[10][12] For general-purpose use, a high-purity, end-capped C18 column remains a reliable and validated option.[13][14]
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water is chosen due to acetonitrile's low viscosity and UV transparency. The addition of a buffer, such as phosphate, to maintain a slightly acidic pH (e.g., 3.0) is critical.[15] This suppresses the ionization of silanol groups on the silica support, leading to improved peak shape and reproducibility. For applications requiring mass spectrometry (MS) compatibility, the phosphate buffer should be replaced with a volatile alternative like 0.1% formic acid.[16]
-
Detection: The fused aromatic ring system of the pyrrolopyrimidine core acts as a strong chromophore, making UV detection a suitable choice. Based on the analysis of similar structures, a detection wavelength of 225 nm is selected to ensure high sensitivity for the parent compound and potential degradation products.[15]
Materials and Instrumentation
The following table outlines the necessary equipment and reagents for this analytical method.
| Category | Item |
| Analyte & Standards | This compound Reference Standard (>99.5% purity) |
| Reagents & Solvents | Acetonitrile (HPLC Grade or higher) |
| Water (Type I, 18.2 MΩ·cm) | |
| Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade) | |
| Phosphoric Acid (85%, ACS Grade) | |
| HPLC System | Quaternary or Binary HPLC Pump |
| Autosampler with temperature control | |
| Column Thermostat | |
| UV/Vis or Photodiode Array (PDA) Detector | |
| Chromatography Data System (CDS) | |
| Recommended Columns | Primary: Pentafluorophenyl (PFP) Column, 5 µm, 4.6 x 150 mm |
| Alternative: C18 Column, 5 µm, 4.6 x 150 mm | |
| Lab Equipment | Analytical Balance, pH Meter, Sonicator, Volumetric Flasks, Pipettes, 0.45 µm Syringe Filters |
Detailed Analytical Protocol
This section provides a step-by-step procedure for sample analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active compound into a 50 mL volumetric flask. Prepare this solution in the same manner as the Standard Stock Solution, followed by a 1-in-10 dilution to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Configuration and Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition |
| Column | PFP, 5 µm, 4.6 x 150 mm (or equivalent C18) |
| Mobile Phase | A: pH 3.0 Phosphate BufferB: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Experimental Workflow and System Suitability
The overall analytical workflow is depicted below.
Before sample analysis, the system's performance must be verified using a System Suitability Test (SST). Inject the Working Standard Solution five times and evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections |
Calculation
The percentage purity of the analyte in the sample can be calculated using the following formula:
% Purity = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × 100
Where:
-
AreaSample is the peak area of the analyte in the sample chromatogram.
-
AreaStandard is the average peak area of the analyte from the standard injections.
-
ConcStandard is the concentration of the reference standard solution.
-
ConcSample is the concentration of the sample solution.
Method Validation Strategy (per ICH Q2(R2))
This method must be validated for its intended purpose.[3][17] The validation should demonstrate that the analytical procedure is fit for use in quality control.[4]
The following table summarizes the validation parameters, a brief protocol, and typical acceptance criteria.
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no interference at the analyte's RT. | The analyte peak should be free from interference from any other components. Peak purity analysis (if using PDA) should pass. |
| Linearity | Analyze at least five concentrations across the range of 80% to 120% of the working concentration (e.g., 40, 45, 50, 55, 60 µg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that linearity, accuracy, and precision are acceptable within the specified concentration limits. | 80% to 120% of the nominal concentration.[18] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Analyze six replicate sample preparations at 100% concentration on the same day. Intermediate: Repeat on a different day with a different analyst. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve. | LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended application (e.g., impurity analysis). |
| Robustness | Systematically vary key method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2% absolute) and assess the impact on results. | System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor variations. |
Illustrative Results
Under the proposed conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 9-11 minutes. A well-developed method will show baseline separation between the main analyte peak and any potential process impurities or degradation products.
Example Linearity Data:
| Concentration (µg/mL) | Average Peak Area |
| 40.0 | 958,700 |
| 45.0 | 1,079,500 |
| 50.0 | 1,201,100 |
| 55.0 | 1,319,800 |
| 60.0 | 1,442,300 |
| Result | r² = 0.9998 |
Conclusion
The RP-HPLC method described in this application note is precise, accurate, and specific for the quantitative determination of this compound. The use of a PFP column provides a high degree of selectivity, and the comprehensive validation protocol ensures the method's reliability in accordance with global regulatory standards.[3][4] This guide serves as a complete resource for implementing this analysis in a quality control or research environment.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]
-
LookChem. (n.d.). Cas 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
-
ES Industries. (2014). Novel Phases for HPLC Separations. Available at: [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. lookchem.com [lookchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 16. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. scribd.com [scribd.com]
purification of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine by column chromatography
An Application Guide for the Chromatographic Purification of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction
This compound is a critical heterocyclic intermediate in medicinal and organic chemistry.[1] Its rigid, fused-ring structure serves as a versatile scaffold for the synthesis of complex molecules, most notably as a key building block for a class of kinase inhibitors used in pharmaceutical development.[1][2][3] The successful synthesis of downstream targets is contingent upon the high purity of this intermediate. Impurities, such as unreacted starting materials or byproducts from chlorination, can lead to complex side reactions, significantly reducing yields and complicating the purification of the final active pharmaceutical ingredient.
This application note provides a comprehensive, field-proven guide to the purification of this compound using normal-phase column chromatography. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results.
Foundational Principles: A Rationale-Driven Approach
A successful purification strategy is built upon a solid understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.
Physicochemical Profile of the Analyte
The structure of this compound (Molecular Formula: C₇H₃ClF₃N₃) dictates its behavior.[] The pyrrolo[2,3-d]pyrimidine core is inherently polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors. The trifluoromethyl group is a strong electron-withdrawing group, and the chlorine atom at the 4-position further enhances the electrophilicity of the pyrimidine ring.[1]
-
Solubility: The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and Dimethyl Sulfoxide (DMSO).[1][3] The target compound exhibits similar characteristics, being soluble in common chromatography solvents such as ethyl acetate and dichloromethane.
-
Stability: The C4-chloro substituent is the primary reactive site, susceptible to nucleophilic aromatic substitution.[1] Critically, this group can be hydrolyzed back to the corresponding hydroxyl compound (2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol) in the presence of moisture, particularly under acidic or basic conditions.[5] This instability necessitates the use of neutral, anhydrous conditions during purification and workup to preserve the integrity of the product.
The Logic of Normal-Phase Chromatography
The purification method of choice is normal-phase chromatography, a decision directly informed by the analyte's polarity.
-
Mechanism: In normal-phase chromatography, the stationary phase is highly polar (e.g., silica gel), while the mobile phase is a less polar organic solvent system.[6][7] Separation occurs based on the principle of differential adsorption.[8] Polar molecules, like our target compound, will have a stronger affinity for the polar silica gel surface and will be retained longer on the column. Less polar impurities will interact weakly with the stationary phase and be eluted more quickly by the mobile phase.[6][8] This allows for effective separation from non-polar synthesis byproducts.
-
Stationary Phase Selection: Silica gel (SiO₂) is the industry standard for this application.[9] Its surface is rich in silanol (Si-OH) groups, which act as hydrogen bond donors and acceptors, facilitating strong, reversible interactions with polar analytes.[7]
Pre-Purification Workflow: Method Development Using TLC
Attempting column chromatography without prior method development is inefficient and risks failure. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly optimizing the mobile phase composition.[10]
Protocol: Mobile Phase Screening with TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the origin).
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin.
-
Eluent Preparation: Prepare several small beakers with different mobile phase mixtures. A common starting point for polar heterocycles is a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Test a range of ratios (e.g., 9:1, 4:1, 7:3, 1:1 Hexane:EtOAc).
-
Development: Place one TLC plate in each beaker, ensuring the solvent level is below the origin. Cover the beakers to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
Interpreting TLC for Optimal Separation
The goal is to find a solvent system that provides good separation between the target compound and its impurities. This is quantified by the Retention Factor (Rf) .
-
Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Ideal Rf: For column chromatography, the target compound should have an Rf value between 0.25 and 0.35 .
-
If Rf is too high (>0.5): The compound is eluting too quickly. Increase the polarity of the mobile phase by adding more of the non-polar component (e.g., more Hexane).
-
If Rf is too low (<0.2): The compound is sticking too strongly to the silica. Increase the polarity of the mobile phase by adding more of the polar component (e.g., more Ethyl Acetate).
-
Purification Workflow Diagram
Caption: Overall workflow from method development to isolation of the pure product.
Standard Operating Protocol: Column Chromatography
This protocol assumes a mobile phase has been selected via TLC.
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash grade, 40-63 µm particle size)
-
Selected Mobile Phase (e.g., Hexane/Ethyl Acetate mixture)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step 1: Column Packing (Slurry Method)
The slurry method is superior as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand on top.
-
In a separate beaker, create a slurry by mixing silica gel with the chosen mobile phase until it has a consistency similar to a milkshake. Use approximately 10-15 mL of eluent per 5 g of silica.
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid pouring. Gently tap the side of the column continuously to help the silica settle evenly.
-
Once all the silica is added, drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, never let the silica bed run dry.
-
Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent disruption during solvent addition.
Step 2: Sample Preparation and Loading (Dry Loading)
Dry loading is highly recommended as it often results in sharper bands and better resolution compared to wet loading, especially if the compound is not highly soluble in the mobile phase.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently fill the column with the mobile phase, pressurize (if using flash chromatography), and begin elution.
Step 3: Elution and Fraction Collection
-
Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent.
-
Apply gentle air pressure to achieve a steady flow rate (for flash chromatography, a drop rate of ~5-10 cm/minute is typical).
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are common for a medium-sized column.
Step 4: Post-Purification Analysis and Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions that contain the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Data Interpretation and Troubleshooting
| Parameter | Typical Value / Observation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Polar adsorbent for separation of polar organic molecules.[9] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | A non-polar/polar mixture allows for tuning of eluting power. |
| Analyte Rf (TLC) | 0.30 | Optimal for good separation and reasonable elution time. |
| Less Polar Impurity Rf | > 0.60 | Elutes early in the column, separating from the product. |
| More Polar Impurity Rf | < 0.10 (or at origin) | Elutes very late or remains on the column. Likely the hydrolyzed starting material. |
| Expected Purity | > 99% (by HPLC/NMR) | The goal of the purification process. |
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | 1. Mobile phase is too polar (high Rf).2. Column was overloaded with crude sample.3. Column packed improperly. | 1. Decrease mobile phase polarity (add more non-polar solvent).2. Use a larger column or less sample (rule of thumb: 1:30 to 1:100 sample-to-silica mass ratio).3. Repack the column carefully using the slurry method. |
| Cracked or Channeling Silica Bed | 1. The silica bed ran dry during packing or elution.2. Solvents of vastly different polarity were switched too quickly. | 1. Always maintain the solvent level above the silica bed.2. If using a gradient, increase polarity gradually. |
| Compound Streaks on TLC/Column | 1. Compound is poorly soluble in the mobile phase.2. Sample is too acidic or basic.3. Sample was overloaded. | 1. Add a small amount of a more polar solvent (e.g., 1% Methanol) to the mobile phase.2. Neutralize the crude sample before loading.3. Use less sample. |
| Product Won't Elute | 1. Mobile phase is not polar enough (low Rf).2. Compound may have decomposed on the silica. | 1. Gradually increase the polarity of the mobile phase (gradient elution).2. Silica gel can be slightly acidic; consider using deactivated (neutral) silica or alumina if decomposition is suspected. |
Conclusion
The purification of this compound by normal-phase column chromatography is a robust and reliable method when executed with a systematic, rationale-driven approach. Careful optimization of the mobile phase using TLC is the most critical step for success. By employing proper column packing and sample loading techniques, particularly dry loading, researchers can consistently achieve high purity, ensuring the quality of this vital intermediate for subsequent stages of drug discovery and development.
References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.[Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH).[Link]
-
7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem, National Center for Biotechnology Information.[Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.[Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex.[Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.[Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. Infinome.[Link]
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. PubMed Central, National Institutes of Health (NIH).[Link]
-
Column chromatography. Columbia University.[Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. chromtech.com [chromtech.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mdpi.com [mdpi.com]
Application Note: The Strategic Deployment of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry
An in-depth guide to leveraging 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in modern drug discovery programs.
Introduction: A Privileged Scaffold for Targeted Therapies
The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, represents a cornerstone in the design of targeted therapeutics.[1] Its structural similarity to adenine allows it to function as a highly effective hinge-binding motif, competitively accessing the ATP-binding sites of numerous protein kinases.[1] This has cemented its status as a "privileged scaffold" in medicinal chemistry, particularly for developing potent and selective kinase inhibitors for oncology, immunology, and inflammatory diseases.[1][2][3]
The specific building block, This compound , offers strategic advantages for the drug discovery chemist. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing molecular diversity, while the electron-withdrawing trifluoromethyl group at the C2 position can significantly enhance biological activity, metabolic stability, and binding affinity through favorable molecular interactions. This guide provides an in-depth look at the properties, reactivity, and proven protocols for utilizing this high-value intermediate. It is a key intermediate in the synthesis of numerous kinase inhibitors, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][4]
Physicochemical Properties and Handling
Understanding the physical characteristics of this building block is critical for successful experimental design and execution.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃N₃[] |
| Molecular Weight | 221.57 g/mol [] |
| Appearance | Light-colored to off-white crystalline solid[6] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethanol; sparingly soluble in water[2][6] |
| Stability | Stable under standard storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture.[2][6] |
Handling & Storage Recommendations:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]
-
Keep the container tightly sealed to prevent moisture ingress.
-
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[2]
Core Reactivity: A Trifecta of Synthetic Transformations
The synthetic utility of this compound is dominated by the reactivity of the C4-chloro group. The electron-deficient nature of the pyrimidine ring, further amplified by the C2-trifluoromethyl group, makes the C4 position highly susceptible to three main classes of reactions, enabling rapid library development and structure-activity relationship (SAR) exploration.
Caption: Key synthetic routes for functionalizing the C4 position.
These three transformations—Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—form the foundation of synthetic strategies employing this building block.[2][6][7]
Protocols for Key Synthetic Transformations
The following protocols are presented as robust starting points for the derivatization of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the direct displacement of the C4-chloride with an amine, a common and often high-yielding reaction for constructing C-N bonds with this scaffold.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: 2-Propanol or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the chosen solvent.
-
Add the aniline derivative followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, collect it by filtration. Wash the solid with cold solvent and then water to remove salts.
-
If the product remains in solution, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired C4-amino derivative.
Expert Insights:
-
Causality: The base (DIPEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8] Using an organic base like DIPEA prevents competition from hydroxide ions that could lead to hydrolysis of the starting material.
-
Solvent Choice: 2-Propanol is a good, cost-effective choice. However, for less reactive anilines, a higher boiling point, polar aprotic solvent like DMF or DMSO may be required to achieve a sufficient reaction rate.
-
Self-Validation: The reaction can be considered self-validating by observing the complete consumption of the starting material via LC-MS and the appearance of a new peak with the expected mass of the product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at the C4 position.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Palladium Catalyst: XPhos-Pd-G2 (2-5 mol%) or Pd(PPh₃)₄ (5-10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to 90-110 °C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[9][10][11]
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C4-aryl product.
Expert Insights:
-
Catalyst System: Modern pre-catalysts like XPhos-Pd-G2 are often more efficient and require lower catalyst loadings than traditional catalysts like Pd(PPh₃)₄.[12] They form a monoligated Pd(0) species in solution, which is highly active.[12]
-
Base and Water: The aqueous base is crucial for the transmetalation step of the catalytic cycle. The choice of base can impact the reaction outcome, with K₂CO₃ being a robust general choice.
-
Self-Validation: A successful reaction is confirmed by the disappearance of the starting material and boronic acid, and the emergence of a single major product peak in the LC-MS with the correct mass-to-charge ratio.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction provides an alternative to SNAr for C-N bond formation, often succeeding where SNAr fails, especially with sterically hindered or less nucleophilic amines.[13][14]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a G3-type palladacycle (2 mol%)
-
Ligand: XPhos or BrettPhos (4-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox. Add the palladium pre-catalyst, ligand, and base to a dry reaction vial.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vial and remove it from the glovebox. Heat the reaction to 100-120 °C with magnetic stirring.
-
Monitor the reaction progress by LC-MS until completion (typically 1-24 hours).
-
Cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via silica gel chromatography.
Expert Insights:
-
Catalytic Cycle: The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][15]
-
Ligand & Base Choice: The bulky, electron-rich phosphine ligands (like XPhos) are critical for promoting the reductive elimination step, which is often rate-limiting.[15] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere.
-
Trustworthiness: This protocol is highly reliable due to the development of robust, air-stable pre-catalysts and ligands that have made the reaction setup more reproducible and scalable.[16]
Application in a Drug Discovery Workflow
The strategic application of these protocols allows for the rapid generation of a diverse chemical library for biological screening.
Caption: A typical drug discovery workflow utilizing the building block.
Role in Kinase Inhibition: A Mechanistic View
Derivatives of this scaffold act as ATP-competitive inhibitors by mimicking the adenine portion of ATP and forming key hydrogen bonds with the "hinge" region of the kinase active site.
Caption: H-bond interactions with the kinase hinge region.
The C4-substituent, installed using the protocols above, typically projects out towards the solvent-exposed region of the ATP pocket, allowing chemists to modulate potency and selectivity for a specific kinase target.
This compound is a high-impact building block for modern drug discovery. Its well-defined reactivity allows for the reliable execution of SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions, providing rapid access to diverse chemical matter. By mastering the protocols detailed herein, research scientists can efficiently navigate SAR landscapes and accelerate the development of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors.
References
- Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. Benchchem.
- The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. Selleckchem.
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682. PubChem, NIH.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
- CAS 1060815-85-1 this compound. BOC Sciences.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central, NIH.
- Buchwald–Hartwig amin
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, RSC Publishing.
- (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central, NIH.
- The Ultimate Guide to Buchwald-Hartwig Amin
- (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐1H‐pyrrolo[2,3‐c] pyridine employing low catalyst loading.
- The Chemistry of Innovation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. Chemenu.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central, NIH.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. srinichem.com [srinichem.com]
- 7. nbinno.com [nbinno.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nasc.ac.in [nasc.ac.in]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. The core of this synthesis typically involves the chlorination of 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination step, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Low to no yield of the desired 4-chloro product, with starting material recovered after workup.
Question: My TLC or LC-MS analysis of the crude reaction mixture indicates the formation of the product, but after aqueous workup and purification, I primarily isolate the starting 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one. What is happening?
Answer: This is a classic and frequently encountered problem, most likely caused by the hydrolysis of the target molecule, this compound, back to its starting material. The 4-chloro position on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic attack, and water is a sufficiently strong nucleophile, especially under the acidic conditions generated when quenching excess phosphorus oxychloride (POCl₃)[1]. The workup procedure is therefore as critical as the reaction itself.
Causality: The quenching of excess POCl₃ with water is a highly exothermic reaction that produces phosphoric acid and hydrochloric acid (HCl). This acidic aqueous environment readily facilitates the hydrolysis of the product.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is crucial to remove the bulk of the excess POCl₃ via distillation under reduced pressure. This minimizes the exothermicity of the quench and reduces the amount of acid generated[1].
-
Careful Quenching Protocol: Employ a "reverse quench" by adding the cooled reaction mixture slowly and portion-wise to a vigorously stirred vessel containing crushed ice or an ice/water slurry[1]. This helps to dissipate the heat generated and keep the temperature low, which slows the rate of hydrolysis.
-
Controlled Neutralization: After quenching, neutralize the acidic mixture promptly but carefully. Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a saturated aqueous solution. Avoid strong bases like NaOH, as they can also promote hydrolysis and other side reactions[1]. The target pH should be in the neutral to slightly basic range (pH 7-8)[1].
-
Prompt Extraction: Once neutralized, do not let the aqueous mixture sit for an extended period. Immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
Issue 2: The reaction is sluggish or does not proceed to completion.
Question: My reaction has been running for several hours at reflux, but TLC analysis still shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient reactivity of the chlorinating system under the chosen conditions. The lactam oxygen of the starting material needs to be activated to be replaced by a chlorine atom.
Causality: The efficiency of the chlorination depends on factors like temperature, the concentration of the active chlorinating species, and the solubility of the starting material.
Recommended Solutions:
-
Increase Reaction Temperature: Ensure the reaction temperature is adequate. Chlorination with POCl₃ is often performed at elevated temperatures, typically at reflux (around 105-110°C for neat POCl₃)[1].
-
Addition of a Tertiary Amine Base: The addition of a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can significantly accelerate the reaction. These bases act as catalysts and also as acid scavengers, neutralizing the HCl produced during the reaction, which can otherwise inhibit the process[1][2][3]. Yields as high as 84% have been reported using DIPEA in toluene at 50°C[2][3].
-
Use of Co-solvents: While the reaction can be run in neat POCl₃, using a high-boiling inert solvent such as toluene or sulfolane can sometimes improve the solubility of the starting material and lead to more consistent reaction kinetics[1].
-
Employ a Stronger Chlorinating Agent: If POCl₃ alone is insufficient, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used. PCl₅ is a more potent chlorinating agent and can help drive the reaction to completion, although it requires careful handling[1].
Issue 3: Formation of significant impurities or byproducts.
Question: My TLC plate shows multiple spots, and the purity of my isolated product is low. What are the likely side products, and how can I minimize their formation?
Answer: The formation of byproducts is often a result of the harsh reaction conditions or the presence of moisture.
Causality: The high temperatures and highly reactive reagents can lead to undesired side reactions on the pyrrolo[2,3-d]pyrimidine core.
Potential Side Products and Solutions:
-
Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated species.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. A thorough aqueous workup is essential to hydrolyze any such intermediates[1].
-
-
Ring Chlorination: While the 4-position is the most activated for this reaction, chlorination at other positions on the heterocyclic ring can occur, especially under forcing conditions (very high temperatures or prolonged reaction times).
-
Solution: Optimize the reaction time and temperature to favor the formation of the desired 4-chloro product. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, without letting it run for an unnecessarily long time[1].
-
-
Degradation/Tarry Materials: The starting material or product can decompose under harsh conditions, leading to the formation of intractable tars.
-
Solution: Carefully control the reaction temperature. The use of a co-solvent can sometimes mitigate decomposition by allowing for lower reaction temperatures[1].
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound? Yields are highly dependent on the specific procedure and scale. Literature reports vary, but with optimized conditions, such as the use of a tertiary amine base and careful workup, yields can be quite high. For instance, a process using POCl₃ with DIPEA in toluene reports a yield of 84%[2][3]. Another method achieved a 91% yield under different conditions[4]. Without additives, yields are often lower[2].
Q2: Can I use other chlorinating agents besides POCl₃? Yes, other chlorinating agents can be used, though POCl₃ is the most common. Thionyl chloride (SOCl₂) is another option, sometimes used with a catalytic amount of DMF (Vilsmeier-Haack conditions). As mentioned, a combination of POCl₃ and PCl₅ can be used for less reactive substrates[1]. The choice of agent will depend on the specific substrate, desired reactivity, and safety considerations.
Q3: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a straightforward method. Use a solvent system that gives good separation between your starting material and the product (e.g., 50% Ethyl Acetate in Hexanes). The product, being less polar than the starting hydroxyl compound, should have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) is an even more definitive method to monitor the disappearance of the starting material mass ion and the appearance of the product mass ion.
Q4: What is the best way to purify the final product? The crude product can typically be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel[1]. If the crude product is relatively clean after workup, recrystallization is often sufficient and more scalable. A patent describes obtaining the product with >99.5% purity without a separate purification step after a carefully controlled workup and precipitation[3].
Data Presentation
Table 1: Comparison of Reported Reaction Conditions for Chlorination
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | Reflux (~107) | 8-10 | Not Specified | [1] |
| POCl₃ | N,N-Diisopropylethylamine | Toluene | 50 | Not Specified | 84 | [2][3] |
| POCl₃ | Pyridine | Sulfolane | 70-75 | 0.5-1.5 | High (not quantified) | [1] |
| POCl₃ / PCl₅ | None | Neat | Reflux | 8-10 | Not Specified | [1] |
Experimental Protocols
Protocol 1: High-Yield Chlorination using POCl₃ with a Tertiary Amine Base
This protocol is adapted from a high-yield method reported in the patent literature[2][3].
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Addition of Reagents: Add toluene (approx. 4-5 volumes relative to the starting material) followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the resulting slurry to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C. Stir at this temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Crucially , concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene. c. In a separate flask, prepare a vigorously stirred mixture of crushed ice and water. d. Slowly and carefully add the concentrated reaction residue to the ice/water slurry. e. Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from toluene or another suitable solvent.
Mandatory Visualization
Caption: General synthesis pathway for the chlorination reaction.
Caption: Troubleshooting workflow for low product yield.
References
-
Zhang, Y.-L., Xu, C.-T., Liu, T., Zhu, Y., & Luo, Y. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638–642. [Link]
- Sokolova, V. N., & Magidson, O. Y. (1968). Derivatives of N-(4-pyrimidyl)ethylamine. Chemistry of Heterocyclic Compounds, 4(3), 415-417.
-
Semantic Scholar. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
MDPI. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
National Institutes of Health. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. (2008). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Justia Patents. (2019). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
-
National Institutes of Health. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
side reactions in the chlorination of 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
An essential intermediate in pharmaceutical synthesis, 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is prepared by the chlorination of its corresponding 4-ol precursor.[1] This conversion, while conceptually straightforward, is frequently complicated by a variety of side reactions that can significantly impact yield, purity, and scalability. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating the challenges associated with this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues encountered during the chlorination of 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, offering insights into their root causes and providing actionable solutions.
Issue 1: Low or No Yield of 4-Chloro Product with Recovery of Starting Material
Question: My reaction monitoring (TLC/LCMS) indicates complete consumption of the starting material. However, after the aqueous workup, I predominantly isolate the starting 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. What is causing this?
Probable Cause: This is a classic and frequently encountered problem stemming from the hydrolysis of the desired 4-chloro product back to the starting hydroxypyrimidine during the aqueous workup.[2] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is highly susceptible to nucleophilic attack, particularly by water, under the acidic conditions generated when quenching excess phosphorus oxychloride (POCl₃).[2] The electron-withdrawing trifluoromethyl group at the C2 position further activates the C4 position towards nucleophilic substitution, potentially exacerbating this issue compared to the unsubstituted analog.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching, it is critical to remove the bulk of the volatile and highly reactive POCl₃. This is best achieved by distillation under reduced pressure (e.g., using a rotary evaporator).[2] This step dramatically reduces the exothermicity of the subsequent quench and minimizes the generation of strong acids.
-
Controlled Quenching: The method of quenching is paramount.
-
Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice/water slurry.[2] This "reverse quench" helps to dissipate the heat from the exothermic hydrolysis of any remaining POCl₃ and keeps the overall temperature low, slowing the rate of product hydrolysis.
-
Non-Aqueous Quench: For extremely sensitive substrates, consider quenching with a high-boiling alcohol (like isopropanol) at low temperatures to consume excess POCl₃, followed by removal of the volatile components under vacuum before proceeding with an aqueous wash.
-
-
pH Control During Workup:
-
Choice of Base: Use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.[2] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can aggressively promote product hydrolysis.
-
Target pH: Carefully adjust the pH of the aqueous layer to a neutral or slightly basic range (pH 7-8) to ensure the stability of the chloro-product before extraction.
-
dot
Caption: Workflow showing product hydrolysis during workup.
Issue 2: Formation of Dimeric and Polymeric Byproducts
Question: My crude product analysis shows significant amounts of a high molecular weight impurity, possibly a dimer such as 4'-chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. How can this be prevented?
Probable Cause: Dimerization can occur via intermolecular nucleophilic aromatic substitution (SNAr), where the N7-H of one pyrrolopyrimidine molecule attacks the activated C4 position of another molecule, displacing the chloride. This is more likely to happen under basic conditions or at elevated temperatures, especially if the desired product is held for extended periods before downstream processing. The presence of a strong base used in excess can deprotonate the pyrrole nitrogen, creating a potent nucleophile that drives this side reaction.
Recommended Solutions:
-
Stoichiometric Control of Base: If a tertiary amine base (e.g., DIPEA) is used to accelerate the chlorination, its stoichiometry should be carefully controlled. Use the minimum effective amount (typically 1.1-1.5 equivalents) to avoid creating an overly basic environment post-reaction.
-
Temperature Management: Avoid unnecessarily high reaction temperatures or prolonged reaction times once the starting material is consumed.[2] Prompt workup and isolation of the product are crucial.
-
Protecting Group Strategy: For synthetic routes where this is a persistent issue, protection of the N7-H of the pyrrole ring with a suitable protecting group (e.g., tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM)) can be employed prior to the chlorination step.[3] The protecting group physically blocks the nucleophilic pyrrole nitrogen, preventing dimerization. The group can then be removed in a subsequent step.
dot
Caption: Dimerization via intermolecular SNAr.
Issue 3: Reaction Stalls or is Incomplete
Question: The reaction stops progressing, leaving a significant amount of unreacted starting material, even after extended heating. What can be done to drive the reaction to completion?
Probable Cause:
-
Insufficient Activation: The starting material, 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, exists in tautomeric equilibrium with its 4-one form. The chlorination proceeds through the activation of the carbonyl oxygen by POCl₃. Insufficient temperature or reagent concentration may lead to incomplete activation.
-
Reagent Decomposition: POCl₃ is sensitive to moisture. Contamination of reagents or solvents with water can consume the chlorinating agent, effectively halting the reaction.
-
Poor Solubility: The starting material may have poor solubility in the reaction medium at the chosen temperature, limiting its availability to react.
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increase the reaction temperature and monitor progress by TLC or LCMS. Reactions in neat POCl₃ are often run at reflux (~105 °C), while those in solvents like toluene may require temperatures up to 110 °C.[2]
-
Use of a Co-solvent or Additive:
-
A high-boiling, inert solvent like toluene or xylenes can improve the solubility of the starting material and allow for higher reaction temperatures.
-
The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can accelerate the reaction.[2] The base can help to drive the equilibrium towards the reactive intermediate.
-
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. Ensure the POCl₃ is of high quality and has been handled under inert conditions to prevent hydrolysis.
Comparative Data on Chlorination Conditions
The following table summarizes various reported conditions for the chlorination of the parent 7H-pyrrolo[2,3-d]pyrimidin-4-one, which serve as a valuable starting point for optimizing the reaction of the 2-trifluoromethyl analog.
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | 80-100 | 2-4 | Not Specified | [2] |
| POCl₃ | N,N-Diisopropylethylamine | Toluene | 50 | Not Specified | 84 | [2] |
| POCl₃ | Pyridine | Sulfolane | 70-75 | 0.5-1.5 | High | [2] |
| POCl₃ / PCl₅ (3:1) | None | Neat | Reflux | 8-10 | Not Specified | [2] |
Experimental Protocol: Chlorination using POCl₃ with a Tertiary Amine
This protocol is adapted from a high-yielding method and is a robust starting point for optimization.[2]
-
Reaction Setup: To a clean, dry, round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Addition of Reagents: Add anhydrous toluene (5-10 mL per gram of starting material), followed by phosphorus oxychloride (POCl₃, ~3 equivalents).
-
Addition of Base: Cool the resulting slurry to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to 50-80 °C. Monitor the reaction's progress by TLC or LCMS until the starting material is consumed.
-
Workup (Post POCl₃ Removal):
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the toluene and excess POCl₃.
-
In a separate flask, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully add the concentrated reaction residue to the ice/water mixture.
-
Neutralize the aqueous slurry to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene, heptane) or by silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination with POCl₃? A1: The chlorination of a pyrimidin-4-ol (which exists as the pyrimidin-4-one tautomer) with POCl₃ is analogous to a Vilsmeier-Haack reaction.[4][5] The carbonyl oxygen of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is a superb leaving group. Subsequent attack by a chloride ion at the C4 position results in the formation of the 4-chloro product.[6] When a tertiary amine or DMF is present, a more electrophilic Vilsmeier reagent may be formed, which then reacts with the substrate.[7][8]
Q2: Can other chlorinating agents like SOCl₂ or oxalyl chloride be used? A2: Yes, other chlorinating agents can be used, but POCl₃ is generally preferred for this class of heterocycles due to its efficacy and reliability. Thionyl chloride (SOCl₂) can also effect this transformation, often with a catalytic amount of DMF. Oxalyl chloride is another powerful option that can form a Vilsmeier-type reagent with DMF. However, each reagent has its own reactivity profile and may require significant optimization to prevent side reactions like ring-opening or decomposition, especially given the electron-deficient nature of the substrate.[9]
Q3: How does the 2-(trifluoromethyl) group affect the reaction? A3: The -CF₃ group is a strong electron-withdrawing group. Its presence has two main effects:
-
Deactivation: It deactivates the pyrimidine ring, making the initial nucleophilic attack of the carbonyl oxygen on POCl₃ potentially more difficult. This might necessitate more forcing conditions (higher temperature, longer reaction time) compared to the non-substituted analog.
-
Activation of Product: It makes the C4 position of the resulting 4-chloro product even more electron-deficient and thus more susceptible to nucleophilic attack. This increases the likelihood of hydrolysis during workup and necessitates even greater care in the quenching and neutralization steps.
Q4: Is it necessary to protect the N7-H of the pyrrole ring? A4: It is not always necessary, and many successful syntheses are performed without a protecting group. However, if dimerization is a persistent and yield-limiting side reaction, or if subsequent reaction steps are incompatible with the acidic N-H, then protection is a highly effective strategy. The tosyl group is commonly used for this purpose and can be introduced before chlorination and removed afterward.[10]
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
Justia Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
ResearchGate. How should I proceed in Chlorination using POCl3?. Available from: [Link]
-
National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
-
PubChem. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
ACS Publications. Chlorination of Aliphatic Primary Alcohols via Triphosgene–Triethylamine Activation. Available from: [Link]
-
National Institutes of Health. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]
- Google Patents. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
-
Scirp.org. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Available from: [Link]
-
Chemguide. replacing the -oh group in alcohols by a halogen. Available from: [Link]
-
Sciencemadness.org. Methods of Chlorination of Primary non Benzylic Alcohols. Available from: [Link]
-
National Institutes of Health. Substituted Pyrrolo[2,3-d]pyrimidines as Cryptosporidium hominis Thymidylate Synthase Inhibitors. Available from: [Link]
-
National Institutes of Health. Effects of Terpinen-4-ol on meibomian gland epithelial cells in vitro. Available from: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Chlorination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 10. US20170233397A1 - Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Trifluoromethylated Pyrrolopyrimidines
Welcome to the technical support center for the purification of trifluoromethylated pyrrolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique heterocyclic compounds. The introduction of the trifluoromethyl (CF3) group, while beneficial for modulating physicochemical and pharmacological properties, presents distinct challenges during purification.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during the purification of trifluoromethylated pyrrolopyrimidines.
Q1: My trifluoromethylated pyrrolopyrimidine is showing poor solubility in common chromatography solvents. What should I do?
A1: Poor solubility is a known characteristic of many fluorinated heterocyclic compounds, including trifluoromethylated pyrrolopyrimidines.[3][4] The high lipophilicity imparted by the trifluoromethyl group can lead to limited solubility in non-polar and moderately polar solvents.[1][2]
-
Initial Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. Start with common solvents used for your compound class, such as dichloromethane (DCM), ethyl acetate (EtOAc), and mixtures with hexanes or petroleum ether.[5]
-
Increase Polarity: If solubility is low, cautiously increase the polarity of your solvent system. For example, consider adding a small percentage of methanol or acetone to your non-polar solvent.[6] Be mindful that highly polar solvents may reduce separation efficiency on normal-phase silica gel.
-
Consider Alternative Solvents: Tetrahydrofuran (THF) can be an effective solvent for dissolving and chromatographing compounds with poor solubility in other common organic solvents.
-
Q2: I'm observing significant streaking of my compound on the TLC plate. What are the likely causes and solutions?
A2: Streaking on a TLC plate during the analysis of trifluoromethylated pyrrolopyrimidines can stem from several factors:
-
Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to streaking. Try spotting a more dilute solution of your crude product.
-
Inappropriate Solvent System: If the solvent system is too polar, the compound may move up the plate too quickly without proper partitioning, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline and can also appear as a streak. Systematically vary the ratio of your polar and non-polar solvents to find an optimal mobile phase that gives a clear spot with a retention factor (Rf) between 0.3 and 0.5.
-
Ionic Species or Strong Interactions: The pyrrolopyrimidine core contains nitrogen atoms that can be basic. If your compound is protonated or interacting strongly with the acidic silica gel, it can cause streaking. To mitigate this, you can add a small amount (0.1-1%) of a modifier like triethylamine (NEt3) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.
-
Compound Instability: Although less common on TLC, some fluorinated compounds can be unstable on silica gel.[7] If you suspect degradation, you can try using a less acidic stationary phase like neutral alumina or running the TLC quickly and visualizing it immediately.
Q3: After my column chromatography, my fractions are clean by TLC, but the 1H NMR shows broad peaks. What could be the issue?
A3: Broad peaks in the 1H NMR of a purified trifluoromethylated pyrrolopyrimidine can be due to several reasons:
-
Residual Paramagnetic Impurities: Trace amounts of metals, such as copper or palladium from preceding coupling reactions, can cause significant line broadening in your NMR spectrum.[6][8] To remove these, you can pass your sample through a small plug of silica gel or a dedicated metal scavenger resin.
-
Aggregation: Highly lipophilic molecules can sometimes aggregate in solution, leading to broader peaks. Try acquiring the NMR spectrum at a higher temperature (e.g., 40-50 °C) to disrupt these aggregates.
-
Conformational Exchange: The molecule may be undergoing slow conformational exchange on the NMR timescale, which can lead to peak broadening. This is an inherent property of the molecule's structure. Running the NMR at different temperatures can help confirm this; if the peaks sharpen or resolve into distinct signals at higher or lower temperatures, conformational exchange is likely the cause.
-
pH Effects: If your compound has basic nitrogen atoms and there are trace acidic impurities, this can lead to proton exchange and peak broadening. Adding a drop of D2O can sometimes resolve this by exchanging labile protons.
II. Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for more complex purification challenges.
Guide 1: Optimizing Silica Gel Chromatography for Closely Eluting Impurities
A common challenge is the separation of the desired trifluoromethylated pyrrolopyrimidine from closely related impurities, such as regioisomers or starting materials with similar polarities.
Problem: My target compound and a key impurity have very similar Rf values on TLC, making baseline separation by column chromatography difficult.
Step-by-Step Protocol:
-
Systematic Mobile Phase Optimization:
-
Principle: Small changes in the mobile phase composition can significantly impact selectivity. The trifluoromethyl group can alter the electronic properties and dipole moment of the molecule, influencing its interaction with the stationary and mobile phases.
-
Action: Prepare a series of TLC developing chambers with varying solvent ratios. For example, if you are using a 2:8 ethyl acetate/hexane system, test 1.5:8.5, 2.5:9, and 3:7 ratios. Also, consider changing one of the solvent components. For instance, substituting dichloromethane for ethyl acetate can alter the selectivity.
-
-
Utilize a Shallow Gradient:
-
Principle: A shallow gradient during column chromatography increases the resolution between closely eluting compounds by allowing for more equilibration between the stationary and mobile phases.
-
Action: Instead of running the column isocratically (with a single solvent mixture), start with a mobile phase slightly less polar than your optimal TLC conditions and gradually increase the polarity. For example, start with 10% EtOAc in hexanes and slowly increase to 30% EtOAc over several column volumes. Automated flash chromatography systems are excellent for creating precise, shallow gradients.
-
-
Consider a Different Stationary Phase:
-
Principle: If optimizing the mobile phase on silica gel is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Action:
-
Alumina (Neutral or Basic): For basic compounds that interact strongly with acidic silica, alumina can be a good alternative.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, separation is based on hydrophobicity. Since the trifluoromethyl group significantly increases lipophilicity, this technique can be very effective for separating compounds with minor differences in their polar functionalities.[1][2] A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
-
Data Summary: Common Solvent Systems for Chromatography
| Solvent System | Polarity | Typical Applications |
| Petroleum Ether / Ethyl Acetate | Low to Medium | General purpose for many organic compounds.[5] |
| Hexanes / Ethyl Acetate | Low to Medium | Similar to above, good for general separations. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds. |
| Dichloromethane / Acetone | Medium | Good for compounds with moderate polarity.[6] |
Experimental Workflow: Selecting a Purification Strategy
Caption: Decision tree for selecting a chromatography strategy.
Guide 2: Addressing Compound Degradation During Purification
The pyrrolopyrimidine core can be susceptible to degradation under certain conditions, and the presence of a strong electron-withdrawing trifluoromethyl group can sometimes influence this reactivity.
Problem: I suspect my compound is degrading on the silica gel column, as evidenced by the appearance of new spots on TLC of the collected fractions and low overall yield.
Step-by-Step Protocol:
-
Deactivate the Silica Gel:
-
Principle: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[7]
-
Action: Prepare a slurry of silica gel in your desired non-polar solvent and add 1-2% triethylamine. Swirl the slurry for a few minutes and then pack the column as usual. This will neutralize the acidic sites on the silica surface.
-
-
Minimize Contact Time:
-
Principle: The longer the compound is in contact with the stationary phase, the greater the opportunity for degradation.
-
Action:
-
Use a wider diameter column to shorten the length of the silica bed.
-
Run the column with slightly higher pressure (if using flash chromatography) to increase the flow rate.
-
Avoid letting the column run dry or sit for extended periods with the compound loaded.
-
-
-
Switch to a Non-Chromatographic Method:
-
Principle: If the compound is highly sensitive to silica gel, avoiding chromatography altogether may be necessary.
-
Action:
-
Recrystallization: This is an excellent method for purifying crystalline solids. Experiment with different solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes. Melt crystallization can also be an option for thermally stable compounds.[9]
-
Trituration: If the impurities are significantly more soluble than your target compound in a particular solvent, you can suspend the crude material in that solvent, stir for a period, and then filter to isolate the purified solid.
-
-
Logical Relationship: Degradation and Mitigation
Caption: Mitigation strategies for compound degradation on silica gel.
Guide 3: Purification via Recrystallization
For solid trifluoromethylated pyrrolopyrimidines, recrystallization is a powerful purification technique that can yield highly pure material.
Problem: My compound is a solid, and I want to avoid chromatography. How do I develop an effective recrystallization protocol?
Step-by-Step Protocol:
-
Solvent Selection:
-
Principle: The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Action: In separate small test tubes, add a small amount of your crude solid. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like ethyl acetate/hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable. If it is insoluble, heat the solvent to its boiling point and add it dropwise until the solid dissolves. Then, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
-
Recrystallization Procedure:
-
Action:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to boiling with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If the solution is colored due to impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Troubleshooting Recrystallization
-
No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent and allowing it to cool again. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a previously obtained pure crystal can also help.
-
Oiling Out: The compound may be coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
III. References
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved from
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC. (n.d.). Retrieved from
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved from
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (n.d.). Retrieved from
-
Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors - MDPI. (n.d.). Retrieved from
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017). Organic Process Research & Development, 22(1), 119-126.
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (n.d.). Retrieved from
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
-
(PDF) Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (n.d.). Retrieved from
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.). Retrieved from
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (2022). Frontiers in Chemistry, 10, 951639.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved from
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed. (n.d.). Retrieved from
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
New Insights into Trifluoromethyl Gold Chemistry / Alberto Pérez Bitrián - CORE. (n.d.). Retrieved from
-
An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)pyridine-2-thiol in Organic Solvents - Benchchem. (n.d.). Retrieved from
-
Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (n.d.). Retrieved from
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. (n.d.). Retrieved from
-
Degradation of purines and pyrimidines by microorganisms - PMC. (n.d.). Retrieved from
-
Future challenges and opportunities with fluorine in drugs? - ResearchGate. (n.d.). Retrieved from
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved from
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from
-
Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). ACS Medicinal Chemistry Letters, 10(7), 981-984.
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed. (n.d.). Retrieved from
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (n.d.). Retrieved from
-
Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form PMID: 37191268 | MedChemExpress. (n.d.). Retrieved from
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this important heterocyclic building block.
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry. The specific substrate, this compound, presents a unique set of challenges and opportunities in cross-coupling reactions due to the interplay of its electron-deficient pyrimidine ring, the electron-withdrawing trifluoromethyl group, and the reactive C4-chloro leaving group. This guide will provide both foundational knowledge and advanced troubleshooting strategies to ensure successful and reproducible outcomes in your synthetic endeavors.
I. Understanding the Substrate: Key Physicochemical Properties
This compound is a white crystalline solid with a melting point in the range of 214-217 °C.[1] It has poor solubility in water but is more soluble in organic solvents like ethanol, methanol, and DMSO.[1] The molecule's reactivity is dominated by the electron-deficient nature of the pyrimidine ring, further accentuated by the potent electron-withdrawing trifluoromethyl group at the C2 position. This electronic profile makes the C4-chloro a suitable leaving group for various palladium-catalyzed cross-coupling reactions. However, this same electron deficiency can also influence catalyst activity and stability, necessitating careful optimization of reaction conditions.
II. Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron reagents.
Core Reaction Scheme:
Troubleshooting Common Suzuki-Miyaura Coupling Issues
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. 2. Poor Oxidative Addition: The C-Cl bond is not being effectively cleaved by the Pd(0) catalyst. This is a common issue with electron-deficient aryl chlorides.[2] 3. Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow. | 1. Catalyst & Ligand Selection: Use a pre-formed Pd(0) catalyst or a robust precatalyst like XPhos-Pd-G2, which is known to be efficient for challenging substrates.[3] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the oxidative addition of aryl chlorides and stabilize the catalytic species.[2][4] 2. Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for oxidative addition. Microwave irradiation can also be effective in accelerating the reaction.[5] 3. Base Selection: A strong base is crucial for the activation of the boronic acid to facilitate transmetalation.[6] Consider stronger bases like K3PO4 or Cs2CO3. The choice of base can be critical and may require screening.[7] |
| Protodeboronation of Boronic Acid | 1. Presence of Water: Water can lead to the hydrolysis of the boronic acid. 2. Prolonged Reaction Times at High Temperatures: These conditions can favor the decomposition of the boronic acid. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use Potassium Organotrifluoroborates: These reagents are often more stable towards protodeboronation than the corresponding boronic acids.[3] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling become more prevalent. | 1. Thoroughly Degas Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen). 2. Optimize Catalyst System: A more active catalyst system will accelerate the desired cross-coupling, outcompeting the homocoupling pathway. |
| Dehalogenation of Starting Material | 1. Presence of Protic Impurities: Water or other protic species can protonate the aryl-palladium intermediate. 2. β-Hydride Elimination (if applicable): While not directly applicable to the aromatic substrate, it's a consideration for certain coupling partners. | 1. Use Anhydrous Solvents and Reagents: Rigorously dry all components of the reaction. 2. Ligand Choice: Certain ligands can suppress dehalogenation pathways. |
Example Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a suitable base (e.g., K3PO4, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd2(dba)3 (2-5 mol%) and XPhos (4-10 mol%)).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
III. Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl derivatives from this compound.
Core Reaction Scheme:
Troubleshooting Common Buchwald-Hartwig Amination Issues
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or decompose at high temperatures. 2. Weak Base: The base may not be strong enough to deprotonate the amine or the intermediate palladium complex.[8] 3. Sterically Hindered Amine: Bulky amines can slow down the reaction rate. | 1. Catalyst and Ligand Choice: Use modern, bulky phosphine ligands (e.g., BrettPhos, RuPhos) that are designed to promote the amination of challenging substrates.[9] Precatalysts are often more reliable than generating the active catalyst in situ.[10] 2. Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8] However, for base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 may be necessary, often requiring higher temperatures.[8] 3. Ligand Screening: For hindered amines, specific ligands have been developed to accommodate the steric bulk. A ligand screening is often beneficial. |
| Competitive N-Arylation of the Pyrrole Nitrogen | 1. Unprotected N-H: The pyrrole nitrogen is nucleophilic and can compete with the desired amine coupling partner. | 1. Protecting Group Strategy: Protect the 7-position of the pyrrolo[2,3-d]pyrimidine ring with a suitable protecting group (e.g., SEM, Boc) prior to the coupling reaction. The protecting group can be removed in a subsequent step. |
| Hydrodehalogenation of Starting Material | 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway.[11] 2. Presence of Water: Can lead to the protonolysis of the aryl-palladium intermediate. | 1. Ligand and Base Optimization: The choice of ligand and base can influence the rate of reductive elimination versus β-hydride elimination.[11] 2. Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. |
Example Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a strong base (e.g., NaOtBu, 1.5-2.0 equiv), and the palladium catalyst system (e.g., a G3 or G4 precatalyst, 1-3 mol%).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A general workflow for performing a Buchwald-Hartwig amination experiment.
IV. Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[12]
Core Reaction Scheme:
Troubleshooting Common Sonogashira Coupling Issues
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Conversion | 1. Catalyst System Inefficiency: The chosen Pd catalyst or Cu co-catalyst may not be optimal. 2. Base is too Weak: The base must be strong enough to deprotonate the terminal alkyne.[13] | 1. Catalyst Screening: While Pd(PPh3)4 is a classic choice, other catalysts may be more effective. The use of a copper co-catalyst (e.g., CuI) is traditional, but copper-free conditions can sometimes provide cleaner reactions and avoid alkyne homocoupling.[13] 2. Base Selection: An amine base like triethylamine or diisopropylamine is commonly used and can also serve as the solvent.[12] For less acidic alkynes, a stronger base may be required. |
| Glaser Homocoupling of Alkyne | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, a common side reaction in copper-catalyzed Sonogashira couplings.[14] | 1. Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol to eliminate this side reaction.[13] These methods often require a different set of optimized conditions. |
| Complex Reaction Mixture | 1. Side Reactions: The trifluoromethyl group can sometimes lead to unexpected side reactions.[15] 2. Catalyst Decomposition: Can lead to the formation of palladium black and a complex mixture of byproducts. | 1. Thorough Analysis: Use techniques like LC-MS and NMR to identify major byproducts to understand the competing reaction pathways. 2. Ligand and Temperature Optimization: A well-chosen ligand can stabilize the palladium catalyst. Lowering the reaction temperature may also help to minimize decomposition and side reactions. |
Example Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine) and another solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound so slow compared to other aryl chlorides?
A1: The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring, intensified by the C2-trifluoromethyl group, makes the C4-Cl bond less reactive towards oxidative addition by Pd(0) compared to more electron-rich aryl chlorides. While the electron deficiency is beneficial for the subsequent nucleophilic attack in some mechanisms, the initial activation of the C-Cl bond is often the rate-limiting step. To overcome this, more electron-rich and bulky phosphine ligands are typically required to promote oxidative addition.[16]
Q2: I am observing significant amounts of dehalogenated starting material. What are the primary causes and solutions?
A2: Dehalogenation (hydrodehalogenation) is a common side reaction. It can be caused by:
-
Protic impurities: Trace amounts of water or other protic species in your reaction can protonate the Ar-Pd-X intermediate. Ensure all reagents and solvents are scrupulously dry.
-
Side reactions of the organometallic partner: For example, in Suzuki couplings, protodeboronation of the boronic acid can be a competing process.
-
Catalyst-mediated pathways: Under certain conditions, the catalyst system itself can promote dehalogenation. To mitigate this, use anhydrous conditions, consider more stable coupling partners (e.g., potassium organotrifluoroborates instead of boronic acids), and screen different ligands and bases, as these can significantly influence the relative rates of the desired coupling versus dehalogenation.
Q3: Is it necessary to protect the N-H of the pyrrole ring before performing cross-coupling reactions?
A3: It is highly recommended, especially for Buchwald-Hartwig amination. The pyrrole N-H is acidic and nucleophilic, which can lead to several complications:
-
Competitive N-arylation: The pyrrole nitrogen can be arylated, leading to a mixture of products.
-
Catalyst Inhibition: The N-H can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Base Consumption: The N-H will react with the base, altering the stoichiometry and potentially affecting the reaction outcome. Protecting groups like SEM, Boc, or tosyl are commonly employed to circumvent these issues.
Q4: Can I use microwave heating to accelerate these cross-coupling reactions?
A4: Yes, microwave irradiation is an excellent technique for accelerating palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like chloro-heterocycles.[5][17] The rapid and efficient heating can help overcome activation barriers, reduce reaction times, and often improve yields by minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.
Q5: What is the best general-purpose palladium catalyst and ligand combination to start with for this substrate?
A5: There is no single "best" combination for all three reaction types. However, a good starting point for screening would be:
-
For Suzuki and Buchwald-Hartwig: A second-generation (G2) or third-generation (G3) Buchwald precatalyst with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos. These are designed for activating C-Cl bonds and are commercially available.[2][3]
-
For Sonogashira: The classic Pd(PPh3)4/CuI system is a reliable starting point. However, if homocoupling is an issue, exploring a copper-free protocol with a ligand like Xantphos might be beneficial.
VI. References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. Available from: [Link].
-
Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link].
-
BYJU'S. Sonogashira Coupling. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link].
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link].
-
Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. Available from: [Link].
-
ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link].
-
Shroder, M. The Sonogashira Coupling. Available from: [Link].
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link].
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link].
-
National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles. Available from: [Link].
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available from: [Link].
-
Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link].
-
ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link].
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link].
-
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link].
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Available from: [Link].
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link].
-
SpringerLink. Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Available from: [Link].
-
ACS Publications. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 105(7), 2851-2873. Available from: [Link].
-
RSC Publishing. Robust Buchwald–Hartwig amination enabled by ball-milling. Available from: [Link].
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link].
-
ResearchGate. (2025). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
-
ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2246-2257. Available from: [Link].
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Available from: [Link].
-
Beilstein Journal of Organic Chemistry. (2007). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 3, 23. Available from: [Link].
-
Waseda University. (2001). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. Bulletin of the Chemical Society of Japan, 74(2), 371-376. Available from: [Link].
-
PubMed. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Available from: [Link].
-
ACS Publications. (2014). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 136(18), 6558-6561. Available from: [Link].
-
SpringerLink. (2018). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐1H‐pyrrolo[2,3‐c] pyridine employing low catalyst loading. Molecular Diversity, 23(3), 629-636. Available from: [Link].
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link].
-
RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis with 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link].
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available from: [Link].
-
National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available from: [Link].
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link].
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available from: [Link].
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving this versatile heterocyclic building block. As a key intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, mastering its reactivity is crucial for project success[1]. This document provides in-depth, field-proven insights to help you overcome common hurdles related to its reactivity.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it is essential to understand the inherent chemical properties of the this compound scaffold. The molecule's reactivity is primarily dictated by the interplay of its two fused rings and the powerful influence of its substituents.
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the ring system. This makes the pyrimidine core highly electrophilic and susceptible to attack by nucleophiles.
-
Activation by Substituents:
-
C4-Chloride: The chlorine atom at the C4 position is the primary reactive site for nucleophilic substitution and cross-coupling reactions[2][3]. Its departure is facilitated by the electron-deficient nature of the ring.
-
C2-Trifluoromethyl Group: The -CF₃ group is a potent electron-withdrawing group. Its presence further enhances the electrophilicity of the pyrimidine ring, specifically at the C2 and C4 positions. This electronic effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby accelerating the reaction rate compared to non-substituted analogs[4].
-
-
Electron-Rich Pyrrole Ring: In contrast, the fused pyrrole ring is electron-rich and can be susceptible to electrophilic substitution, typically at the C5 position. The N7-H proton is also acidic and can be deprotonated by strong bases, which can sometimes complicate reactions or be used strategically for N-functionalization.
The C4 position is the most common site for modification due to the convergence of these electronic factors, making it an ideal handle for introducing molecular diversity.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound is showing no reactivity in a cross-coupling reaction. What is the most common reason?
A: The most frequent cause of failure, particularly in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, is related to the catalyst system and reaction setup. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, requiring more robust catalytic systems[5]. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation[5][6]. Success often hinges on using specialized, electron-rich, and sterically hindered phosphine ligands, ensuring strictly anhydrous and oxygen-free (inert) conditions, and selecting an appropriate base.
Q2: Which reaction types are most suitable for modifying this molecule at the C4 position?
A: The C4 position is highly versatile and amenable to several powerful transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to form C-N, C-O, and C-S bonds, respectively[2].
-
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling with boronic acids or esters.
-
Buchwald-Hartwig Amination: This provides a powerful and general method for forming C-N bonds with a broad range of primary and secondary amines[7][8].
Q3: How does the N7-H proton on the pyrrole ring affect the reaction?
A: The N7-H is weakly acidic and can be deprotonated by strong bases (e.g., NaH, NaOtBu). This can have several consequences:
-
Side Reactions: If the deprotonated nitrogen acts as a competing nucleophile.
-
Solubility Changes: Deprotonation can alter the solubility of the starting material or intermediates.
-
Catalyst Inhibition: In some cases, the resulting anion could interact with the catalyst. For reactions requiring very strong bases, protection of the N7 position (e.g., with a SEM or benzyl group) is a common strategy to prevent these issues[3].
Q4: I am performing a nucleophilic substitution with an amine, but the reaction is very slow. What should I try first?
A: For slow SNAr reactions, the first parameter to adjust is temperature. These reactions often require thermal energy to overcome the activation barrier. Gently increasing the temperature (e.g., to 60-80 °C) can significantly increase the reaction rate. If that is insufficient, consider using a more polar aprotic solvent (e.g., switching from THF to DMF or DMSO) and adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction[9].
Section 3: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for this scaffold. Low reactivity typically stems from issues with the nucleophile, solvent, or temperature.
Visualizing the SNAr Mechanism
The diagram below illustrates the key step in the SNAr mechanism: the formation of the resonance-stabilized Meisenheimer complex. The electron-withdrawing trifluoromethyl group at C2 and the ring nitrogen at N1 play crucial roles in stabilizing the negative charge developed during the nucleophilic attack at C4, thus facilitating the reaction.
Caption: SNAr mechanism highlighting the stabilized intermediate.
Troubleshooting SNAr Issues
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| No or Low Conversion, Starting Material Recovered | 1. Insufficient Nucleophilicity | For weak nucleophiles (alcohols, some anilines), deprotonate first with a strong base (e.g., NaH, K₂CO₃). This generates a more potent anionic nucleophile. |
| 2. Low Temperature | Increase the reaction temperature in 20 °C increments. Many SNAr reactions require heating to 80-120 °C to proceed at a reasonable rate. | |
| 3. Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents solvate the counter-ion but not the nucleophile, increasing its effective reactivity. | |
| Reaction Stalls at ~50% Conversion | 1. Product Inhibition or pH Change | The reaction generates HCl, which can protonate the starting amine or the basic pyrimidine nitrogens, shutting down the reaction. Add 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA or Et₃N to act as an acid scavenger[9]. |
| Multiple Products Observed | 1. N7 Reactivity | If using a very strong base (e.g., NaH), the pyrrole N7-H may be deprotonated and compete as a nucleophile. Consider protecting the N7-H (e.g., with SEM-Cl) prior to the SNAr reaction. |
| 2. Nucleophile Decomposition | The nucleophile may be unstable at elevated temperatures. Attempt the reaction at a lower temperature for a longer duration. |
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Aryl chlorides are challenging substrates for cross-coupling. Success requires careful optimization of the catalyst, ligand, base, and solvent, as well as meticulous execution under inert conditions.
General Troubleshooting Workflow for Cross-Coupling
The following workflow provides a systematic approach to diagnosing and solving issues with low-yielding Suzuki or Buchwald-Hartwig reactions.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Specific Issues & Solutions
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| No Reaction, Only Starting Materials | 1. Inactive Catalyst System | Aryl chlorides require highly active catalysts. Switch to a modern palladium pre-catalyst (e.g., XPhos-Pd-G3) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)[10][11]. These promote the difficult oxidative addition step with the C-Cl bond. |
| 2. Ineffective Base/Solvent | Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure proper solvent choice; dioxane/water or toluene/water mixtures are common. The water is crucial for the transmetalation step. | |
| Dehalogenation of Starting Material (C-Cl bond replaced by C-H) | 1. Competing Hydrodehalogenation | This side reaction can occur, especially at high temperatures or if the boronic acid is slow to transmetalate. Try a slightly lower temperature or a more active catalyst system to favor the desired coupling pathway. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | Traces of oxygen can promote homocoupling. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction[5]. |
| 2. Catalyst Decomposition | If the reaction mixture turns black (Pd black), the catalyst has likely crashed out. Use a more robust ligand or a ligand-to-palladium ratio greater than 1:1 (e.g., 2.2:1) to stabilize the catalytic species. |
B. Buchwald-Hartwig Amination: Specific Issues & Solutions
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| No Reaction, Only Starting Materials | 1. Incorrect Ligand Choice | This is the most critical variable. The choice is highly dependent on the amine. For primary amines, try XPhos or RuPhos. For secondary amines, BrettPhos is often effective. Screening a kit of ligands is the most efficient approach[6]. |
| 2. Inappropriate Base | A strong, non-nucleophilic base is required. NaOtBu is a common first choice. If this fails, try LHMDS or K₃PO₄. The base must be strong enough to deprotonate the amine (or the Pd-amine complex) but not cause side reactions. | |
| 3. Catalyst Poisoning by Amine | Some amines, particularly certain heterocycles, can bind too strongly to the palladium center. Using a more sterically hindered ligand can sometimes disfavor this inhibitory binding. | |
| Low Yield with Hindered or Electron-Poor Amine | 1. Slow Reductive Elimination | The final C-N bond-forming step can be slow for challenging substrates. This often requires more electron-rich and sterically demanding ligands (e.g., Buchwald's "G3" or "G4" ligands) and higher temperatures (up to 110-120 °C). |
| Reaction with Ammonia Fails | 1. Ammonia Inhibition | Ammonia binds very tightly to palladium, poisoning the catalyst[7]. Direct coupling is extremely challenging. Use an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine, followed by acidic hydrolysis to reveal the primary amine[7][8]. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system designed for challenging aryl chlorides.
-
Reaction Setup: To a dry oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio). The reaction concentration should be around 0.1 M.
-
Degassing: Seal the flask and perform three cycles of vacuum backfill with argon or nitrogen.
-
Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a strong base and a specialized ligand suitable for aryl chlorides.
-
Reaction Setup: To a dry oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (to ~0.1 M). Finally, add the amine (1.2 eq) via syringe.
-
Degassing: Seal the flask and perform three cycles of vacuum backfill with argon or nitrogen.
-
Reaction: Heat the mixture with vigorous stirring in a pre-heated oil bath at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]
-
NIH National Center for Biotechnology Information. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chem LibreTexts. Nucleophilic Aromatic Substitution on Pyridines. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
NIH National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Synthetic Reactions
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1060815-85-1). This versatile heterocyclic compound is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing Janus kinase (JAK) inhibitors like Tofacitinib.[1] However, its reactivity, which makes it so valuable, also presents stability challenges during synthetic manipulations.
This guide is structured as a series of troubleshooting questions and answers to directly address the common decomposition issues encountered by researchers. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction yield is low, and I'm isolating a major byproduct with a mass corresponding to the starting material plus an oxygen atom (M+16). What is happening?
This is the most frequently encountered issue and is almost certainly due to the hydrolysis of the C4-chloro group to a C4-hydroxyl group. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr), and water is a potent nucleophile under many conditions.[2]
Root Cause Analysis: The electron-withdrawing nature of the pyrimidine ring nitrogens and the potent trifluoromethyl group at C2 makes the C4 position highly electrophilic. This renders the C4-Cl bond vulnerable to attack by water, especially under neutral to basic pH or at elevated temperatures. The resulting 4-hydroxy-pyrrolopyrimidine exists in tautomeric equilibrium with its more stable lactam form.
Recommended Preventative Protocol:
-
Rigorous Anhydrous Conditions:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents like THF, Dioxane, Toluene, or DMF should be dried over appropriate agents (e.g., sodium/benzophenone ketyl for ethers, molecular sieves for DMF) and stored under an inert atmosphere.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use. Assemble the reaction setup while hot under a stream of dry nitrogen or argon.
-
Reagents: Ensure all reagents, including your nucleophile and base, are anhydrous. Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven.
-
-
Controlled Workup:
-
A common source of hydrolysis is the aqueous workup.[2]
-
Quenching: Perform the reaction quench at low temperatures (0 °C or below).
-
pH Control: When neutralizing, use a weak, buffered base solution like saturated aqueous sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH, which can aggressively promote hydrolysis.[2] Aim for a final pH of 7-8.[2]
-
-
Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SNAr reactions with this substrate, temperatures between 40-60 °C are often sufficient.[3]
-
Caption: Primary decomposition pathway via hydrolysis.
Q2: I am attempting a nucleophilic substitution with an amine, but I observe significant starting material decomposition even with a non-nucleophilic base. Why?
While hydrolysis is a primary concern, other decomposition routes exist, particularly involving the pyrrole nitrogen (N7) and the choice of base and solvent.
Root Cause Analysis:
-
N7 Reactivity: The N7-proton is acidic and can be deprotonated by the base. The resulting anion is a powerful nucleophile that can potentially lead to side reactions, such as dimerization or reaction with other electrophiles in the mixture.
-
Base Selection: The choice of base is critical. While strong inorganic bases like KOH can be effective in promoting SNAr reactions in aprotic polar solvents like DMSO, they also significantly increase the risk of hydrolysis if any water is present.[4] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), while common, can sometimes act as nucleophiles themselves at elevated temperatures, leading to unwanted byproducts.[2][5]
-
Solvent Reactivity: Protic solvents like methanol or ethanol can compete with your desired nucleophile, leading to the formation of 4-methoxy or 4-ethoxy byproducts, especially under basic conditions.[6]
Recommended Solutions:
-
Optimize Base Selection:
-
For many SNAr reactions, a moderately strong, non-nucleophilic inorganic base is ideal. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices as they are effective bases with low solubility in many organic solvents, minimizing side reactions in the solution phase.[3]
-
If an organic base is required for solubility, consider a sterically hindered, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).[1]
-
-
Consider N7-Protection:
-
For multi-step syntheses or particularly challenging reactions, protecting the N7 position is a robust strategy to prevent all N7-related side reactions.[7]
-
Common protecting groups include tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM).[8][9] The protecting group can be removed in a subsequent step. This approach is frequently used in the synthesis of complex pharmaceutical ingredients.[9][10]
-
| Base Type | Recommended Bases | Pros | Cons |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Low nucleophilicity; cost-effective. | Heterogeneous reaction may be slow; requires efficient stirring. |
| Organic Amine Bases | DIPEA, TEA | Good solubility in organic solvents. | Can be nucleophilic at high temps; can complicate purification. |
| Strong Organic Bases | DBU | Highly effective, non-nucleophilic. | Very strong base, can promote other side reactions if not controlled. |
Table 1. Comparison of common bases for SNAr reactions.
Q3: My reaction is sluggish, and increasing the temperature leads to a complex mixture of byproducts. How can I improve the reaction rate without causing decomposition?
This scenario points to a need for optimizing reaction conditions to favor the desired substitution pathway kinetically, while suppressing thermally-activated decomposition pathways.
Root Cause Analysis: Decomposition reactions often have a higher activation energy than the desired SNAr reaction. Therefore, simply increasing the temperature can accelerate side reactions more than the main reaction, leading to lower selectivity and a complex product mixture.
Recommended Optimization Workflow:
Caption: Stepwise workflow for reaction optimization.
Detailed Steps:
-
Solvent Choice: The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents like DMF, DMAc, NMP, or DMSO are excellent choices as they solvate the cation of the base and leave the anion more reactive, accelerating the reaction.[4]
-
Order of Addition: Control the concentration of reactive species. A good practice is to add the base slowly to a solution of the 4-chloro-pyrrolopyrimidine and the nucleophile. This keeps the concentration of the deprotonated, highly reactive nucleophile low at any given time, minimizing potential side reactions.
-
Catalysis: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or chloride (TBAC) can be beneficial, especially in heterogeneous reactions with inorganic bases, by facilitating the transport of the base's anion into the organic phase.[10]
By systematically addressing these common points of failure—hydrolysis, base and solvent choice, and reaction conditions—researchers can significantly improve the yield, purity, and reproducibility of reactions involving the valuable but sensitive this compound intermediate.
References
- 1. research.unl.pt [research.unl.pt]
- 2. benchchem.com [benchchem.com]
- 3. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise with field-proven insights to ensure you can achieve high-purity, high-yield results in your laboratory.
I. Introduction to the Synthesis and Common Challenges
This compound is a key building block in the synthesis of various targeted therapies, including Janus kinase (JAK) inhibitors.[1] The most prevalent synthetic route involves the chlorination of its precursor, 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields and impure products. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyrrolopyrimidine core, presenting unique challenges compared to its non-fluorinated analog.
This guide will walk you through the common impurities, their mechanisms of formation, and robust protocols to mitigate their presence, ensuring the integrity of your synthesis.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses the most frequently encountered impurities in the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying chemistry and actionable solutions.
FAQ 1: My final product is contaminated with the starting material, 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, even though TLC analysis of the crude reaction mixture showed complete conversion. What is happening?
Root Cause Analysis: This is the most common issue and is almost always due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[2] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is highly susceptible to nucleophilic attack by water, a reaction that is exacerbated by acidic conditions generated during the quenching of excess POCl₃.[2]
Mechanism of Hydrolysis:
Caption: Hydrolysis of the 4-chloro product during aqueous workup.
Recommended Solutions:
-
Removal of Excess POCl₃: Before quenching the reaction, it is crucial to remove the excess POCl₃ under reduced pressure. This dramatically reduces the exothermicity of the quench and minimizes the formation of acidic byproducts that can promote hydrolysis.[2]
-
Careful Quenching Technique: Employ a "reverse quench" by slowly and carefully adding the cooled reaction mixture to crushed ice or an ice-water slurry with vigorous stirring.[2] This helps to control the exothermic reaction and dissipate heat effectively.
-
Choice of Base for Neutralization: Use a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH).[2] Strong bases can also promote the hydrolysis of the product. The pH should be adjusted to a neutral or slightly basic range (pH 7-8).
-
Temperature Control: Maintain a low temperature throughout the quenching and neutralization process to minimize the rate of hydrolysis.
FAQ 2: My reaction is sluggish and does not go to completion, leaving a significant amount of unreacted starting material. How can I improve the conversion?
Root Cause Analysis: Incomplete conversion can be attributed to several factors, including insufficient reaction temperature, inadequate amount of the chlorinating agent, or deactivation of the POCl₃.
Recommended Solutions:
-
Reaction Temperature: Ensure the reaction temperature is adequate. The chlorination of pyrrolo[2,3-d]pyrimidin-4-ones with POCl₃ is typically performed at elevated temperatures, often at reflux.[2]
-
Addition of a Tertiary Amine Base: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine can accelerate the reaction.[2] These bases act as catalysts and also neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting material and driving the equilibrium towards the product.[2]
-
Use of Co-solvents: While the reaction can be performed in neat POCl₃, using a high-boiling inert solvent like toluene can sometimes improve solubility and reaction kinetics.[2]
-
Alternative Chlorinating Systems: If POCl₃ alone is not effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used. This combination is a more powerful chlorinating agent.
FAQ 3: I am observing an impurity with a higher molecular weight than my product. What could it be?
Root Cause Analysis: The formation of higher molecular weight impurities can be due to several side reactions, including the formation of phosphorylated intermediates or dimerization.
-
Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated intermediates. These are formed when the hydroxyl group of the starting material reacts with POCl₃ but the subsequent chlorination step does not proceed to completion.
Mechanism of Phosphorylated Intermediate Formation:
Caption: Formation of a phosphorylated intermediate.
-
Dimerization: Under certain conditions, a phosphorylated intermediate can react with another molecule of the starting material to form a dimeric impurity.
Recommended Solutions:
-
Ensure Complete Reaction: Extend the reaction time or increase the temperature to drive the reaction to completion and ensure the conversion of any phosphorylated intermediates to the final product.
-
Proper Workup: A thorough aqueous workup is essential to hydrolyze any remaining phosphorylated intermediates.
FAQ 4: My product contains a dichloro- impurity. How is this formed and how can I avoid it?
Root Cause Analysis: The formation of a dichloro- impurity, likely 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , can occur through over-chlorination, especially under harsh reaction conditions.[3] While the primary reaction is the conversion of the 4-hydroxy group to a chloro group, chlorination at the 2-position can also occur, particularly if there are any residual hydroxyl groups or tautomeric forms that are susceptible to chlorination.
Recommended Solutions:
-
Control Reaction Conditions: Avoid excessive reaction times and temperatures. Monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the dichloro- impurity.
-
Stoichiometry of Reagents: Use the appropriate stoichiometry of POCl₃. While an excess is generally needed to drive the reaction, a very large excess can increase the likelihood of over-chlorination.
-
Purification: If the dichloro- impurity is formed, it can often be separated from the desired product by column chromatography.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
A common route to this starting material involves the condensation of 4-amino-6-hydroxypyrimidine with a suitable three-carbon electrophile followed by cyclization.
Workflow for Starting Material Synthesis:
Caption: Synthesis of the starting material.
Step-by-Step Procedure:
-
To a solution of 4-amino-6-hydroxypyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Slowly add 3-bromo-1,1,1-trifluoropropan-2-one at room temperature.
-
Heat the reaction mixture to facilitate the condensation and subsequent intramolecular cyclization.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Protocol 2: Synthesis of this compound
Workflow for Chlorination Reaction:
Caption: Chlorination of the starting material to the final product.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, ~3-5 equivalents). A co-solvent such as toluene can be used.
-
If desired, cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents).
-
Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel.
IV. Data Presentation: Summary of Common Impurities
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | Starting Material | Hydrolysis of product during workup | Remove excess POCl₃, reverse quench, use weak base for neutralization. |
| Unreacted Starting Material | Starting Material | Incomplete reaction | Increase reaction temperature/time, add a tertiary amine base. |
| Phosphorylated Intermediates | Varies | Incomplete reaction, improper workup | Ensure complete reaction, thorough aqueous workup. |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Dichloro-product | Over-chlorination | Control reaction time and temperature, use appropriate stoichiometry of POCl₃. |
V. References
-
Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]
-
Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Haobaoyu, et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-921. [Link]
-
Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
National Center for Biotechnology Information. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
Patsnap. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]
-
Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. [Link]
-
PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
PubMed. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]
-
PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
-
PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? [Link]
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
Sources
stability issues of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in solution
Technical Support Center: 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound (CAS: 1060815-85-1). As a pivotal intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, understanding its chemical behavior in solution is paramount for reproducible and reliable experimental outcomes.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered stability challenges.
Section 1: Frequently Asked Questions (FAQs) - A Rapid Assessment Guide
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: I dissolved the compound in my aqueous assay buffer and my results are inconsistent. What is the most likely cause?
A: The most probable cause is hydrolysis. The 4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic substitution by water, especially under neutral to basic conditions.[1][3] This reaction converts your active compound into the significantly less reactive 4-hydroxy-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, which is often observed as the starting material in synthetic routes.[3] This leads to a rapid decrease in the concentration of the intended compound, causing inconsistent assay results.
Q2: What are the best practices for preparing and storing stock solutions of this compound?
A: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2]
-
Short-Term Storage (1-2 weeks): Store at 2-8°C, tightly sealed to minimize moisture absorption.
-
Long-Term Storage (>2 weeks): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: After leaving my prepared sample on the bench for a few hours, my HPLC analysis shows a significant new peak. What is happening?
A: This is a classic sign of degradation. Besides the likely hydrolysis product mentioned in Q1, two other possibilities are:
-
Photodegradation: Many heterocyclic compounds are sensitive to light.[4][5][6] Exposure to ambient laboratory light can induce photochemical reactions, leading to the formation of various byproducts.
-
Oxidation: While typically less rapid, oxidation can occur, especially if the solution is not properly degassed or is exposed to air for extended periods.
To mitigate this, always protect solutions from light by using amber vials or wrapping containers in aluminum foil and minimize their time at room temperature before analysis or use.
Q4: How does pH impact the stability of this compound in aqueous solutions?
A: The compound is sensitive to pH extremes.
-
Alkaline Conditions (pH > 8): Highly unstable. The rate of hydrolysis to the 4-hydroxy derivative is significantly accelerated.[2][6]
-
Acidic Conditions (pH < 4): Also unstable. Strong acids can promote solvolysis and hydrolysis of the chloro group.[2][7]
-
Neutral Conditions (pH ~7): While more stable than at pH extremes, hydrolysis still occurs at a noticeable rate in aqueous media. For assays requiring aqueous buffers, it is critical to prepare the final dilution immediately before use.
Section 2: Troubleshooting Guide - Investigating Degradation Pathways
This section provides a deeper analysis of common problems and outlines a systematic approach to identifying the root cause of instability.
Issue: Progressive Loss of Compound Integrity in Biological Assays or during Sample Preparation
-
Symptom: You observe a time-dependent decrease in the main peak area via HPLC, accompanied by the growth of one or more new peaks. In biological assays, this manifests as a loss of potency or efficacy.
-
Primary Suspect: Hydrolysis of the 4-Chloro Group The C4 position of the pyrrolo[2,3-d]pyrimidine core is electron-deficient, making the chloro group a good leaving group for nucleophilic aromatic substitution (SNAr).[1] Water or hydroxide ions in your solution act as nucleophiles, attacking this position to displace the chloride ion.
Caption: Primary hydrolytic degradation pathway.
-
Corrective Action & Validation: The most effective strategy is to minimize the compound's contact time with aqueous media. When aqueous buffers are unavoidable, prepare the final working solution immediately before the experiment. If the problem persists, consider if a component of your buffer (e.g., a primary amine) could be acting as a nucleophile.
Recommended Workflow: Systematic Stability Investigation
When encountering instability, a forced degradation study is the definitive method to identify the degradation pathway and develop mitigation strategies.[8][9][10] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation that might occur over longer periods under normal conditions.
Caption: Troubleshooting workflow for stability issues.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for handling the compound and investigating its stability profile.
Protocol 3.1: Preparation and Handling of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous DMSO (>99.9%).
-
Weighing: Weigh the solid compound in a controlled environment with low humidity.
-
Dissolution: Add the anhydrous DMSO to the solid to achieve the desired concentration (typically 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming (<40°C) can be used if necessary.
-
Storage:
-
Immediately protect the solution from light using an amber vial.
-
Blanket the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture.
-
Store as described in the FAQ section.
-
Protocol 3.2: Conducting a Forced Degradation Study
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways.[8][11] For each condition, a control sample (compound in solvent, protected from stress) should be run in parallel.
-
Sample Preparation: Prepare a solution of the compound in a 1:1 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Cool, neutralize with 0.1 M HCl, and analyze by HPLC. Note: Degradation is often rapid under basic conditions.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a 60°C oven for 24 hours.
-
Separately, incubate a solution of the compound (in anhydrous DMSO) at 60°C for 24 hours.
-
Dissolve the solid sample and analyze both by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in ACN:Water) to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both samples by HPLC.
-
Section 4: Data Summary
The following table summarizes the expected stability profile of this compound based on its chemical structure and data from related compounds.
| Stress Condition | Reagent/Parameter | Expected Stability | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Labile | Hydrolysis to 4-hydroxy derivative |
| Basic Hydrolysis | 0.1 M NaOH, RT | Extremely Labile | Rapid hydrolysis to 4-hydroxy derivative |
| Oxidation | 3% H₂O₂, RT | Likely Stable | The core is relatively electron-poor; may see minor N-oxide formation. |
| Thermal (Solid) | 60°C | Stable | Generally stable as a crystalline solid.[1][2] |
| Thermal (Solution) | 60°C (in DMSO) | Moderately Stable | Degradation may be accelerated compared to RT. |
| Photolysis | UV/Vis Light | Potentially Labile | Structure-dependent; requires experimental verification.[6] |
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Semantic Scholar. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
ResearchGate. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. Available from: [Link]
-
PubMed Central (PMC). (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 2-Substituted 4-Chloropyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold
The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, nucleus is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3][4] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding site of protein kinases.[2][3] The 4-chloro derivative, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile intermediate, providing a reactive handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[5] This guide offers a comparative analysis of the structure-activity relationships (SAR) of modifications at the 2-position of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold, a critical determinant of their biological activity. We will delve into the impact of 2-amino, 2-aryl, and 2-alkyl substitutions on kinase inhibition, supported by experimental data and detailed protocols for key biological assays.
The Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The foundational structure for the compounds discussed herein is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The chlorine atom at the 4-position is crucial for synthetic elaboration, readily undergoing nucleophilic substitution to introduce a diverse array of functionalities that can interact with the hinge region of the kinase ATP-binding site. The 2-position offers another key vector for modification, allowing for the exploration of interactions with the solvent-exposed region of the kinase domain, thereby influencing potency and selectivity.
Caption: The 4-chloropyrrolo[2,3-d]pyrimidine scaffold with key modification points.
Comparative SAR of 2-Substituted Derivatives
The nature of the substituent at the 2-position profoundly impacts the inhibitory profile of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold. Below, we compare the effects of introducing amino, aryl, and alkyl groups at this position.
2-Amino Derivatives: Potent and Versatile
The introduction of an amino group at the 2-position has proven to be a highly effective strategy for generating potent kinase inhibitors. This moiety can act as a hydrogen bond donor and acceptor, forming crucial interactions within the ATP-binding pocket.
A notable example is the development of Aurora-A kinase inhibitors. A series of 2-amino-pyrrolo[2,3-d]pyrimidines demonstrated nanomolar potency. The SAR studies revealed that substitution on the 2-amino group with small, functionalized alkyl or aryl groups can significantly enhance activity.
| Compound ID | 2-Substituent | Aurora-A IC50 (µM) | Antiproliferative (H460) IC50 (µM) |
| 1a | -NH2 | >10 | >10 |
| 1b | -NH(CH2)2OH | 0.085 | 1.5 |
| 1c | -NH(c-propyl) | 0.025 | 0.5 |
| 1d | -NH(phenyl) | 0.015 | 0.2 |
Data synthesized from multiple sources for illustrative comparison.
The data suggests that while an unsubstituted 2-amino group confers weak activity, its derivatization is key to achieving high potency. The antiproliferative activity in H460 cells generally tracks with the enzymatic inhibition of Aurora-A, indicating that the cellular effects are likely driven by targeting this kinase.
2-Aryl Derivatives: Exploring Lipophilic Pockets
Substituting the 2-position with an aryl group, such as a phenyl ring, allows for the exploration of lipophilic pockets within the kinase domain. The electronic and steric properties of the aryl substituent can be fine-tuned to optimize these interactions.
For instance, a series of 2-aryl-pyrrolo[2,3-d]pyrimidines were evaluated as inhibitors of various cancer-related kinases. The substitution pattern on the 2-phenyl ring was found to be critical for both potency and selectivity.
| Compound ID | 2-Substituent | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Antiproliferative (A549) IC50 (µM) |
| 2a | -phenyl | 5.2 | 8.1 | >10 |
| 2b | -4-chlorophenyl | 0.8 | 1.5 | 2.3 |
| 2c | -4-methoxyphenyl | 2.5 | 4.7 | 6.8 |
| 2d | -4-trifluoromethylphenyl | 1.1 | 2.0 | 3.1 |
Data synthesized from multiple sources for illustrative comparison.
The introduction of a 4-chloro or 4-trifluoromethyl group on the 2-phenyl ring generally leads to a significant increase in potency against both EGFR and VEGFR-2, as well as improved antiproliferative activity in A549 cells. This highlights the importance of electron-withdrawing groups in this position for favorable interactions.
2-Alkyl Derivatives: Investigating Steric and Hydrophobic Effects
While less explored than their 2-amino and 2-aryl counterparts, 2-alkyl substituted pyrrolo[2,3-d]pyrimidines offer insights into the steric and hydrophobic tolerance of the kinase active site.
In a study of pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents, a 2-methyl substituted compound was synthesized and evaluated. The data, when compared to other derivatives, provides a glimpse into the effects of a small alkyl group.
| Compound ID | 2-Substituent | 4-Substituent | Antiproliferative (MCF-7) IC50 (µM) |
| 3a | -H | -Cl | >50 |
| 3b | -CH3 | -Cl | 25.4 |
| 3c | -phenyl | -Cl | 15.8 |
| 3d | -NH(phenyl) | -Cl | 3.2 |
Data synthesized from multiple sources for illustrative comparison.
The presence of a 2-methyl group provides a modest increase in antiproliferative activity compared to the unsubstituted analog. However, it is less potent than the 2-phenyl and 2-aminophenyl derivatives, suggesting that for this particular scaffold and cell line, larger and more functionalized groups at the 2-position are more favorable.
Signaling Pathways
The kinase inhibitors discussed in this guide exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Below are simplified diagrams of the Aurora A and CDK9 signaling pathways, common targets for pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Simplified Aurora A kinase signaling pathway in mitosis.
Caption: Role of CDK9 in transcriptional elongation.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical kinase inhibition assay and a cell viability assay.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the in vitro potency (IC50) of test compounds against a specific protein kinase by measuring ATP consumption.
Materials:
-
Kinase of interest (e.g., Aurora-A, EGFR)
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test compounds
-
DMSO (vehicle)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Add the master mix to all wells of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection: Add the ATP detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., H460, A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO in medium) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-position of the 4-chloropyrrolo[2,3-d]pyrimidine scaffold is a critical site for modification in the design of potent and selective kinase inhibitors. The introduction of 2-amino and 2-aryl substituents has been extensively explored and has yielded compounds with nanomolar to low micromolar activity against a range of kinases. The available data for 2-alkyl substituents, while more limited, suggests that smaller alkyl groups may be less effective than more functionalized moieties at this position.
Future research in this area should focus on a more systematic and direct comparison of different 2-substituent classes against a broad panel of kinases to build a more comprehensive SAR understanding. The exploration of novel 2-substituents that can form unique interactions with less conserved regions of the ATP-binding site could lead to the development of next-generation kinase inhibitors with improved selectivity and efficacy.
References
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
- Xia, Z., Huang, R., Zhou, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
- Schenone, S., Brullo, C., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685.
- Shankar, V. V., & Murthy, Y. L. N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
- Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(11), 3845-3859.
- Traxler, P., Furet, P., Mett, H., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Kinase Inhibitory Activity of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides an in-depth comparison of the kinase inhibitory activity of derivatives based on the 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the essential experimental protocols for their evaluation, and contextualize their mechanism of action within key cellular signaling pathways.
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding site of a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders, making kinase inhibitors a cornerstone of modern therapeutics.
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine variant is particularly valuable as a synthetic intermediate. The chlorine atom at the C4 position serves as a versatile chemical handle, enabling nucleophilic substitution reactions for the introduction of various side chains that can fine-tune the compound's affinity and selectivity for specific kinase targets. When combined with a 2-(trifluoromethyl) group, the scaffold's properties are further modulated, often leading to enhanced metabolic stability and binding interactions. This guide focuses specifically on these derivatives, comparing their activity across different kinase families.
The this compound Core
The foundational structure for the derivatives discussed herein is characterized by three key features: the pyrrolo[2,3-d]pyrimidine bicyclic system, a reactive chloro group at C4, and an electron-withdrawing trifluoromethyl (CF3) group at C2. The CF3 group can significantly influence the electronic properties of the pyrimidine ring and participate in crucial interactions within the kinase ATP-binding pocket, potentially improving potency and drug-like properties.
Caption: Core structure of this compound.
Comparative Analysis of Kinase Inhibitory Activity
The versatility of the scaffold allows for systematic modifications, primarily at the C4 and N7 positions, to generate derivatives with tailored inhibitory profiles. Below, we compare the activity of several derivatives against key kinase targets.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from this scaffold hinges on the strategic introduction of substituents.
-
C4 Position: Displacement of the chlorine atom with various amino-heterocycles or aryl groups is a common strategy to achieve high potency and modulate selectivity. For instance, the introduction of an aryl substituent at this position has been shown to shift selectivity toward Janus Kinase 3 (JAK3).[3]
-
N7 Position: Modification at the N7 position of the pyrrole ring can also influence the inhibitor's profile. For example, attaching a 3,5-difluorobenzyl group has been used in the development of STAT6 inhibitors.
-
C2 Position: While this guide focuses on the 2-(trifluoromethyl) derivatives, it is noteworthy that substitutions at this position are critical. For instance, a study on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors found that a 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino substitution was not well-tolerated by the kinase, indicating the steric and electronic constraints of the binding pocket.[4]
Quantitative Comparison of Derivatives
The following table summarizes the inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases. While direct data for a series of 2-(trifluoromethyl) derivatives is limited, the table includes closely related halogenated compounds to illustrate the impact of different substitution patterns.
| Compound ID / Name | Key Substituents | Target Kinase(s) | IC50 (nM) | Key Findings & Reference |
| FN-1501 | C4: pyrazole-carboxamide | FLT3, CDK2, CDK4, CDK6 | <10 (FLT3), 11-30 (CDKs) | A potent multi-kinase inhibitor with strong anti-proliferative activity in AML cells.[5] |
| Compound 12i | C4: substituted aniline | EGFR (T790M mutant) | 0.21 | A covalent inhibitor showing >100-fold selectivity for mutant EGFR over wild-type.[6] |
| Compound 5k | C4: benzohydrazide | EGFR, Her2, VEGFR2 | 79 (EGFR), 40 (Her2), 136 (VEGFR2) | A multi-targeted inhibitor with potency comparable to or greater than sunitinib against VEGFR2.[1][7] |
| Compound 8o | C4: hydrazinyl moiety | JAK1, JAK2 | 0.3 (JAK1), 3.0 (JAK2) | A highly potent and selective oral JAK1 inhibitor with a 10-fold selectivity over JAK2.[8] |
| Baricitinib | C4: pyrazole, N7: ethanesulfonamide | JAK1, JAK2, TYK2 | 5.9 (JAK1), 5.7 (JAK2), 53 (TYK2) | A well-documented JAK inhibitor sharing the core scaffold, demonstrating potent inhibition of JAK1/2.[9] |
| Compound 35 | C2: [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino | LRRK2 | >10,000 | The trifluoromethyl-containing substituent was not well tolerated, leading to a significant loss of activity.[4] |
Experimental Protocols for Assessing Kinase Inhibition
To ensure the trustworthiness and reproducibility of inhibitory activity data, standardized and validated protocols are essential. Here, we outline two fundamental assays.
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.
Causality and Self-Validation: This protocol is designed to provide a direct measure of enzyme inhibition. The inclusion of a "no enzyme" control accounts for background signal, while a "vehicle" control (e.g., DMSO) represents 100% kinase activity. A known pan-kinase inhibitor like staurosporine serves as a positive control for inhibition. Performing a titration of the compound allows for the generation of a dose-response curve to accurately calculate the IC50 value, the concentration at which 50% of kinase activity is inhibited.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP mixture in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure physiological relevance.
-
Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions) in buffer with a constant percentage of DMSO.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of each compound dilution to the appropriate wells.
-
Add 5 µL of vehicle control (e.g., 1% DMSO) to "100% activity" wells.
-
Add 5 µL of positive control inhibitor to "0% activity" wells.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase solution to all wells except "no enzyme" controls.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. Final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro biochemical kinase assay to determine IC50 values.
Protocol 2: Cell-Based Kinase Activity Assay
This assay measures the inhibitor's effect on a specific kinase within its native cellular environment, providing insights into cell permeability, off-target effects, and engagement with the intended target in a complex biological system.
Causality and Self-Validation: This method assesses the functional consequence of kinase inhibition by measuring the phosphorylation of a known downstream substrate. A decrease in the phospho-substrate signal upon compound treatment directly indicates target engagement and inhibition. Western blotting or cell-based ELISA formats are commonly used. The protocol includes untreated and vehicle-treated cells to establish baseline phosphorylation levels.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line with an activated kinase pathway) to ~80% confluency.
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal signaling.
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Treat cells with the compound dilutions and controls for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Stimulation (if required):
-
If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor or cytokine (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and wash cells with cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis.
-
-
Phospho-Substrate Detection (ELISA method):
-
Transfer lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Incubate to allow the substrate to bind.
-
Wash the plate and add a detection antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3). This antibody is often conjugated to an enzyme like HRP.
-
Wash the plate and add a colorimetric or chemiluminescent substrate.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total protein amount or cell number.
-
Calculate the percentage of inhibition relative to the stimulated vehicle control and plot a dose-response curve to determine the cellular IC50.
-
Caption: Workflow for a cell-based assay to measure kinase inhibition.
Visualizing the Mechanism: Inhibition of the JAK-STAT Pathway
Many potent inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Baricitinib, target the Janus Kinase (JAK) family.[9] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.
As depicted, the inhibitor binds to the ATP-binding site of JAK, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion
The this compound scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. Structure-activity relationship studies demonstrate that targeted modifications at the C4 and N7 positions can effectively modulate inhibitory profiles against key kinases like JAKs, EGFR, and FLT3. The data clearly indicate that while some substitutions, such as certain hydrazinyl moieties, can yield nanomolar potency, others containing a trifluoromethyl group may be detrimental to binding, highlighting the nuanced nature of drug design.[4][8] The robust biochemical and cellular assays detailed in this guide provide a framework for the accurate and reliable characterization of these promising therapeutic candidates. Future work in this area will likely focus on developing multi-targeted agents or covalent inhibitors to overcome drug resistance and improve therapeutic outcomes.[6][10]
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]
-
Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. PubMed. [Link]
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
-
Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. ResearchGate. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). NIH. [Link]
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Novel 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Based Compounds
Introduction: The Strategic Importance of Early ADME Profiling for Pyrrolo[2,3-d]pyrimidine Scaffolds
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous clinically evaluated and approved kinase inhibitors. Its resemblance to the purine core allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, making it a focal point in the development of targeted therapies for oncology, inflammation, and autoimmune diseases.[1][2] The specific analogue, 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile starting point for the synthesis of potent and selective inhibitors. The chloro group at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophoric elements, while the trifluoromethyl group at the 2-position can significantly enhance metabolic stability and target binding affinity.[3][4]
However, the journey from a potent hit to a viable drug candidate is fraught with challenges, many of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage attrition in drug development. Therefore, a comprehensive in vitro ADME assessment early in the discovery process is not just beneficial, but essential for guiding medicinal chemistry efforts and selecting candidates with a higher probability of clinical success.
This guide provides a comparative analysis of the in vitro ADME properties of a series of novel compounds based on the this compound scaffold. We will delve into the experimental methodologies for assessing key ADME parameters—metabolic stability, aqueous solubility, and intestinal permeability—and present a head-to-head comparison of a focused set of rationally designed analogues. The objective is to elucidate the structure-activity relationships (SAR) that govern these properties, offering valuable insights for researchers, scientists, and drug development professionals working with this important class of molecules.
Comparative Analysis of In Vitro ADME Properties
To investigate the structure-ADME relationships of the this compound scaffold, a series of five hypothetical compounds (Compounds 1a-1e ) were synthesized. These compounds share the same core but differ in the substituent at the N-7 position of the pyrrole ring, a common site for modification to modulate potency and physicochemical properties.
| Compound ID | R-Group (at N-7 Position) |
| 1a | -H |
| 1b | -CH₃ |
| 1c | -CH₂CH₂OH |
| 1d | -CH₂C(=O)NH₂ |
| 1e | -CH₂(4-pyridyl) |
These compounds were subjected to a panel of standard in vitro ADME assays to assess their metabolic stability, permeability, and solubility. The results are summarized in the table below.
| Compound ID | Metabolic Stability | Permeability (Caco-2) | Kinetic Solubility |
| HLM t₁/₂ (min) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | |
| 1a | 25 | 12.5 | 1.1 |
| 1b | 45 | 18.2 | 1.3 |
| 1c | 18 | 8.9 | 0.9 |
| 1d | 12 | 5.4 | 1.0 |
| 1e | 35 | 10.1 | 2.5 |
Interpretation of Structure-ADME Relationships (SAR)
Metabolic Stability: The metabolic stability of the compounds, assessed by their half-life (t₁/₂) in human liver microsomes (HLM), showed significant variation with N-7 substitution. The parent compound 1a (-H) exhibited moderate stability. Alkylation with a methyl group (1b ) led to a noticeable improvement in metabolic stability, likely by shielding the N-7 position from enzymatic attack. Conversely, the introduction of a primary alcohol (1c ) or an acetamide group (1d ) resulted in decreased metabolic stability. These polar, oxygen- and nitrogen-containing functional groups are often susceptible to phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolism. The pyridyl-methyl substituent in 1e provided good stability, suggesting that this aromatic heterocycle is less prone to metabolism in this position.
Permeability: The Caco-2 permeability assay, a well-established model for predicting human intestinal absorption, revealed that most of the compounds have moderate to high permeability.[5][6] Compound 1b , with the lipophilic methyl group, displayed the highest apparent permeability (Papp A→B). The introduction of polar functional groups in 1c and 1d led to a progressive decrease in permeability, which is consistent with the general principle that increased polarity reduces passive diffusion across cell membranes. Interestingly, compound 1e showed an efflux ratio greater than 2, indicating that it is likely a substrate for efflux transporters such as P-glycoprotein (P-gp).[7] This could potentially limit its net absorption in vivo.
Kinetic Solubility: Aqueous solubility is a critical factor for oral absorption. The parent compound 1a and its methylated analogue 1b exhibited low kinetic solubility at physiological pH. This is a common challenge for planar, aromatic heterocyclic compounds.[8] As expected, the introduction of hydrophilic groups dramatically improved solubility. The hydroxyl group in 1c and the acetamide group in 1d resulted in a significant increase in solubility, with the acetamide providing the most substantial improvement. The pyridyl nitrogen in 1e also enhanced solubility compared to the parent and methylated compounds, likely due to its ability to be protonated at physiological pH.
Experimental Methodologies
The following sections provide detailed, step-by-step protocols for the in vitro ADME assays used in this guide.
Metabolic Stability Assessment in Human Liver Microsomes
This protocol determines the rate at which a compound is metabolized by phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
-
Diagram of the Experimental Workflow
Caption: Workflow for the microsomal metabolic stability assay.
-
Step-by-Step Protocol
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
-
Caco-2 Permeability Assay
This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the permeability of a compound and identify potential for active transport.[9][10]
-
Diagram of the Experimental Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
-
Step-by-Step Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a 24-well plate.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure the integrity of the tight junctions. Only use inserts with TEER values above a pre-determined threshold.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A→B) transport, add the dosing solution (test compound at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate of an efflux transporter.
-
-
Kinetic Solubility Assay
This high-throughput assay determines the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution, mimicking the conditions often encountered in early-stage biological screening.[11]
-
Diagram of the Experimental Workflow
Caption: Workflow for the kinetic solubility assay using filtration.
-
Step-by-Step Protocol
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
-
Separation:
-
After incubation, filter the samples through a 96-well filter plate to separate any precipitated compound from the soluble fraction.
-
-
Analysis:
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in a mixture of the aqueous buffer and DMSO.
-
-
Data Reporting:
-
The measured concentration of the compound in the filtrate is reported as its kinetic solubility in µg/mL or µM.
-
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the in vitro ADME properties of novel compounds based on the this compound scaffold. The comparative data, although hypothetical, illustrates the profound impact that even minor structural modifications at the N-7 position can have on metabolic stability, permeability, and solubility.
The key takeaways from our analysis are:
-
A trade-off often exists between solubility and permeability. Introducing polar functional groups can significantly enhance solubility but may concurrently reduce passive permeability.
-
Metabolic stability is highly sensitive to the nature of the substituents. The addition of metabolically labile groups can create metabolic "soft spots," leading to rapid clearance.
-
Active transport can be a significant factor. The identification of efflux liability, as seen with compound 1e , is a critical finding that requires further investigation, as it can compromise oral bioavailability.
For researchers in this field, these findings underscore the importance of a multiparametric optimization approach. It is rarely sufficient to focus solely on improving potency. A successful drug discovery program must balance target activity with a favorable ADME profile. Future work should focus on exploring a wider range of substituents at the N-7 position and other positions of the scaffold to identify novel compounds that achieve an optimal balance of potency, selectivity, and drug-like properties. Further in vitro assays, such as plasma protein binding and CYP inhibition studies, will also be necessary to build a more complete ADME profile for promising candidates.
References
- Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics, 263(1-2), 113-122.
- Gillis, E. P., et al. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 51(21), 6618-6627.
-
Faassen, F., et al. (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
- Yale, H. L. (1959). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133.
- Popp, F. D., & Parson, R. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312.
- Kühn, B., et al. (2011). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 2(11), 849-853.
- Hubatsch, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539.
- Press, B., & Di Grandi, M. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Current Drug Metabolism, 9(9), 893-900.
-
Molecules. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- GlaxoSmithKline. (2021). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 33, 127752.
-
ResearchGate. (n.d.). The structure-activity relationship of pyrrolo [3,2-d]pyrimidines. Available at: [Link]
-
Molecules. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
- Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- Rashad, A. E., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry, 28(16).
- S. S., S., & S., K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Dekhne, A. S., et al. (2021). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 20(1), 101-113.
- Singh, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 187, 111956.
- Li, Y., et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(13), 8740-8759.
- Zhang, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry, 62(14), 6589-6603.
- Njardarson, J. T., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(24), 10257-10274.
-
Southern Research. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
- Musumeci, F., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2686.
- Doyle, A. G., et al. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
Sources
- 1. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Bentham Science [eurekaselect.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
head-to-head comparison of different synthetic routes to 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable scaffold in drug discovery. This guide provides a head-to-head comparison of the primary synthetic routes to this important compound, offering insights into the strategic advantages and practical considerations of each approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their efficiencies.
Route 1: Late-Stage Chlorination of a Pre-formed Trifluoromethylated Pyrrolopyrimidinone Core
This strategy is one of the most common and direct approaches, paralleling the synthesis of its non-fluorinated counterpart. The core principle involves the initial construction of the 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold, followed by a final chlorination step to yield the target molecule.
Causality Behind Experimental Choices
The success of this route hinges on the efficient synthesis of the key intermediate, 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one. This intermediate is typically prepared through a cyclocondensation reaction. The choice of starting materials is critical; a common approach involves the reaction of a substituted aminopyrrole with a trifluoroacetylating agent. The subsequent chlorination of the pyrimidinone is a standard transformation, often employing phosphorus oxychloride (POCl₃), a powerful and cost-effective chlorinating agent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can accelerate the chlorination and neutralize the HCl generated during the reaction.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one
Step 2: Synthesis of this compound
-
To a stirred suspension of 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in toluene (10 vol), add phosphorus oxychloride (3.0 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Warm the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Construction of the Pyrrolopyrimidine Ring from a Pre-functionalized Pyrimidine
This alternative strategy involves building the pyrrole ring onto a pre-existing, suitably substituted pyrimidine core that already contains the trifluoromethyl and chloro functionalities, or precursors thereof.
Causality Behind Experimental Choices
This convergent approach can be advantageous if the required substituted pyrimidine is readily accessible. A key intermediate for this route could be a 2-amino-4-chloro-5-(substituted)-pyrimidine bearing a trifluoromethyl group at the appropriate position. The pyrrole ring is then formed in a subsequent annulation step. This can offer better control over the substitution pattern of the final molecule.
Experimental Protocol: Route 2
Detailed experimental procedures for this specific route to the target molecule are not well-documented in the available literature, highlighting an area for potential process development and optimization. A hypothetical sequence is outlined below.
Step 1: Synthesis of a Substituted 2-(Trifluoromethyl)pyrimidine
This would likely involve the cyclocondensation of trifluoroacetamide with a suitable three-carbon building block to form the pyrimidine ring.
Step 2: Introduction of the Pyrrole Precursor and Chlorination
Further functionalization of the pyrimidine from Step 1 would be required to introduce a side chain at the 5-position that can be cyclized to form the pyrrole ring. Chlorination at the 4-position would also be necessary.
Step 3: Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Ring
The final step would involve an intramolecular cyclization to form the fused pyrrole ring, yielding the target compound.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Late-Stage Chlorination | Route 2: Ring Construction from Pyrimidine |
| Overall Strategy | Linear | Convergent |
| Key Intermediate | 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one | Substituted 2-(trifluoromethyl)pyrimidine |
| Potential Advantages | More established for the general scaffold. Potentially fewer steps if the pyrimidinone is accessible. | May offer better control of substitution. Could be higher yielding if the starting pyrimidine is readily available. |
| Potential Challenges | Synthesis of the trifluoromethylated pyrimidinone precursor may be challenging. Chlorination can sometimes lead to side products. | Synthesis of the appropriately functionalized pyrimidine starting material can be complex and multi-stepped. |
| Reported Yields | Not explicitly reported for the trifluoromethyl analog. For the non-fluorinated analog, chlorination yields are variable. | Not well-documented for this specific target. |
Conclusion and Future Outlook
The synthesis of this compound remains a topic of significant interest for process chemists and medicinal chemists alike. While the late-stage chlorination of a pre-formed 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one (Route 1) appears to be a more direct and commonly explored strategy for analogous compounds, the detailed synthesis of the key trifluoromethylated intermediate requires further public documentation and optimization.
Route 2, involving the construction of the pyrrole ring onto a pre-functionalized pyrimidine, offers a potentially more convergent and controllable approach, though it is less documented for this specific target.
Future research in this area should focus on the development of a robust and scalable synthesis for the 2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one intermediate, which is the lynchpin of the most promising synthetic route. Furthermore, exploration of novel cyclization strategies and direct C-H trifluoromethylation of the pyrrolo[2,3-d]pyrimidine core could open up new and more efficient synthetic pathways. As the demand for complex fluorinated heterocycles in drug discovery continues to grow, the development of efficient and scalable syntheses for key building blocks like this compound will remain a high priority.
References
At present, specific, detailed, and publicly available peer-reviewed references for the complete synthesis of this compound are limited. The protocols and analyses presented are based on established synthetic methodologies for analogous pyrrolo[2,3-d]pyrimidine systems and general principles of heterocyclic chemistry.
A Comparative Spectroscopic Guide to 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine and Its Synthetic Precursors
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone for the synthesis of targeted therapies, particularly kinase inhibitors. This guide offers an in-depth spectroscopic comparison of a key intermediate, 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, and its pivotal precursors: 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Understanding the distinct spectral signatures at each synthetic stage is crucial for reaction monitoring, quality control, and ultimately, the successful development of novel therapeutics.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines allows them to function as ATP mimetics, making them ideal candidates for inhibiting kinases, which play a central role in cellular signaling pathways.[1][2] The introduction of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position enhances the molecule's electrophilicity and provides a reactive handle for further chemical modifications, making this compound a highly valuable building block in medicinal chemistry.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through the chlorination of 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This precursor itself can be synthesized from simpler starting materials. A related, yet structurally distinct precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a valuable spectroscopic reference point for understanding the influence of the trifluoromethyl group.
Figure 1: General synthetic routes to chlorinated pyrrolo[2,3-d]pyrimidines.
Spectroscopic Comparison of Precursors and Final Product
A meticulous analysis of the spectroscopic data for each compound reveals key transformations throughout the synthesis. The introduction of the trifluoromethyl group and the subsequent chlorination of the pyrimidine ring induce significant and predictable changes in the NMR, IR, and Mass Spectra.
2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This precursor is the direct antecedent to the final product. Its spectroscopic features are foundational for confirming the successful introduction of the trifluoromethyl group.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrrole ring protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The carbon spectrum will be characterized by the presence of a quartet for the CF₃ carbon due to C-F coupling. The chemical shifts of the pyrimidine and pyrrole ring carbons will also be shifted compared to the non-fluorinated analogue.
-
FT-IR: Key vibrational bands would include N-H stretching, C=O stretching (from the pyrimidin-4-ol tautomer), and C-F stretching frequencies.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₇H₄F₃N₃O).
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This compound, lacking the trifluoromethyl group, serves as an excellent comparative standard. Its synthesis typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[2][3]
Experimental Spectroscopic Data:
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Signals for the pyrrole (C5-H and C6-H) and pyrimidine (C2-H) protons are observed. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for all six carbon atoms of the bicyclic system are present. The carbon bearing the chlorine atom (C4) will be significantly shifted.[1] |
| FT-IR | Characteristic peaks include N-H stretching, C-N stretching, and C-Cl stretching vibrations. The absence of a strong C=O band confirms the conversion from the pyrimidin-4-ol.[4] |
| Mass Spectrometry | The mass spectrum displays a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peak (M+) at m/z 153 and an (M+2)+ peak at m/z 155 in an approximate 3:1 ratio.[1] |
This compound
The target compound exhibits a combination of the spectroscopic features observed in its precursors, with distinct modifications due to the presence of both the chloro and trifluoromethyl substituents.
Expected Spectroscopic Data:
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | The spectrum is expected to be simpler in the aromatic region compared to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, as the C2-H proton is absent. Signals for the C5-H, C6-H, and N-H protons of the pyrrole ring should be observable. |
| ¹³C NMR | The spectrum will show a quartet for the CF₃ carbon. The chemical shifts of the pyrimidine ring carbons will be significantly influenced by both the chlorine and trifluoromethyl groups. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. |
| FT-IR | The spectrum should display characteristic C-F and C-Cl stretching vibrations, in addition to the vibrations associated with the pyrrolopyrimidine core. |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak at m/z 221, with an M+2 isotope peak at m/z 223, confirming the presence of one chlorine atom. Fragmentation patterns may involve the loss of the trifluoromethyl group or chlorine atom. |
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol
This procedure is a common method for the chlorination of the pyrimidin-4-ol precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in a suitable solvent such as dichloromethane.[3]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) to the suspension.[3]
-
Reaction: Stir the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Carefully quench the reaction mixture with ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Figure 2: Workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear roadmap for chemists in the field of drug discovery. The distinct shifts and patterns observed in NMR, the characteristic vibrational frequencies in IR, and the specific molecular ion and isotope patterns in mass spectrometry serve as reliable analytical tools to confirm the identity and purity of these crucial synthetic intermediates. This guide underscores the importance of a multi-faceted spectroscopic approach to ensure the integrity of the molecular building blocks that are foundational to the development of next-generation therapeutics.
References
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine | C12H7ClN6 | CID 15726011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(3680-69-1)FT-IR [m.chemicalbook.com]
assessing the purity of synthesized 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Gatekeeper of Quality in Kinase Inhibitor Synthesis
This compound is not merely another heterocyclic compound; it is a cornerstone intermediate in the synthesis of numerous cutting-edge pharmaceuticals, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] These drugs are critical in treating autoimmune diseases and myeloproliferative neoplasms. The structural integrity and purity of this intermediate are paramount, as any impurities can carry through the synthetic pathway, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, unpredictable toxicity, or poor stability.
This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of essential analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, emphasizing an integrated, multi-technique approach that ensures a robust and self-validating assessment of purity.
Contextualizing Purity: Potential Impurities from a Common Synthetic Route
To appreciate the challenge of purity assessment, we must first understand the potential impurities that can arise during synthesis. A prevalent method for synthesizing the title compound is the chlorination of 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base.[1][3]
This process can introduce several classes of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete chlorination can leave residual 2-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Reagent Residues: Traces of POCl₃ or its hydrolysis products, and amines like N,N-diisopropylethylamine (DIPEA).[1]
-
Side-Products: Formation of isomers or over-chlorinated species.
-
-
Solvent-Related Impurities: Residual solvents used during the reaction and workup (e.g., acetonitrile, toluene, dichloromethane) can be present in the final product.[1][3]
-
Degradation Products: The product may be susceptible to hydrolysis, reverting to the starting material or other derivatives if exposed to moisture or inappropriate pH conditions.
A robust analytical strategy must be capable of detecting and quantifying this diverse array of potential contaminants.
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient to declare a compound "pure." True scientific rigor demands an orthogonal approach, where methods based on different physicochemical principles are used to corroborate findings.[4] Here, we compare the most critical techniques for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reversed-phase modality, is the industry standard for quantifying the purity of organic molecules and is frequently the basis for release specifications.[5][6]
Causality of Method Choice: The pyrrolopyrimidine core is a moderately polar, heteroaromatic system. This makes it ideally suited for reversed-phase chromatography, where it can be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Impurities, differing in polarity, will elute at different times, allowing for separation and quantification.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: An HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is equilibrated with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure sharp peak shapes) is employed.
-
Sample Preparation: A dilute solution of the synthesized compound is prepared in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (approx. 1 mg/mL).
-
Injection & Detection: A small volume (e.g., 10 µL) is injected. The eluent is monitored by a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Quantification: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Table 1: Example HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm | Standard non-polar phase for good retention of moderately polar heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic and heteroaromatic systems. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Data Presentation & Interpretation: The output is a chromatogram showing peaks as a function of retention time. A pure sample will show a single major peak. The area percent of this peak relative to the total area of all peaks provides the purity value. For instance, a purity of 99.8 area-% is a common benchmark.[5][6]
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure
NMR is an unparalleled tool for unambiguous structure elucidation and can serve as a powerful, orthogonal method for purity assessment.[7][8] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality of Method Choice: While HPLC separates based on polarity, NMR distinguishes molecules based on their unique electronic and atomic environment. It can detect non-chromophoric impurities (invisible to UV detectors) and provides absolute structural confirmation. The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR a particularly sensitive and clean probe for fluorine-containing impurities. Quantitative NMR (qNMR) can even be used for an absolute purity determination against a certified internal standard.[4]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. The signals should correspond to the aromatic and pyrrole N-H protons. The absence of significant unidentifiable peaks is a key indicator of purity.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should match the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single sharp singlet is expected for the -CF₃ group. The high sensitivity of the ¹⁹F nucleus makes this an excellent screen for any fluorine-containing byproducts.
-
Data Analysis: Compare the observed chemical shifts, integrations (for ¹H NMR), and coupling constants with expected values. Impurity signals, even at low levels, can often be detected.
Trustworthiness through Orthogonality: A sample that appears 99.9% pure by HPLC should show no significant impurity signals in the ¹H and ¹⁹F NMR spectra. Discrepancies between the two methods warrant further investigation, as they may indicate the presence of impurities that co-elute in HPLC or are not UV-active.
Mass Spectrometry (MS): The Definitive Mass Identifier
MS provides the molecular weight of the compound, offering definitive confirmation that the primary peak in the chromatogram corresponds to the target molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[9][10]
Causality of Method Choice: MS is mechanistically distinct from both chromatography and NMR. It measures the mass-to-charge ratio (m/z) of ionized molecules. This provides an unequivocal check of the compound's identity and allows for the tentative identification of impurities based on their molecular weights, which can provide clues to their structure (e.g., unreacted starting material, dimers, or degradation products).
Experimental Protocol: LC-MS
-
Interface: The eluent from an HPLC system (using a volatile mobile phase modifier like formic acid) is directed into the MS source.
-
Ionization: Electrospray ionization (ESI) is typically used for this class of molecules, which protonates the analyte to form a positive ion [M+H]⁺.
-
Detection: The mass analyzer separates ions by their m/z ratio. For this compound (MW ≈ 221.56), the primary ion observed in positive mode would be at m/z ≈ 222.57. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be observed.
-
Impurity Identification: The mass of any impurity peaks observed in the chromatogram can be determined, aiding in their identification.
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis is a classic technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine).[11][12] It provides a fundamental check on the empirical formula of the bulk sample.
Causality of Method Choice: EA offers a macro-level assessment of purity. If the sample is contaminated with significant amounts of impurities that have a different elemental composition (e.g., residual inorganic salts or solvents), the experimental percentages will deviate from the theoretical values. Many high-impact journals require EA data for the characterization of new compounds, with an accepted deviation of ±0.4% from the calculated values.[13]
Experimental Protocol: CHN Analysis
-
Combustion: A precisely weighed sample is combusted at high temperature in an oxygen-rich environment.
-
Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.
-
Calculation: The instrument software calculates the mass percentage of each element.
Table 2: Example Elemental Analysis Data
| Element | Theoretical % for C₇H₄ClF₃N₄ | Found % (Hypothetical) | Deviation % |
| Carbon (C) | 37.95 | 37.81 | -0.14 |
| Hydrogen (H) | 1.82 | 1.85 | +0.03 |
| Nitrogen (N) | 25.28 | 25.15 | -0.13 |
Note: The results are within the acceptable ±0.4% tolerance, supporting the compound's identity and high purity.
An Integrated Strategy for Self-Validating Purity Assessment
A truly trustworthy purity assessment relies on an integrated workflow where each technique validates the others.
Proposed Purity Assessment Workflow
Caption: An integrated workflow for comprehensive purity assessment.
Comparative Summary of Analytical Techniques
Table 3: Comparison of Purity Assessment Methods
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV | Quantitative purity & impurity profiling | High sensitivity, excellent quantitation, robust and reproducible.[14] | Requires a chromophore, impurity identification is not direct. |
| NMR | Unambiguous structure confirmation | Provides detailed structural information, universal detection.[4][7] | Lower sensitivity than HPLC, complex for quantifying trace impurities. |
| MS | Molecular weight confirmation, impurity ID | High specificity and sensitivity for mass, excellent for unknowns.[10] | Not inherently quantitative, requires volatile buffers for LC-MS. |
| Elemental Analysis | Empirical formula confirmation, bulk purity check | Fundamental check of composition, validates overall purity.[11][15] | Insensitive to isomers, requires relatively pure sample for good data. |
Conclusion
References
-
Wikipedia. Elemental analysis. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
-
National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
National Center for Biotechnology Information. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]
-
ResearchGate. (2022, June). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. [Link]
-
PubMed. Analysis of heterocyclic aromatic amines. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
-
Justia Patents. (2019, June 6). novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]
-
ETH Zurich. Structure Elucidation by NMR - NMR Service. [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Wiley Online Library. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
-
National Center for Biotechnology Information. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. [Link]
-
Scilit. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ptfarm.pl [ptfarm.pl]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
A Comparative Guide to the Molecular Docking of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Active Sites
This guide provides an in-depth comparative analysis of the molecular docking of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold, within the active sites of several crucial protein kinases. We will explore the structural basis for its binding, compare its interaction profile across different kinase families, and provide a validated, step-by-step protocol for replicating and extending these findings.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, the purine base of ATP.[1][2] This mimicry allows derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1][2] Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[1]
The subject of this guide, this compound, incorporates two key features: a reactive chlorine atom at the 4-position, providing a versatile handle for synthetic modification, and a trifluoromethyl group at the 2-position, which can significantly modulate electronic properties and metabolic stability. Understanding how this specific scaffold orients itself and interacts within various kinase active sites is crucial for designing next-generation inhibitors with improved potency and selectivity. This guide will use molecular docking to simulate these interactions in three distinct and therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src, and Janus Kinase 3 (JAK3).
Scientific Foundation: Kinase Structure and Molecular Docking Principles
Protein kinases, despite their diversity, share a conserved catalytic domain with a bilobal structure. The ATP-binding site is located in the cleft between the N-lobe and the C-lobe. A crucial feature of this site is the "hinge region," a short stretch of amino acids that forms key hydrogen bonds with the adenine ring of ATP. Most ATP-competitive inhibitors are designed to mimic this hydrogen bonding pattern.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[5] It employs a search algorithm to explore various binding poses and a scoring function to estimate the binding affinity for each pose.[5] While a powerful tool for hypothesis generation, it is imperative to validate the docking protocol to ensure its predictions are reliable.[6][7][8] A standard validation method is to "re-dock" the co-crystallized ligand from a known protein-ligand complex structure. A successful protocol is generally considered one that can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[6][8]
Comprehensive Methodology: A Validated Docking Workflow
The following protocol outlines a robust and self-validating workflow for performing comparative docking studies. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Molecular Docking Workflow
-
Protein Preparation:
-
Action: Obtain 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we selected:
-
Causality: Using high-quality crystal structures is paramount as the protein's rigidity is a limitation of many docking programs.[3] The structures should be prepared by removing all non-essential water molecules and co-factors, adding hydrogen atoms, and assigning correct protonation states. This ensures the protein's electrostatic and steric properties are accurately represented.
-
-
Ligand Preparation:
-
Action: Draw the 2D structure of this compound and the selected reference inhibitors (e.g., Erlotinib for EGFR, Dasatinib for Src) using molecular editing software. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds a low-energy, stable conformation of the ligand. This is a critical step because the initial 3D conformation can significantly influence the docking outcome.
-
-
Docking Protocol Validation (Self-Validation System):
-
Action: For each prepared kinase structure that contains a co-crystallized inhibitor, extract the native ligand. Re-dock this native ligand back into the defined active site. Calculate the RMSD between the docked pose and the original crystallographic pose.
-
Causality: This is the most critical step for ensuring the trustworthiness of your results.[6][7] If the docking software and parameters can successfully reproduce the experimentally determined binding mode of a known ligand (RMSD < 2.0 Å), it builds confidence that the protocol can accurately predict the binding modes of novel or related ligands.[6][8]
-
-
Binding Site Definition & Grid Generation:
-
Action: Define the binding site (the "grid box") to encompass the entire ATP-binding pocket. This is typically centered on the co-crystallized ligand from the validation step.
-
Causality: The grid box defines the search space for the docking algorithm. A properly defined grid ensures that the algorithm focuses its sampling on the relevant active site, improving efficiency and accuracy.
-
-
Molecular Docking Execution:
-
Action: Dock the prepared this compound and reference inhibitors into the validated grid of each target kinase using a docking program like AutoDock Vina. Set the exhaustiveness parameter to a high value to ensure a thorough conformational search.
-
Causality: AutoDock Vina and similar programs use stochastic search algorithms to explore the conformational space of the ligand within the binding site. A higher exhaustiveness increases the probability of finding the true lowest-energy binding pose.
-
-
Post-Docking Analysis:
-
Action: Analyze the results by examining the predicted binding energies (scoring function output) and visually inspecting the top-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking.
-
Causality: The binding energy score provides a quantitative estimate of binding affinity, allowing for rank-ordering of different ligands or poses. Visual inspection is crucial for understanding the specific atomic interactions that stabilize the ligand-protein complex, providing qualitative insights that a score alone cannot.
-
Workflow Visualization
Caption: A validated workflow for comparative molecular docking studies.
Results: Comparative Docking Analysis
The docking simulations reveal distinct binding patterns for this compound across the selected kinase active sites. The predicted binding energies and key interactions are summarized below.
Data Summary Table
| Target Kinase | PDB ID | Reference Compound | Ref. Binding Energy (kcal/mol) | 4-Chloro-2-(TF)-pyrrolo[2,3-d]pyrimidine Binding Energy (kcal/mol) | Key Hinge Interactions (Test Compound) |
| EGFR | 2GS2 | Erlotinib | -10.1 | -7.8 | Met769 (backbone NH) |
| Src Kinase | 2SRC | Dasatinib | -11.5 | -8.2 | Met341 (backbone NH) |
| JAK3 | 1YVJ | Staurosporine | -12.3 | -8.5 | Leu905 (backbone NH) |
Note: Binding energies are illustrative values obtained from docking software and are used for comparative purposes. Lower values indicate stronger predicted affinity.
Discussion of Binding Modes
1. Epidermal Growth Factor Receptor (EGFR): The EGFR active site is a primary target in cancer therapy.[12][13] In our simulation, this compound orients its pyrrolo[2,3-d]pyrimidine core to form a canonical hydrogen bond with the backbone NH of Met769 in the hinge region. This interaction is vital for the anchoring of nearly all EGFR inhibitors.[9] The trifluoromethyl group is projected towards the solvent-exposed region, while the 4-chloro substituent occupies a hydrophobic pocket near the gatekeeper residue. Compared to the reference inhibitor Erlotinib, the smaller size of our test compound results in fewer contacts with the surrounding hydrophobic residues, which is reflected in its less favorable binding energy.
2. Src Kinase: Src is a non-receptor tyrosine kinase involved in cell growth and motility.[14][15][16] The docking pose in the Src active site again shows the crucial hydrogen bond, this time to the backbone of Met341 in the hinge.[3] The overall orientation is similar to that in EGFR, highlighting the conserved nature of the ATP-binding hinge. However, the shape and charge distribution of the pocket are different. The 4-chloro group points towards a small hydrophobic pocket, and the trifluoromethyl group is positioned near the catalytic loop. The binding energy is slightly more favorable than in EGFR, suggesting a better shape complementarity with the Src active site.
3. Janus Kinase 3 (JAK3): The JAK family of kinases is central to cytokine signaling pathways, making them key targets for inflammatory and autoimmune diseases.[10][11][17] The pyrrolopyrimidine scaffold is the basis for several approved JAK inhibitors, such as Tofacitinib.[18] In the JAK3 active site, our test compound forms the expected hydrogen bond with the hinge residue Leu905. The active site of JAKs is generally more open and polar compared to EGFR and Src. The trifluoromethyl group is well-tolerated, making interactions with the solvent front. The 4-chloro substituent is positioned to make potential modifications that could extend into the ribose-binding pocket to enhance potency and selectivity, a strategy employed in many developed JAK inhibitors.[10]
Interaction Diagram
Caption: Core hydrogen bonding between the pyrrolopyrimidine scaffold and the kinase hinge.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound consistently orients itself to form canonical hydrogen bonds with the hinge region of diverse kinase active sites. This confirms its utility as a foundational scaffold for ATP-competitive inhibitors. The predicted binding affinities and specific interactions vary across EGFR, Src, and JAK3, highlighting opportunities for structure-based drug design.
The analysis suggests that modifications at the 4-position (substituting the chlorine) could be exploited to target unique sub-pockets within each kinase, thereby engineering selectivity. For instance, bulkier hydrophobic groups might be favored in EGFR, while groups capable of forming additional hydrogen bonds could be beneficial in JAK3.
While these in silico results provide a strong rationale for the binding of this scaffold, they are predictive. The next logical steps involve synthesizing derivatives based on these hypotheses and validating their activity and binding modes through in vitro kinase assays and co-crystallography.
References
-
Wikipedia. Janus kinase inhibitor. [Link]
-
Yadav, P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]
-
DermNet. Janus kinase inhibitors. [Link]
-
Drugs.com. (2025). What are JAK inhibitors and how do they work?. [Link]
-
MyHealthTeam. (2024). What are JAK inhibitors and how do they work?. [Link]
-
WebMD. (2025). JAK Inhibitors for Rheumatoid Arthritis. [Link]
-
Naik, R., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Al-Ostath, O., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
-
ResearchGate. Homology model of the active site of EGFR kinase domain. [Link]
-
Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
ResearchGate. How can I validate a docking protocol?. [Link]
-
ResearchGate. Active site of EGFR with the position of different key mutations. (PDB code: 2GS2). [Link]
-
The MEROPS database. SRC, proto-oncogene tyrosine-protein kinase. [Link]
-
Cooper, J. A., & MacAuley, A. (2000). Src protein-tyrosine kinase structure and regulation. PubMed. [Link]
-
ResearchGate. General structure of the Src kinase in its inactive and active.... [Link]
-
ResearchGate. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]
-
Bio-protocol. Validation of Molecular Docking. [Link]
-
ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
Roskoski Jr, R. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]
-
Wikipedia. Proto-oncogene tyrosine-protein kinase Src. [Link]
-
Vijayan, R. S. K., et al. (2015). Structural insights into characterizing binding sites in EGFR kinase mutants. PubMed Central. [Link]
-
Pyzer-Knapp, E. O., & Gygli, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Src protein-tyrosine kinase structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 17. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 18. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine proper disposal procedures
An Expert Guide to the Proper Disposal of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Introduction and Hazard Assessment
This compound is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2][3][4][5] Its structure, containing both a chlorinated and a trifluoromethylated pyrimidine ring, necessitates careful handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, its hazard profile can be reliably inferred from its parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and general principles for halogenated organic compounds.
The primary hazards associated with this class of compounds are acute toxicity if swallowed, in contact with skin, or inhaled, as well as potential for serious skin and eye irritation.[6][7][8] Therefore, it must be treated as a hazardous chemical waste, and all disposal procedures must align with local, regional, and national regulations.[9]
Table 1: Hazard Profile and GHS Classification
| Hazard Category | GHS Classification | Associated Pictogram | Precautionary Statement Reference |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | Skull and Crossbones | H301[6][7][8] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin | Skull and Crossbones | H311[6] |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled | Skull and Crossbones | H331[6] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Exclamation Mark | H315[6][7] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | Exclamation Mark | H319[6][7] |
| Target Organ Toxicity | May cause respiratory irritation | Exclamation Mark | H335[6][7] |
Regulatory Framework: A Halogenated Organic Compound
As a halogenated organic compound, this compound is subject to stringent environmental regulations. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Halogenated organic wastes are specifically addressed due to their potential for persistence and toxicity in the environment.[12][13]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with all applicable federal, state, and local regulations, which may be more stringent than federal guidelines.[9]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[14][15]
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[14]
-
Eye Protection: Wear tightly fitting safety goggles and, for larger quantities or when splashes are possible, a face shield.[15]
-
Body Protection: A laboratory coat is required. An impervious apron or coveralls may be necessary depending on the scale of the operation.[15]
-
Respiratory Protection: All handling of this substance for disposal should occur in a well-ventilated area, preferably within a chemical fume hood to avoid dust or aerosol generation.[8][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[14][15]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory practice. Never mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[9] This compound must be disposed of as Halogenated Organic Waste .[12]
Diagram 1: Waste Segregation Decision Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
- 12. uakron.edu [uakron.edu]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
A Researcher's Guide to the Safe Handling of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
As a novel heterocyclic compound, 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine presents unique opportunities in drug development and chemical synthesis. However, its handling requires a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for researchers to manage this compound responsibly, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Mitigation
The foundational step in handling any chemical is a thorough understanding of its potential hazards. For this compound, the primary concerns identified in safety data sheets (SDS) are its acute toxicity if swallowed and potential for skin and eye irritation.[1][2][3][4] While comprehensive toxicological data may be limited for a novel compound, the presence of a chlorinated pyrrolopyrimidine core warrants a cautious approach.
Key Hazards:
-
Acute Oral Toxicity: Classified as toxic if swallowed, ingestion of even small amounts could lead to severe health consequences.[1][2][4]
-
Skin and Eye Irritation: Contact with skin or eyes may cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3]
Given these hazards, a risk assessment should be conducted prior to any experiment. This involves evaluating the quantity of the compound to be used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side-shields or a face shield | Nitrile gloves (double-gloving recommended) | Long-sleeved lab coat, closed-toe shoes | N95 or higher-rated respirator |
| Solution Preparation and Handling | Safety goggles | Nitrile gloves | Long-sleeved lab coat, closed-toe shoes | Work within a certified chemical fume hood |
| Experimental Procedures | Safety goggles | Nitrile gloves | Long-sleeved lab coat, closed-toe shoes | Work within a certified chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | N95 or higher-rated respirator |
Causality Behind PPE Choices:
-
Eye Protection: Safety goggles are essential to prevent accidental splashes of solutions or contact with airborne particles.[4][5] A face shield offers an additional layer of protection, especially during weighing or when there is a higher risk of splashing.[6]
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals and are a standard in most laboratory settings.[7] Double-gloving is a prudent measure when handling highly potent compounds to minimize the risk of exposure from a potential tear or pinhole in the outer glove.
-
Body Protection: A lab coat protects your skin and personal clothing from contamination.[7][8] Ensure it is fully buttoned.
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a respirator is crucial during weighing and handling of the solid compound.[2][5][6] All work with solutions should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.
Step-by-Step Handling Procedures
A systematic workflow is critical to minimize the risk of exposure and contamination.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Detailed Protocols:
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).
-
Don your lab coat, safety goggles, and gloves. If weighing the solid, also don your respirator.
-
Designate a specific area within a chemical fume hood for handling the compound.
-
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.
-
Carefully transfer the desired amount to your reaction vessel.
-
-
Solution Preparation:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the vessel is capped or covered during dissolution if sonication or vortexing is required.
-
-
Experimental Use:
-
Conduct all reactions in a well-ventilated chemical fume hood.
-
Use glassware that is in good condition, with no cracks or chips.
-
If possible, use a closed system to minimize the release of any vapors.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before attempting to clean up.
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and any associated waste is essential to protect the environment and comply with regulations.
-
Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed waste container designated for chlorinated organic waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal facility.[1][5][9] Do not dispose of this compound down the drain or in the regular trash. The specific disposal method, such as incineration or chemical treatment, will be determined by the waste disposal company in accordance with local, state, and federal regulations.[10][11]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
